Atb-429
Description
Properties
CAS No. |
915798-75-3 |
|---|---|
Molecular Formula |
C16H11NO3S3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(3-sulfanylidenedithiol-4-yl)phenyl] 5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C16H11NO3S3/c17-10-3-6-14(18)12(7-10)15(19)20-11-4-1-9(2-5-11)13-8-22-23-16(13)21/h1-8,18H,17H2 |
InChI Key |
IFYIEDLRMQRZEP-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATB-429 |
Origin of Product |
United States |
Foundational & Exploratory
ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative for the Treatment of Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid, 5-ASA) that has demonstrated significantly enhanced anti-inflammatory and analgesic activity in preclinical models of colitis compared to its parent compound, mesalamine. This enhanced efficacy is primarily attributed to the controlled release of H₂S, a gaseous signaling molecule with potent anti-inflammatory, cytoprotective, and pro-reparative properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound in colitis, focusing on its molecular targets, signaling pathways, and effects on the gut microbiota.
Introduction: The Rationale for a H₂S-Donating Mesalamine
Mesalamine is a cornerstone of therapy for mild-to-moderate inflammatory bowel disease (IBD), including ulcerative colitis. However, its efficacy is often limited, requiring high doses that can be associated with side effects. Hydrogen sulfide has emerged as a key endogenous mediator with pleiotropic beneficial effects in the gastrointestinal tract, including modulation of inflammation, resolution of tissue injury, and regulation of visceral pain. This compound was designed to leverage the therapeutic potential of H₂S by chemically linking mesalamine to a H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).[1][2] This molecular design allows for targeted delivery of both mesalamine and H₂S to the site of inflammation in the colon.
Core Mechanism of Action: The Role of Hydrogen Sulfide
The primary mechanism by which this compound exerts its superior anti-inflammatory effects in colitis is through the donation of H₂S.[2][3] H₂S modulates multiple components of the inflammatory cascade, leading to a significant reduction in the severity of colitis.[3]
Inhibition of Leukocyte Infiltration
A hallmark of IBD is the massive infiltration of neutrophils and other leukocytes into the colonic mucosa. This compound has been shown to be highly effective in reducing this granulocyte infiltration.[3][4][5] In a mouse model of TNBS-induced colitis, this compound reduced granulocyte infiltration by approximately 70%.[3][5] This effect is attributed to the ability of H₂S to interfere with leukocyte-endothelial cell adhesion, a critical step in the recruitment of inflammatory cells to the tissue.[3]
Suppression of Pro-inflammatory Cytokines and Chemokines
This compound significantly downregulates the expression of key pro-inflammatory cytokines and chemokines that drive the inflammatory response in colitis.[3][4][5] In preclinical models, this compound was more effective than mesalamine at reducing the mRNA expression of:
-
Interleukin-1β (IL-1β) [5]
-
Interleukin-2 (IL-2) [4]
-
Interleukin-6 (IL-6) [4]
-
Interleukin-12 (IL-12) [5]
-
RANTES (CCL5) [4]
This broad-spectrum inhibition of inflammatory mediators contributes to the resolution of inflammation and tissue healing. Notably, this compound did not affect the expression of the anti-inflammatory cytokine IL-10.[4]
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation and translocation of NF-κB.[4][5] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the reduced expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[4]
Figure 1: Simplified signaling pathway of this compound's inhibition of the NF-κB pathway.
A Novel Mechanism: Iron Sequestration from Gut Microbiota
Recent research has uncovered a novel mechanism of action for this compound that involves its interaction with the gut microbiota.[1] Virulent bacteria in the gut associated with IBD rely on iron for their metabolic processes and to exert their pathogenic effects.[1] this compound has been shown to act as an iron-scavenging agent, depriving these harmful bacteria of this essential nutrient.[1]
This iron sequestration leads to:
-
Reduced Bacterial Virulence: By limiting iron availability, this compound reduces the ability of pathogenic bacteria to cause damage and inflammation.[1]
-
Altered Bacterial Metabolism: Exposure to this compound significantly alters the purine (B94841) and pyrimidine (B1678525) metabolism of the microbiota.[1]
-
Reduced Host Inflammatory Response: Exposing the bacteria, but not the host cells, to this compound was sufficient to decrease the host's inflammatory response to the IBD-associated microbiota.[1]
Importantly, this effect is achieved without significantly altering the overall composition of the gut microbiota.[1]
Figure 2: Logical relationship of this compound's iron sequestration mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in models of colitis.
Table 1: Efficacy of this compound vs. Mesalamine in TNBS-Induced Colitis in Mice
| Parameter | Vehicle | Mesalamine | This compound | % Improvement (this compound vs. Mesalamine) |
| Disease Activity Score | High | No Significant Reduction | Significantly Reduced | > Mesalamine |
| Granulocyte Infiltration (MPO Activity) | High | - | ~70% Reduction | Significant |
| Mortality (2 mg TNBS) | 30% | 25% | 0% | 100% Reduction |
| mRNA Expression of Pro-inflammatory Cytokines | ||||
| TNF-α | High | - | Significantly Reduced | > Mesalamine |
| IFN-γ | High | - | Significantly Reduced | > Mesalamine |
| IL-2 | High | - | Significantly Reduced | > Mesalamine |
| IL-6 | High | - | Significantly Reduced | > Mesalamine |
| RANTES | High | - | Significantly Reduced | > Mesalamine |
| iNOS | High | - | Significantly Reduced | > Mesalamine |
Data compiled from studies by Wallace et al.[2][3] and a study presented at Oxford Academic.[4]
Table 2: Effect of this compound on Bacterial Translocation in DNBS-Induced Colitis in Mice
| Group | Myeloperoxidase (MPO) Activity | Bacterial Translocation to Liver (CFU/mL) |
| Healthy | Low | Low |
| DNBS + Vehicle | High | High |
| DNBS + this compound (50 mg/kg) | Significantly Reduced | Significantly Reduced |
Data from Motta et al., as presented by ResearchGate.[6]
Experimental Protocols
Induction of Colitis
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Colitis is induced in mice by intrarectal administration of TNBS in ethanol.[2][3] The dose of TNBS can be varied to induce different severities of colitis.[4]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice are provided with drinking water containing DSS for a defined period to induce colitis.[4]
-
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis: Similar to TNBS, colitis is induced by intrarectal administration of DNBS.[6]
Assessment of Colitis Severity
The severity of colitis is assessed using a combination of the following parameters:
-
Disease Activity Score (DAS): A composite score based on weight loss, stool consistency (diarrhea), and the presence of fecal blood.[2][3]
-
Macroscopic and Microscopic Scoring: Visual assessment of the colon for signs of inflammation, ulceration, and tissue damage, followed by histological examination of tissue sections.[2][3][4]
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify the infiltration of neutrophils into the colonic tissue.[2][3][4][6]
Gene Expression Analysis
-
RNA Extraction and Real-Time PCR: Total RNA is extracted from colonic tissue samples, and the expression levels of specific mRNA transcripts for cytokines, chemokines, and other inflammatory mediators are quantified using real-time polymerase chain reaction (RT-PCR).[3][4][5]
In Vitro Assays
-
LPS-Induced TNF-α Release: Human peripheral blood monocytes are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound or mesalamine, and the release of TNF-α into the supernatant is measured.[4]
References
- 1. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of Hydrogen Sulfide Release from ATB-429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid), designed to enhance the anti-inflammatory and analgesic properties of the parent drug while improving its gastrointestinal safety profile. This technical guide delves into the core mechanisms of this compound, focusing on the pivotal role of its H₂S-releasing moiety. We will explore the experimental evidence demonstrating its superior efficacy in preclinical models of colitis, detail the underlying signaling pathways modulated by H₂S, provide comprehensive experimental protocols for key assays, and present quantitative data in a clear, comparative format. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, gastroenterology, and drug development.
Introduction: The Rationale for H₂S-Releasing Mesalamine
Mesalamine is a cornerstone in the treatment of inflammatory bowel disease (IBD), but its efficacy is often limited in moderate to severe cases. Hydrogen sulfide has emerged as a critical endogenous gaseous mediator with potent anti-inflammatory, cytoprotective, and pro-resolving functions in the gastrointestinal tract.[1][2] The conjugation of an H₂S-releasing moiety to mesalamine, creating this compound, is a strategic approach to harness the therapeutic benefits of H₂S and augment the anti-inflammatory actions of mesalamine. This compound consists of a mesalamine molecule linked to 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), which serves as the H₂S donor.[1]
Mechanism of Action: The Multifaceted Role of H₂S
The enhanced therapeutic effects of this compound are primarily attributed to the controlled release of H₂S. The liberation of H₂S from the ADT-OH moiety confers several key pharmacological advantages:
-
Enhanced Anti-inflammatory Effects: H₂S has been shown to significantly reduce granulocyte infiltration into inflamed tissues, a hallmark of IBD.[1][2] This is achieved, in part, by inhibiting the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and chemokines.[1]
-
Modulation of Cytokine Profile: H₂S released from this compound has been demonstrated to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ, while not affecting the anti-inflammatory cytokine IL-10.[1]
-
Analgesic Properties: H₂S contributes to pain relief through the activation of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of nociceptive neurons and a reduction in visceral pain perception.
-
Gastrointestinal Safety: Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), H₂S-releasing drugs have shown a markedly improved gastrointestinal safety profile, with a reduced incidence of ulceration and bleeding.
Quantitative Data: Efficacy of this compound in a Preclinical Model of Colitis
The enhanced efficacy of this compound compared to its parent compound, mesalamine, has been demonstrated in the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound and Mesalamine on Disease Activity Score in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o., twice daily) | Disease Activity Score (Mean ± SEM) |
| Vehicle | - | 3.0 ± 0.3 |
| Mesalamine | 50 | 2.9 ± 0.2 |
| This compound | 65 | 1.1 ± 0.2 |
| This compound | 100 | Significantly Reduced |
| This compound | 130 | Significantly Reduced* |
*P<0.05 vs. Vehicle. Data adapted from Fiorucci et al., 2007.[1]
Table 2: Effect of this compound and Mesalamine on Colonic Myeloperoxidase (MPO) Activity in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o., twice daily) | MPO Activity (U/mg protein, Mean ± SEM) |
| Healthy Control | - | 3.9 ± 0.6 |
| Vehicle | - | 10.1 ± 2.3 |
| Mesalamine | 50 | 8.2 ± 2.4 |
| This compound | 65-130 | Reduced to healthy control levels* |
*P<0.05 vs. Vehicle. MPO activity is a marker of granulocyte infiltration. Data adapted from Fiorucci et al., 2007.[1]
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Colonic Tissue
| Cytokine | Effect of this compound Treatment |
| TNF-α | Markedly Reduced |
| IFN-γ | Markedly Reduced |
| IL-10 | No significant effect |
Data adapted from Fiorucci et al., 2007.[1]
Signaling Pathways Modulated by H₂S from this compound
The therapeutic effects of H₂S released from this compound are mediated through the modulation of key intracellular signaling pathways.
Inhibition of the NF-κB Pro-inflammatory Pathway
H₂S has been shown to interfere with the canonical NF-κB signaling pathway. By preventing the degradation of the inhibitory protein IκBα, H₂S blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
Caption: H₂S from this compound inhibits the NF-κB signaling pathway.
Activation of K-ATP Channels and Analgesia
The analgesic effects of H₂S are, in part, mediated by its ability to open ATP-sensitive potassium (K-ATP) channels in sensory neurons. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing the transmission of pain signals.
Caption: H₂S from this compound activates K-ATP channels to produce analgesia.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
TNBS-Induced Colitis in Mice
This is a widely used model that mimics some of the histopathological features of Crohn's disease.
-
Animals: Female Balb/c mice (6-8 weeks old) are typically used.
-
Induction: Mice are lightly anesthetized, and a catheter is inserted intrarectally. A solution of TNBS (e.g., 0.5 mg in 0.1 mL of 30% ethanol) is administered.[1]
-
Treatment: Oral administration of vehicle (e.g., 1% carboxymethylcellulose), mesalamine, or this compound is initiated at a specified time point (e.g., 1 hour or 4 days after TNBS administration) and continued for the duration of the study (e.g., daily or twice daily for 4-7 days).[1]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of fecal occult blood.
-
Macroscopic and Microscopic Scoring: Visual assessment of the colon for inflammation, ulceration, and thickening, followed by histological examination of tissue sections.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colonic tissue.
-
Caption: Experimental workflow for the TNBS-induced colitis model.
Measurement of Myeloperoxidase (MPO) Activity
-
Tissue Preparation: A section of the distal colon is excised, weighed, and homogenized in a phosphate (B84403) buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide) to release MPO from neutrophils.
-
Assay: The homogenate is centrifuged, and the supernatant is mixed with a reaction buffer containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Detection: The change in absorbance over time is measured spectrophotometrically (e.g., at 460 nm), and MPO activity is expressed as units per milligram of protein.
Measurement of Cytokine mRNA Expression by RT-PCR
-
RNA Extraction: Total RNA is isolated from colonic tissue samples using a commercial kit.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers for the target cytokines (e.g., TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of each cytokine mRNA is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
This compound represents a promising therapeutic agent for inflammatory bowel disease, demonstrating superior anti-inflammatory and analgesic efficacy compared to mesalamine in preclinical models. The controlled release of hydrogen sulfide is central to its mechanism of action, modulating key inflammatory pathways such as NF-κB and activating K-ATP channels. The data presented in this guide underscore the therapeutic potential of leveraging H₂S biology in drug design. Further research and clinical investigations are warranted to fully elucidate the clinical utility of this compound in the management of IBD and other inflammatory conditions.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacology of Atb-429
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atb-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid, 5-ASA) designed to enhance the therapeutic efficacy of its parent compound in inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and available preclinical data. The document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key studies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of innovative therapies for inflammatory disorders.
Introduction
Mesalamine is a cornerstone in the management of mild to moderate IBD; however, its efficacy is often limited by a lack of potency.[1][2] this compound was developed to address this limitation by chemically linking mesalamine to an H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).[3][4] Hydrogen sulfide is an endogenous gasotransmitter with potent anti-inflammatory, analgesic, and cytoprotective properties.[1][2] By delivering both mesalamine and H₂S to the site of inflammation, this compound exhibits significantly enhanced anti-inflammatory and analgesic effects compared to mesalamine alone in preclinical models of colitis.[5][6][7]
Mechanism of Action
The enhanced therapeutic profile of this compound stems from the synergistic actions of its two constituent parts: the 5-ASA moiety and the released H₂S.
-
Anti-inflammatory Effects: this compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways. The released H₂S has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and chemokines.[4] This leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IFN-γ, IL-1β, IL-2, IL-6, and RANTES.[1][7] Consequently, there is a marked decrease in the infiltration of granulocytes, a hallmark of active inflammation in IBD.[2][6]
-
Analgesic Effects: A significant advantage of this compound is its ability to alleviate visceral pain, a common and debilitating symptom of IBD.[8] This analgesic effect is mediated through the activation of ATP-sensitive potassium (KATP) channels by H₂S.[6][8] The opening of these channels leads to hyperpolarization of sensory neurons, thereby reducing their excitability and dampening pain signals.[3][9]
-
Iron Sequestration in Gut Microbiota: A novel aspect of this compound's mechanism of action is its ability to sequester iron within the biofilms of gut microbiota.[10][11] Iron is an essential nutrient for bacterial growth and virulence. By limiting iron availability, this compound reduces the virulence of pathogenic bacteria in the gut without significantly altering the overall composition of the microbiota, thereby contributing to the resolution of inflammation.[10]
Pharmacodynamics
Preclinical studies have demonstrated the superior pharmacodynamic properties of this compound compared to mesalamine in rodent models of colitis.
Anti-inflammatory Efficacy in TNBS-Induced Colitis
In the trinitrobenzene sulfonic acid (TNBS)-induced model of colitis in mice, this compound has been shown to be significantly more effective than mesalamine at reducing disease activity and inflammation.
| Parameter | Vehicle | Mesalamine (50 mg/kg) | This compound (65 mg/kg) | This compound (100 mg/kg) | This compound (130 mg/kg) |
| Disease Activity Score | 3.0 ± 0.3 | 2.9 ± 0.2 | 1.1 ± 0.2 | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity (U/mg protein) | 10.1 ± 2.3 | 8.2 ± 2.4 | 4.8 ± 1.8 | Reduced to healthy levels | Reduced to healthy levels |
| Macroscopic Score | High | No significant effect | Significantly Reduced | - | - |
| Microscopic Score | High | No significant effect | Significantly Reduced | - | - |
| *p < 0.05 vs. Vehicle. Data extracted from Fiorucci et al., 2007.[6] |
Effect on Pro-inflammatory Cytokine mRNA Expression
This compound significantly reduces the colonic expression of mRNA for several key pro-inflammatory cytokines and chemokines in the TNBS-induced colitis model.
| Cytokine/Chemokine | Mesalamine Treatment | This compound Treatment |
| TNF-α | No significant effect | Significant Reduction |
| IFN-γ | No significant effect | Significant Reduction |
| IL-1β | No significant effect | Significant Reduction |
| IL-2 | No significant effect | Significant Reduction |
| IL-12 p40 | No significant effect | Significant Reduction |
| RANTES | No significant effect | Significant Reduction |
| Data from Fiorucci et al., 2007.[6] |
Analgesic Efficacy in a Model of Visceral Hypersensitivity
In a rat model of colorectal distension-induced visceral pain, this compound, but not mesalamine, demonstrated significant antinociceptive effects. This effect was reversible by the KATP channel blocker glibenclamide.[8]
| Treatment | Abdominal Withdrawal Response |
| Vehicle | Baseline |
| Mesalamine | No significant effect |
| This compound (25, 50, 100 mg/kg) | Dose-dependent attenuation |
| This compound + Glibenclamide | Reversal of antinociceptive effect |
| Data from Distrutti et al., 2006.[8] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not extensively reported in publicly available literature. One study in rats with a derivative of 5-ASA provides some insight into the potential pharmacokinetic profile of such compounds, indicating rapid absorption and a relatively short half-life.[12] However, specific data for this compound is needed for a complete understanding of its absorption, distribution, metabolism, and excretion.
Experimental Protocols
TNBS-Induced Colitis in Mice
This protocol is based on the methodology described by Fiorucci et al. (2007).[6]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. 0.5 mg of TNBS dissolved in 50% ethanol (B145695) is administered.
-
Treatment: this compound, mesalamine, or vehicle (e.g., 1% carboxymethylcellulose) is administered orally (e.g., via gavage) at specified doses and time points (e.g., twice daily for 7 days).
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic Scoring: At the end of the experiment, the colon is excised, and the extent of mucosal damage, ulceration, and adhesions is scored.
-
Microscopic Scoring: Colonic tissue sections are stained with hematoxylin (B73222) and eosin (B541160) and evaluated for the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colonic tissue.
-
Measurement of Myeloperoxidase (MPO) Activity
This is a common method to quantify granulocyte infiltration in inflamed tissues.[4][13][14]
-
Tissue Homogenization: A pre-weighed portion of colonic tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Enzymatic Reaction: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance is measured over time at 460 nm. MPO activity is calculated based on the rate of reaction and normalized to the protein concentration of the tissue homogenate.
Visceral Pain Model (Colorectal Distension in Rats)
This protocol is based on the methodology described by Distrutti et al. (2006).[8]
-
Animals: Male Wistar rats.
-
Catheter Implantation: A balloon catheter is surgically implanted in the descending colon and exteriorized at the nape of the neck.
-
Colorectal Distension (CRD): After a recovery period, graded volumes of water are infused into the balloon to induce CRD, and the visceromotor response (abdominal withdrawal reflex) is quantified.
-
Drug Administration: this compound, mesalamine, or vehicle is administered (e.g., orally) prior to CRD.
-
Assessment of Nociception: The abdominal withdrawal response is scored to assess the level of visceral pain.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Iron Sequestration Mechanism
Caption: Iron sequestration mechanism of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of IBD. By combining the established anti-inflammatory properties of mesalamine with the multifaceted beneficial effects of hydrogen sulfide, this compound demonstrates superior efficacy in preclinical models of colitis compared to its parent drug. Its unique mechanisms of action, including the potent inhibition of the NF-κB pathway, activation of KATP channels for analgesia, and the novel iron sequestration activity within the gut microbiota, highlight its potential as a next-generation therapy for inflammatory bowel disease. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients.
References
- 1. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of KATP channels by H2S in rat insulin-secreting cells and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism for H(2)S-induced activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (this compound), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]
- 10. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
ATB-429: A Novel Hydrogen Sulfide-Donating Mesalamine Derivative for Inflammatory and Proliferative Diseases
An In-depth Technical Guide
Executive Summary
ATB-429 is a novel investigational drug that combines mesalamine (5-aminosalicylic acid, 5-ASA), the cornerstone of treatment for inflammatory bowel disease (IBD), with a hydrogen sulfide (B99878) (H₂S)-releasing moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). This strategic combination aims to leverage the anti-inflammatory properties of both mesalamine and H₂S, a gaseous signaling molecule with potent cytoprotective and anti-inflammatory effects. Preclinical studies have demonstrated that this compound exhibits significantly enhanced anti-inflammatory and analgesic properties compared to mesalamine alone in experimental models of colitis. The mechanism of action is attributed to the controlled release of H₂S, which modulates key inflammatory pathways, including the NF-κB signaling cascade, and reduces the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, experimental protocols, and the signaling pathways it modulates.
Introduction: The Rationale for a Hydrogen Sulfide-Donating Mesalamine
Mesalamine is a first-line therapy for mild-to-moderate IBD, but its efficacy is often limited by a lack of potency.[1][2] Hydrogen sulfide has emerged as a critical endogenous mediator with pleiotropic effects, including potent anti-inflammatory, antioxidant, and pro-reparative actions in the gastrointestinal tract.[2] By chemically linking mesalamine to an H₂S-releasing moiety, this compound is designed to deliver both therapeutic agents to the site of inflammation, potentially offering a synergistic and more potent anti-inflammatory effect than mesalamine alone.
Chemical Structure and Hydrogen Sulfide Release
This compound is chemically known as 5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1][3]dithiol-3-yl)phenyl ester. It consists of a mesalamine molecule linked via an ester bond to the H₂S-releasing molecule ADT-OH.
The release of hydrogen sulfide from the ADT-OH moiety is believed to occur via hydrolysis. The dithiolethione ring system is susceptible to hydrolysis, which leads to the liberation of H₂S.
References
- 1. Mesalazine: an overview of key preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
The Nexus of Innovation: A Technical Deep Dive into ATB-429 and its Relationship with Mesalamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between ATB-429, a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative, and its parent compound, mesalamine (5-aminosalicylic acid, 5-ASA). Mesalamine has long been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. However, the development of this compound represents a significant evolution, aiming to enhance therapeutic efficacy by harnessing the multifaceted signaling properties of hydrogen sulfide. This document will dissect their chemical properties, compare their mechanisms of action, present preclinical efficacy data, and provide detailed experimental protocols for key comparative studies.
Chemical Structures and the Genesis of this compound
Mesalamine is an aminosalicylate anti-inflammatory drug with the chemical formula C₇H₇NO₃.[1][2][3] Its therapeutic effect is primarily localized to the colon.
This compound is a synthetic derivative of mesalamine. It is chemically described as 5-amino-2-hydroxy-benzoic acid 4-(5-thioxo-5H-[1][4]dithiol-3-yl)-phenyl ester hydrochloride.[4] The key structural modification in this compound is the covalent linkage of mesalamine to an H₂S-releasing moiety, 5-(p-hydroxyphenyl)-1,2-dithiole-3-thione (ADT-OH), via an ester bond.[4] This chemical union is designed to deliver both mesalamine and H₂S to the site of inflammation.
Comparative Mechanisms of Action
The anti-inflammatory effects of mesalamine and this compound, while related, are distinct due to the added activity of the H₂S-releasing moiety in this compound.
Mesalamine: A Multifaceted Anti-Inflammatory Agent
The precise mechanism of action of mesalamine is not fully elucidated but is believed to involve several pathways:[1][5][6]
-
Inhibition of Pro-inflammatory Mediators: Mesalamine is thought to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[7]
-
Modulation of NF-κB Signaling: Mesalamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α.[5][6][8][9] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB, as well as by inhibiting the phosphorylation of the RelA/p65 subunit.[2][5]
-
PPAR-γ Agonism: Mesalamine can act as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties in the colon.
-
Antioxidant Activity: Mesalamine can scavenge reactive oxygen species, which contribute to tissue damage in IBD.
This compound: The Synergistic Power of H₂S
This compound retains the anti-inflammatory properties of its parent molecule, mesalamine, but its enhanced efficacy is largely attributed to the controlled release of hydrogen sulfide. H₂S is an endogenous gasotransmitter with potent cytoprotective and anti-inflammatory effects.
-
Enhanced NF-κB Inhibition: The H₂S released from this compound potentiates the inhibition of the NF-κB pathway. H₂S can inhibit NF-κB activation through various mechanisms, including the sulfhydration of the p65 subunit of NF-κB at cysteine-38, which promotes its binding to the co-activator ribosomal protein S3 (RPS3) and modulates its transcriptional activity.[3][4] H₂S may also influence upstream kinases in the NF-κB signaling cascade.[1][9][10]
-
Inhibition of Leukocyte Adhesion: H₂S has been shown to be a potent inhibitor of leukocyte adherence to the vascular endothelium, a crucial early step in the inflammatory cascade.[11] This action helps to reduce the infiltration of inflammatory cells into the colonic tissue.
-
Analgesic Effects: this compound has demonstrated visceral analgesic properties, which are not prominent with mesalamine.[11] This effect is thought to be mediated through the activation of KATP channels.[11]
-
Modulation of Microbiota: Recent findings suggest that this compound can sequester iron within the gut microbiota, thereby reducing their virulence and the subsequent host inflammatory response.[12]
The following diagram illustrates the proposed mechanism of H₂S release from this compound and its subsequent downstream effects.
This compound Metabolism and H₂S Release Pathway
Preclinical Efficacy: A Head-to-Head Comparison
A pivotal preclinical study by Wallace et al. (2007) in a mouse model of trinitrobenzene sulfonic acid (TNBS)-induced colitis provides compelling evidence for the superior efficacy of this compound compared to mesalamine.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from this study.
Table 1: Effect on Disease Activity Score in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Disease Activity Score (Day 4) |
| Vehicle | - | 3.0 ± 0.3 |
| Mesalamine | 50 | 2.9 ± 0.2 |
| This compound | 33 | 2.7 ± 0.3 |
| This compound | 66 | 1.1 ± 0.2 |
| This compound | 100 | 1.1 ± 0.2 |
| This compound | 130 (equimolar to 50 mg/kg mesalamine) | 1.1 ± 0.2 |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[11] |
Table 2: Effect on Colonic Myeloperoxidase (MPO) Activity
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | MPO Activity (U/mg tissue) |
| Vehicle | - | 10.1 ± 2.3 |
| Mesalamine | 50 | 8.2 ± 2.4 |
| This compound | 33 | 9.7 ± 3.0 |
| This compound | 65 | 4.8 ± 1.8 |
| This compound | 100 | ~4.5 |
| This compound | 130 | ~4.0 |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[11] (Note: Values for 100 and 130 mg/kg are estimated from the graphical representation in the original publication). |
Table 3: Effect on Pro-inflammatory Cytokine mRNA Expression
| Cytokine | Mesalamine (50 mg/kg) | This compound (130 mg/kg) |
| TNF-α | No significant reduction | Significant reduction |
| IFN-γ | No significant reduction | Significant reduction |
| *Qualitative summary based on the findings of Wallace et al. (2007).[11] |
Experimental Protocols
The following is a detailed methodology for the TNBS-induced colitis model as described in the comparative studies.[4][13][14][15][16]
TNBS-Induced Colitis Model in Mice
Objective: To induce a reproducible model of colitis in mice that mimics some of the pathological features of human IBD, particularly Crohn's disease.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (200 proof, absolute)
-
Phosphate-buffered saline (PBS)
-
Male Balb/c mice (6-8 weeks old)
-
Flexible feeding tube (20-gauge, 7.5 cm)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Mice are fasted for 24 hours with free access to water before the induction of colitis.
-
Anesthesia: Mice are lightly anesthetized using isoflurane.
-
Preparation of TNBS Solution: A 50% ethanol solution is prepared by diluting absolute ethanol with sterile water. The TNBS solution is then diluted in the 50% ethanol to a final concentration of 2.5 mg TNBS per 100 µL.
-
Intrarectal Administration: A flexible feeding tube is carefully inserted into the colon to a depth of approximately 4 cm from the anus. 100 µL of the TNBS solution is slowly instilled into the colon.
-
Post-instillation: To ensure the distribution of the TNBS solution within the colon, the mice are held in a head-down vertical position for 60 seconds.
-
Recovery and Monitoring: Mice are returned to their cages and monitored daily for weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index).
-
Drug Administration: Treatment with vehicle, mesalamine, or this compound is initiated 24 hours after colitis induction and continues for the duration of the study (typically 4-7 days). Drugs are administered orally (p.o.) twice daily (b.i.d.).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised for macroscopic scoring of damage, measurement of colon length, and collection of tissue for myeloperoxidase (MPO) activity assay (a marker of neutrophil infiltration) and analysis of cytokine mRNA expression.
Experimental Workflow Diagram:
TNBS-Induced Colitis Experimental Workflow
Signaling Pathways: A Visual Representation
The differential effects of mesalamine and this compound can be visualized through their impact on the NF-κB signaling pathway.
Comparative Impact on NF-κB Signaling
Pharmacokinetics and Clinical Development
Pharmacokinetics
It is hypothesized that the ester linkage in this compound would be cleaved by esterases in the gastrointestinal tract, releasing mesalamine and the H₂S-releasing moiety. The pharmacokinetics of this compound would therefore be expected to involve the absorption, distribution, metabolism, and excretion of both mesalamine and ADT-OH and their respective metabolites.
Clinical Trials
As of the latest available information, there are no registered clinical trials specifically for this compound for the treatment of ulcerative colitis or any other indication. While other H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs), such as ATB-346 (a naproxen (B1676952) derivative), have progressed to Phase 2 clinical trials, the clinical development of this compound appears to be in the preclinical stage.
Conclusion
This compound represents a promising second-generation therapeutic agent that builds upon the established anti-inflammatory properties of mesalamine. By incorporating a hydrogen sulfide-releasing moiety, this compound demonstrates significantly enhanced efficacy in preclinical models of colitis. This superiority is attributed to the synergistic effects of H₂S, which include potentiation of NF-κB inhibition, reduction of leukocyte infiltration, and visceral analgesia. While the preclinical data are robust, further investigation into the pharmacokinetics, safety profile, and ultimately, clinical efficacy of this compound is warranted to determine its potential as a novel treatment for inflammatory bowel disease. This technical guide provides a comprehensive overview of the current understanding of the relationship between this compound and mesalamine, offering a valuable resource for researchers and drug development professionals in the field of gastroenterology.
References
- 1. Hydrogen sulfide inhibits nitric oxide production and nuclear factor-kappaB via heme oxygenase-1 expression in RAW264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 4. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Hydrogen Sulfide Production by Gene Silencing Attenuates Inflammatory Activity by Downregulation of NF-κB and MAP Kinase Activity in LPS-Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of hydrogen sulfide production by gene silencing attenuates inflammatory activity by downregulation of NF-κB and MAP kinase activity in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A proof-of-concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide-releasing anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ADT-OH Moiety of Atb-429 for Researchers and Drug Development Professionals
Introduction
Atb-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid), developed to enhance the therapeutic efficacy of its parent drug in treating inflammatory bowel disease (IBD). The key to its improved pharmacological profile lies in the covalent linkage of mesalamine to a unique H₂S-donating moiety: 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly known as ADT-OH. This technical guide provides a comprehensive overview of the ADT-OH moiety, its mechanism of action, and the experimental evidence supporting its role in the enhanced anti-inflammatory effects of this compound.
Chemical and Physicochemical Properties
This compound is chemically designated as 5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1][2]dithiol-3-yl)-phenyl ester. It consists of a mesalamine molecule linked via an ester bond to the ADT-OH moiety.[3] The ADT-OH component is responsible for the controlled release of H₂S.
Table 1: Physicochemical Properties of ADT-OH
| Property | Value | Reference |
| Chemical Formula | C₉H₆OS₃ | MedKoo Biosciences |
| Molecular Weight | 226.33 g/mol | MedKoo Biosciences |
| Appearance | Yellow solid powder | MedKoo Biosciences |
| Solubility in Water (37°C) | 0.25 ± 0.04 mg/mL | [4] |
| Solubility in PBS (37°C) | 0.06 ± 0.01 mg/mL | [4] |
| LogP | 2.78 ± 0.02 | [4] |
Mechanism of Action: The Role of H₂S Release
The therapeutic advantages of this compound over mesalamine are primarily attributed to the actions of H₂S released from the ADT-OH moiety. The thione group in ADT-OH can undergo hydrolysis to the corresponding ketone, a process that liberates H₂S.[5] This slow and sustained release of H₂S in the gastrointestinal tract is crucial for its anti-inflammatory effects.
Inhibition of the NF-κB Signaling Pathway
A key molecular mechanism underlying the anti-inflammatory action of H₂S is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. H₂S has been shown to inhibit the activation and nuclear translocation of NF-κB.[6] This is achieved through the sulfhydration of the p65 subunit of NF-κB at cysteine-38.[4][7] This post-translational modification enhances the binding of p65 to its co-activator, ribosomal protein S3 (RPS3), which in turn modulates the transcription of pro-inflammatory genes.[4] By inhibiting the NF-κB pathway, H₂S effectively downregulates the expression of several key pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-1β, and IL-6.
Caption: H₂S from ADT-OH inhibits NF-κB signaling.
Preclinical Efficacy in a Murine Model of Colitis
The enhanced anti-inflammatory activity of this compound has been demonstrated in a well-established murine model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS).
Experimental Design
A common experimental workflow involves the induction of colitis in mice, followed by treatment with this compound, mesalamine, or a vehicle control. Key endpoints include a disease activity score (DAS), colonic myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and the expression of pro-inflammatory cytokine mRNA.
Caption: Workflow for TNBS-induced colitis studies.
Quantitative Efficacy Data
Studies have consistently shown that this compound is significantly more effective than mesalamine at ameliorating colitis in the TNBS model.
Table 2: Effect of this compound on Disease Activity Score and MPO Activity in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o., bid) | Disease Activity Score (Mean ± SEM) | Colonic MPO Activity (U/mg tissue, Mean ± SEM) | Reference |
| Vehicle | - | 3.0 ± 0.3 | 10.1 ± 2.3 | [3] |
| Mesalamine | 50 | 2.9 ± 0.2 | 8.2 ± 2.4 | [3] |
| ADT-OH | Equimolar to 50 mg/kg Mesalamine | 2.7 ± 0.3 | 9.7 ± 3.0 | [3] |
| This compound | 65 | 1.1 ± 0.2 | 4.8 ± 1.8 | [3] |
| This compound | 100 | Significantly reduced vs. vehicle | Reduced to healthy control levels | [3] |
| This compound | 130 | Significantly reduced vs. vehicle | Reduced to healthy control levels | [3] |
| *p < 0.05 vs. vehicle-treated group |
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in TNBS-Induced Colitis
| Cytokine | Effect of this compound Treatment | Reference |
| TNF-α | Markedly reduced expression | [3] |
| IFN-γ | Markedly reduced expression | [3] |
| IL-1β | Significantly downregulated expression | [8] |
| IL-6 | Significantly downregulated expression | [8] |
Experimental Protocols
Induction of TNBS Colitis in Mice
-
Animal Model: Female Balb/c mice (6-8 weeks old) are typically used.
-
Procedure: Mice are lightly anesthetized. A solution of TNBS (e.g., 0.5 mg) in ethanol (B145695) (e.g., 30% in 0.1 mL) is administered intrarectally via a catheter.[3]
Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration in the colonic tissue.
-
Tissue Homogenization: A pre-weighed portion of the colon is homogenized in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[1][2]
-
Extraction: The homogenate is subjected to freeze-thaw cycles and centrifugation to extract the MPO enzyme.
-
Colorimetric Reaction: The supernatant is mixed with a reagent solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[1]
-
Measurement: The change in absorbance is measured kinetically at 460 nm using a spectrophotometer. MPO activity is expressed as units per milligram of tissue.[1][9]
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This method is used to quantify the expression levels of pro-inflammatory cytokine genes in the colonic tissue.
-
RNA Isolation: Total RNA is extracted from colonic tissue samples using a suitable method, such as TRIzol reagent, followed by purification.[10][11]
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.[10]
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The cDNA is used as a template for qPCR with SYBR Green master mix and primers specific for the target cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (2-ΔΔCt) method.
Pharmacokinetics and Safety
Preclinical pharmacokinetic data for this compound is limited in the public domain. However, studies on other H₂S-releasing NSAIDs, such as ATB-346, have shown a favorable safety profile with significantly reduced gastrointestinal toxicity compared to their parent NSAIDs.[5] General toxicology studies in rodents are typically conducted to determine the safety profile of new chemical entities before they advance to clinical trials. These studies assess for any adverse effects on key organs and systems.[5]
Conclusion
The ADT-OH moiety is the cornerstone of this compound's enhanced therapeutic profile. Its ability to act as an efficient H₂S donor, which in turn modulates the NF-κB signaling pathway to reduce the expression of pro-inflammatory cytokines, provides a clear mechanistic rationale for the superior anti-inflammatory effects of this compound compared to mesalamine. The robust preclinical data from the TNBS-induced colitis model strongly supports the potential of this compound as a promising therapeutic agent for inflammatory bowel disease. Further investigation into its pharmacokinetic and long-term safety profile in humans is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its antiapoptotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. elearning.unite.it [elearning.unite.it]
ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative and its Impact on Inflammatory Bowel Disease Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. Current therapies, such as mesalamine, have limitations in potency and efficacy. ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, has emerged as a promising therapeutic candidate with enhanced anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on IBD pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling cascades.
Introduction: The Role of Hydrogen Sulfide in IBD
Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter with potent anti-inflammatory properties. In the context of IBD, H₂S has been shown to modulate leukocyte-endothelial adhesion and migration, key events in the inflammatory cascade. This compound is a novel compound that covalently links mesalamine to a H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). This design allows for the targeted delivery of both mesalamine and H₂S to the site of inflammation in the gut, resulting in a synergistic anti-inflammatory effect that is more potent than mesalamine alone.[1][2][3]
Core Mechanisms of Action of this compound in IBD
This compound exerts its therapeutic effects in IBD through a multi-faceted approach, targeting both the host's inflammatory response and the gut microbiota.
Attenuation of the Host Inflammatory Response
This compound demonstrates superior anti-inflammatory activity compared to its parent compound, mesalamine. This is primarily attributed to the actions of the released H₂S, which significantly dampens the inflammatory cascade at multiple levels.
-
Inhibition of Leukocyte Infiltration: A hallmark of IBD is the massive infiltration of neutrophils into the colonic tissue. This compound has been shown to be highly effective in reducing this granulocyte infiltration by approximately 70%.[1][2][4] This effect is likely mediated by the ability of H₂S to down-regulate the expression of adhesion molecules on both leukocytes and endothelial cells.
-
Suppression of Pro-inflammatory Cytokines and Chemokines: this compound significantly reduces the expression of key pro-inflammatory cytokines and chemokines that drive the Th1-mediated immune response characteristic of IBD. This includes a marked reduction in the mRNA levels of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[2][5] The expression of the chemokine RANTES is also diminished.[2]
-
Downregulation of Inflammatory Enzymes: The expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is elevated in the inflamed IBD gut. This compound effectively down-regulates the expression of these enzymes, further contributing to its anti-inflammatory profile.[4][5]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its activation is markedly increased in IBD patients.[6] this compound has been shown to suppress the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[5]
Modulation of Gut Microbiota Virulence through Iron Sequestration
A novel and significant mechanism of action of this compound is its ability to modulate the gut microbiota without causing drastic changes to its composition. This is achieved through the sequestration of iron, a critical nutrient for bacterial virulence.[7]
-
Iron Scavenging: Intestinal bacteria that contribute to the pathology of IBD are highly dependent on iron for their virulence and ability to form harmful biofilms. This compound has been demonstrated to scavenge iron within the intestine, creating an iron-deprived environment.[7]
-
Reduced Bacterial Virulence: By depriving these pathogenic bacteria of iron, this compound markedly reduces their virulence, leading to a significant decrease in the severity of colitis.[7] Importantly, this is achieved without a broad-spectrum antibiotic effect, thus preserving the overall gut microbial community.[7]
-
Altered Microbial Metabolism: The iron-scavenging property of this compound has a profound effect on the metabolism of the microbiota biofilm. It leads to a reduced intake of purine (B94841) nucleosides and an altered purine and pyrimidine (B1678525) metabolism in the bacteria, further contributing to their reduced pathogenicity.[7]
Quantitative Data on the Efficacy of this compound
The enhanced efficacy of this compound over mesalamine has been demonstrated in preclinical models of colitis. The following tables summarize the key quantitative findings.
| Parameter | Vehicle Control | Mesalamine | This compound | Percentage Reduction by this compound | Reference |
| Disease Activity Score | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |
| Granulocyte Infiltration (MPO Activity) | High | No Sig. ↓ | Sig. ↓ | ~70% | [1][2][4] |
| Macroscopic Damage Score | High | No Sig. ↓ | Sig. ↓ | Not specified | [1] |
Table 1: Effect of this compound on Clinical and Histological Parameters in a Mouse Model of Colitis
| Cytokine/Chemokine | Vehicle Control | Mesalamine | This compound | Percentage Reduction by this compound | Reference |
| TNF-α mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [1][2] |
| IFN-γ mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [1][2] |
| IL-1β mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |
| IL-2 mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |
| IL-12 p40 mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |
| RANTES mRNA | High | No Sig. ↓ | Sig. ↓ | Not specified | [2] |
Table 2: Effect of this compound on Colonic Pro-inflammatory Cytokine and Chemokine mRNA Expression
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
Preclinical Profile of Atb-429: A Hydrogen Sulfide-Releasing Mesalamine Derivative
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Atb-429 is a novel investigational drug that combines mesalamine (5-aminosalicylic acid) with a hydrogen sulfide (B99878) (H₂S)-releasing moiety. Preclinical research has demonstrated that this compound possesses significantly enhanced anti-inflammatory and analgesic properties compared to its parent compound, mesalamine. This document provides a comprehensive overview of the preclinical findings on this compound, detailing its efficacy in animal models of colitis and visceral pain, its mechanism of action involving the modulation of inflammatory and pain signaling pathways, and the experimental protocols used to generate these findings. The data presented herein support the potential of this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD).
Core Compound and Mechanism of Action
This compound is a chemical entity in which mesalamine is covalently linked to a proprietary H₂S-releasing molecule. The rationale behind this design is to leverage the anti-inflammatory effects of mesalamine while harnessing the multifaceted signaling properties of hydrogen sulfide, a known endogenous gasotransmitter with potent anti-inflammatory and cytoprotective effects.
The proposed mechanism of action for this compound involves two key pathways:
-
Anti-inflammatory Signaling: The released H₂S has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the translocation of NF-κB to the nucleus, this compound effectively suppresses the transcription of pro-inflammatory cytokines.
-
Analgesic Signaling: The analgesic effects of this compound are believed to be mediated through the activation of ATP-sensitive potassium (KATP) channels in sensory neurons. The opening of these channels leads to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and attenuates the perception of visceral pain.
-
Microbiota Modulation: Emerging research suggests that this compound can also exert its therapeutic effects by modulating the gut microbiota. It has been shown to sequester iron, an essential nutrient for bacterial growth and virulence, thereby reducing the pathogenicity of colitis-associated bacteria.[1]
Preclinical Efficacy in Animal Models
Models of Inflammatory Bowel Disease
The anti-inflammatory efficacy of this compound has been evaluated in well-established murine models of colitis, primarily the trinitrobenzenesulfonic acid (TNBS)-induced and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.
-
Superiority to Mesalamine: Across multiple studies, this compound has demonstrated superior efficacy in reducing the severity of colitis compared to equimolar doses of mesalamine.[2][3][4][5]
-
Reduction in Disease Activity: Treatment with this compound resulted in a significant reduction in the Disease Activity Index (DAI), which includes parameters such as weight loss, stool consistency, and the presence of blood in the feces.[2][3]
-
Decreased Granulocyte Infiltration: this compound markedly reduced the infiltration of granulocytes into the colonic tissue, as evidenced by a decrease in myeloperoxidase (MPO) activity by approximately 70%.[2][3][5][6]
-
Downregulation of Pro-inflammatory Cytokines: this compound treatment led to a significant reduction in the colonic mRNA expression of several key pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-2, IL-6, and chemokines like RANTES.[7][8]
-
Inhibition of NF-κB Activation: The anti-inflammatory effects of this compound are linked to its ability to suppress the activation of the NF-κB signaling pathway.[7][8]
Quantitative Data from Colitis Models
| Parameter | Model | Treatment Group | Dose | Outcome | Reference |
| Granulocyte Infiltration (MPO Activity) | TNBS-induced colitis (mice) | This compound | Not Specified | ~70% reduction compared to vehicle | [2][3][5][6] |
| mRNA Expression | TNBS-induced colitis (mice) | This compound | Not Specified | Significant reduction in TNF-α, IFN-γ, IL-2, IL-6, RANTES, iNOS | [7][8] |
| Mortality | TNBS-induced colitis (rats) | This compound | Not Specified | 0% mortality | [9] |
| Mortality | TNBS-induced colitis (rats) | Mesalamine | Not Specified | 25% mortality | [9] |
| Mortality | TNBS-induced colitis (rats) | Vehicle | Not Specified | 30% mortality | [9] |
Models of Visceral Pain
The analgesic potential of this compound has been investigated in a rat model of visceral hypersensitivity induced by colorectal distension (CRD).
-
Dose-Dependent Antinociception: this compound exhibited a dose-dependent attenuation of the abdominal withdrawal response to CRD, indicating a reduction in visceral pain perception.
-
Reversal of Hypersensitivity: In a model of post-inflammatory visceral hypersensitivity, this compound was shown to reverse the allodynic response.
-
KATP Channel Involvement: The antinociceptive effects of this compound were reversed by the KATP channel blocker glibenclamide, supporting the role of this pathway in its analgesic mechanism.
Quantitative Data from Visceral Pain Models
| Parameter | Model | Treatment Group | Dose | Outcome | Reference |
| CRD-induced Hypersensitivity | Healthy rats | This compound | 25, 50, 100 mg/kg | Dose-dependent attenuation | |
| Allodynic Response | Post-inflammatory hypersensitivity (rats) | This compound | 100 mg/kg | Reversal of allodynia |
Experimental Protocols
TNBS-Induced Colitis in Mice
-
Induction: Colitis is induced in mice by a single intrarectal administration of TNBS dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier, allowing the haptenating agent TNBS to elicit a T-cell mediated immune response that mimics aspects of Crohn's disease.
-
Treatment: Animals are typically treated with this compound, mesalamine, or vehicle via oral gavage, starting either prophylactically (before or shortly after TNBS administration) or therapeutically (after the establishment of colitis).
-
Assessments:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and fecal blood.
-
Macroscopic and Microscopic Scoring: At the end of the study, the colon is excised, and the extent of macroscopic damage is scored. Histological sections are prepared and scored for inflammation severity, extent, and crypt damage.
-
Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in the colonic tissue.
-
Cytokine mRNA Expression: Real-time PCR is used to quantify the expression of pro-inflammatory cytokines and chemokines in colonic tissue homogenates.
-
Colorectal Distension (CRD) Model in Rats
-
Procedure: A balloon catheter is inserted into the rectum and colon of conscious rats. The balloon is then inflated to specific pressures to elicit a visceral pain response.
-
Measurement of Visceral Sensitivity: The visceromotor response (VMR) is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles or by observing the abdominal withdrawal reflex.
-
Treatment: this compound, mesalamine, or vehicle is administered prior to the CRD procedure to assess their effects on visceral nociception.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound```dot
Caption: Proposed analgesic signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation of this compound in Colitis
Caption: Experimental workflow for preclinical colitis studies.
Conclusion and Future Directions
The preclinical data for this compound strongly indicate its potential as a superior therapeutic agent for IBD compared to mesalamine. Its dual mechanism of action, combining potent anti-inflammatory effects with significant analgesic properties and the ability to modulate the gut microbiota, addresses key unmet needs in the management of IBD.
Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in other models of gastrointestinal inflammation. The promising results to date provide a solid foundation for the continued clinical development of this compound for the treatment of inflammatory bowel disease.
References
- 1. H2S attenuates oxidative stress via Nrf2/NF-κB signaling to regulate restenosis after percutaneous transluminal angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hydrogen sulfide production by gene silencing attenuates inflammatory activity by downregulation of NF-κB and MAP kinase activity in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sp1 S-Sulfhydration Induced by Hydrogen Sulfide Inhibits Inflammation via HDAC6/MyD88/NF-κB Signaling Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of Hydrogen Sulfide in the Pathology of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ATB-429 on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, represents a promising therapeutic agent with enhanced anti-inflammatory properties and an improved gastrointestinal safety profile compared to its parent drug. This technical guide delves into the current understanding of how this compound affects the gut microbiota composition. While direct clinical studies on the impact of this compound on the human gut microbiome are not yet available, this document synthesizes preclinical evidence from studies on its parent compound (mesalamine), its H₂S-releasing moiety (ADT-OH), and analogous H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the experimental data, methodologies, and putative mechanisms of action, offering valuable insights for researchers and professionals in drug development.
Introduction: The Gut Microbiota in Intestinal Health and NSAID-Induced Enteropathy
The human gut harbors a complex and dynamic ecosystem of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host physiology, including metabolism, immune system development, and protection against pathogens. Dysbiosis, an imbalance in the composition and function of the gut microbiota, has been implicated in the pathogenesis of various diseases, including inflammatory bowel disease (IBD) and NSAID-induced enteropathy.
Conventional NSAIDs, such as naproxen (B1676952) and ibuprofen, are widely used for their anti-inflammatory and analgesic effects. However, their use is often associated with gastrointestinal complications, including ulcers and bleeding[1]. Emerging evidence suggests that these adverse effects are, in part, mediated by alterations in the gut microbiota[1][2]. NSAIDs can disrupt the delicate balance of the gut microbiome, leading to a decrease in beneficial bacteria and an overgrowth of potentially harmful microbes[1].
This compound was developed to mitigate the gastrointestinal toxicity of its parent drug, mesalamine, by incorporating a hydrogen sulfide-releasing moiety. H₂S is a gaseous signaling molecule with known cytoprotective and anti-inflammatory effects in the gastrointestinal tract. It is hypothesized that the H₂S released from this compound not only enhances its anti-inflammatory efficacy but also helps maintain a healthy gut microbial community.
The Effect of Mesalamine (Parent Drug) on Gut Microbiota
Mesalamine (5-aminosalicylic acid or 5-ASA) is a cornerstone in the treatment of mild to moderate ulcerative colitis. Its mechanism of action is multifactorial, involving the inhibition of inflammatory pathways. Studies have shown that mesalamine can also modulate the gut microbiota, which may contribute to its therapeutic effects.
Quantitative Data on Mesalamine's Effect on Gut Microbiota
| Study Type | Model | Treatment | Key Findings on Gut Microbiota Composition | Reference |
| Clinical Study | Ulcerative Colitis Patients | Mesalamine | Partially restored gut microbiota diversity. Relative abundance of Streptococcus was 1.81% in the mesalamine group, compared to 11.24% in the untreated UC group and 1.27% in healthy controls. | [3] |
| Preclinical Study | DSS-induced Colitis in Piglets | Mesalamine | Enriched in Actinobacteria; Reduced abundance of Methanobrevibacter, Archaea, and Euryarchaeota. | Not found in search results |
Experimental Protocols for Mesalamine Studies
Study 1: Clinical Study in Ulcerative Colitis Patients
-
Participants: The study included three groups: normal healthy controls (NC group, n=14), UC patients with no treatment (UC group, n=10), and UC patients treated with mesalamine (mesalamine group, n=14)[3].
-
Sample Collection: Fecal samples were collected from all participants[3].
-
Microbiota Analysis: DNA was extracted from fecal samples, and the V3-V4 region of the 16S rRNA gene was amplified by PCR. The amplicons were sequenced on an Illumina MiSeq platform. The resulting sequences were processed and analyzed to determine the microbial composition and diversity[3].
The Effect of ADT-OH (H₂S-Releasing Moiety) on Gut Microbiota
ADT-OH is the hydrogen sulfide-releasing component of this compound. A preclinical study investigated its effects on the gut microbiota in a model of colitis, providing insights into the potential contribution of H₂S to the modulation of the gut microbiome.
Quantitative Data on ADT-OH's Effect on Gut Microbiota
A study on the H₂S-releasing moiety of this compound, ADT-OH, in a mouse model of DSS-induced colitis demonstrated its ability to remodel the gut microbiota.
| Bacterial Taxa | Change with ADT-OH Treatment |
| Muribaculaceae | Increased Abundance |
| Alistipes | Increased Abundance |
| Helicobacter | Decreased Abundance |
| Mucispirillum | Decreased Abundance |
| Parasutterella | Decreased Abundance |
| Desulfovibrio | Decreased Abundance |
Experimental Protocol for ADT-OH Study
-
Animal Model: Dextran sodium sulfate (B86663) (DSS)-induced acute and chronic colitis in mice.
-
Treatment: Mice were administered ADT-OH.
-
Sample Collection: Fecal samples were collected for microbiota analysis.
-
Microbiota Analysis: The composition of the gut microbiota was determined using 16S rRNA gene sequencing.
Inferred Effects of this compound on Gut Microbiota
While direct studies on this compound are pending, the available evidence from its constituent parts and analogous compounds allows for an informed inference of its effects on the gut microbiota.
The Protective Role of H₂S-Releasing NSAIDs
Studies on other H₂S-releasing NSAIDs, such as ATB-352 (a ketoprofen (B1673614) derivative), have shown a significantly lower impact on the intestinal microbiome profile compared to their parent compounds[4]. This suggests a class effect where the H₂S moiety plays a protective role against NSAID-induced dysbiosis. The H₂S released from these compounds is thought to exert its beneficial effects through several mechanisms, including:
-
Maintaining Mucosal Integrity: H₂S can strengthen the gut barrier function, preventing the translocation of bacterial products into the bloodstream.
-
Anti-inflammatory Effects: H₂S has potent anti-inflammatory properties that can counteract the pro-inflammatory state associated with dysbiosis.
-
Direct Modulation of Microbiota: H₂S may directly influence the growth and metabolism of specific bacterial species.
Postulated Signaling Pathways
The interaction between this compound, the gut microbiota, and the host is likely complex and involves multiple signaling pathways.
Caption: Postulated interaction of this compound with the gut microbiota and host inflammatory response.
Experimental Workflow for Investigating this compound's Effect on Gut Microbiota
A typical preclinical study to directly assess the impact of this compound on the gut microbiota would follow a workflow similar to the one outlined below.
Caption: A standard experimental workflow for studying the effects of this compound on the gut microbiota.
Conclusion and Future Directions
The available evidence strongly suggests that this compound has a favorable profile regarding its interaction with the gut microbiota. By releasing H₂S, this compound is anticipated to mitigate the dysbiotic effects often associated with NSAIDs and its parent compound, mesalamine. The modulation of the gut microbiota by the H₂S-releasing moiety, ADT-OH, points towards a beneficial remodeling of the microbial community, which likely contributes to the enhanced therapeutic efficacy and improved safety of this compound.
Future research should focus on clinical studies to directly investigate the effects of this compound on the human gut microbiome. Such studies would provide definitive quantitative data and a deeper understanding of the intricate interplay between this novel drug, the gut microbiota, and the host in the context of inflammatory gastrointestinal disorders. This will be crucial for optimizing its clinical use and for the development of next-generation therapies that target the gut microbiome.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ATB-429: A Novel H₂S-Releasing Mesalamine Derivative with Iron Sequestration Properties — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATB-429 is a novel investigational drug that combines mesalamine (5-aminosalicylic acid, 5-ASA) with a hydrogen sulfide (B99878) (H₂S)-releasing moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). This conjugation results in a compound with enhanced anti-inflammatory and analgesic properties compared to mesalamine alone, particularly in the context of inflammatory bowel disease (IBD). A key and innovative mechanism of action for this compound is its ability to sequester iron, particularly within the gut microbiota. This technical guide provides an in-depth overview of the core scientific principles of this compound, focusing on its iron sequestration capabilities, and details the experimental protocols used to elucidate its mechanism of action.
Introduction
Mesalamine is a cornerstone therapy for mild-to-moderate IBD, though its efficacy can be limited. The development of this compound aims to enhance the therapeutic profile of mesalamine by leveraging the pleiotropic effects of hydrogen sulfide, a known gaseous signaling molecule with anti-inflammatory, antioxidant, and cytoprotective properties.[1][2] Beyond these established effects of H₂S, research has uncovered a unique iron-scavenging property of this compound that contributes significantly to its therapeutic potential.[3]
Iron is an essential nutrient for both the host and the gut microbiota. However, in the inflammatory environment of the IBD gut, increased iron availability can exacerbate pathogenesis by promoting the virulence of pathogenic bacteria.[4][5] this compound's ability to limit iron intake by the gut microbiota represents a novel strategy for treating IBD, aiming to reduce microbial virulence without drastically altering the overall composition of the gut microbiome.[3]
Chemical Structure and Mechanism of Action
This compound is a chemical conjugate of mesalamine and ADT-OH. The H₂S-releasing ADT-OH moiety is believed to be responsible for the enhanced anti-inflammatory effects and the unique iron sequestration properties. The release of H₂S from this compound has been shown to modulate several signaling pathways involved in inflammation and pain.
Anti-Inflammatory and Analgesic Pathways
This compound demonstrates superior anti-inflammatory activity compared to mesalamine in animal models of colitis.[6] This is attributed, in part, to the action of its H₂S moiety, which can inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[7] Additionally, H₂S released from this compound has been shown to exert analgesic effects through the activation of ATP-sensitive potassium (KATP) channels.[8]
Iron Sequestration Pathway
The primary focus of this guide is the iron sequestration property of this compound. In the context of IBD, the gut microbiota of patients often exhibits increased intracellular iron concentrations, which is correlated with heightened virulence.[9] this compound directly counteracts this by reducing the intake of iron by the gut microbiota.[3] This iron-deprived environment impairs the metabolic processes of these bacteria, including purine (B94841) and pyrimidine (B1678525) metabolism, which are crucial for their growth and virulence.[3] This leads to a reduction in the production of virulence factors and a decrease in the ability of the microbiota to adhere to and damage the intestinal epithelium.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Anti-Inflammatory Efficacy of this compound in a Mouse Model of TNBS-Induced Colitis
| Parameter | Treatment Group | Result | Reference |
| Granulocyte Infiltration (MPO Activity) | This compound | ~70% reduction compared to vehicle | [6] |
| mRNA Expression (TNF-α, IFN-γ) | This compound | Significant reduction compared to vehicle | [6] |
| Disease Activity Score | This compound (65-130 mg/kg) | Significant reduction compared to mesalamine (50 mg/kg) | [10] |
Table 2: Iron Sequestration Effects of this compound on Gut Microbiota Biofilms
| Parameter | Treatment Condition | Result | Reference |
| Intracellular Iron Content in Biofilms | This compound (1 mM) | Significant reduction | [3] |
| Bacterial Adherence to Caco-2 cells (CD microbiota) | This compound (1 mM) | 51% reduction | [3] |
| Bacterial Adherence to Caco-2 cells (UC microbiota) | This compound (1 mM) | 27% reduction | [3] |
| Guanosine Intake by Biofilms | This compound | Reduced | [9] |
| Urate and Hypoxanthine Release by Biofilms | This compound | Increased | [9] |
| Uracil Secretion by Biofilms | This compound | Reduced | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory and iron-sequestering properties of this compound.
TNBS-Induced Colitis in Mice
This model is used to induce a form of colitis that shares histopathological features with human Crohn's disease.
-
Animals: Male BALB/c mice (6-8 weeks old) are typically used.
-
Induction:
-
Mice are lightly anesthetized.
-
A 3.5F catheter is inserted intrarectally to a depth of 4 cm.
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) is slowly instilled into the colon.
-
Mice are kept in a head-down position for at least 60 seconds to ensure distribution of the TNBS solution within the colon.
-
-
Treatment: this compound, mesalamine, or vehicle is administered orally, typically starting 24 hours after colitis induction and continuing daily for the duration of the study (e.g., 5-7 days).
-
Assessment:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of fecal blood.
-
Macroscopic and Microscopic Scoring: At the end of the study, colons are excised, and the extent of mucosal damage is scored. Histological analysis is performed on tissue sections.
-
Myeloperoxidase (MPO) Activity: As a marker of neutrophil infiltration (see Protocol 4.2).
-
Cytokine mRNA Expression: (see Protocol 4.3).
-
Myeloperoxidase (MPO) Activity Assay
This colorimetric assay quantifies neutrophil infiltration in colonic tissue.
-
Reagents:
-
Homogenization Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Assay Reagent: 50 mM potassium phosphate buffer (pH 6.0) containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
-
Procedure:
-
A weighed portion of colonic tissue is homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with the assay reagent in a 96-well plate.
-
The change in absorbance is measured over time at 450 nm using a microplate reader.
-
MPO activity is expressed as units per milligram of tissue.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol is used to measure the expression of pro-inflammatory cytokines in colonic tissue.
-
RNA Extraction: Total RNA is extracted from colonic tissue samples using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
The qRT-PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the target cytokines (e.g., TNF-α, IFN-γ, IL-6) and a housekeeping gene (e.g., GAPDH).
-
The reaction is run on a real-time PCR system.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
In Vitro Iron Chelation Assay (Ferrozine-Based)
This colorimetric assay can be used to determine the ferrous iron-chelating capacity of this compound.
-
Reagents:
-
Ferrous sulfate (B86663) (FeSO₄) solution.
-
Ferrozine solution.
-
Buffer (e.g., HEPES or acetate (B1210297) buffer at a physiological pH).
-
-
Procedure:
-
Various concentrations of this compound are incubated with a known concentration of FeSO₄ in the buffer for a short period (e.g., 10 minutes) at room temperature.
-
Ferrozine solution is added to the mixture. Ferrozine forms a stable, magenta-colored complex with ferrous iron.
-
The absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.
-
The percentage of iron chelation is calculated by comparing the absorbance of the samples with a control (without this compound). A known iron chelator like EDTA can be used as a positive control.[11]
-
Intracellular Labile Iron Pool (LIP) Assay (Calcein-AM Based)
This fluorescence-based assay can be adapted to assess the ability of this compound to chelate intracellular iron in relevant cell lines (e.g., intestinal epithelial cells).
-
Principle: Calcein-AM is a cell-permeant, non-fluorescent probe. Once inside the cell, it is cleaved by esterases to form the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched upon binding to labile iron. An increase in fluorescence indicates a decrease in the intracellular labile iron pool due to chelation.[12]
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are loaded with Calcein-AM.
-
After washing to remove excess probe, baseline fluorescence is measured.
-
Cells are then treated with various concentrations of this compound.
-
Fluorescence is monitored over time using a fluorescence plate reader. An increase in fluorescence intensity relative to untreated cells indicates intracellular iron chelation.
-
Conclusion
This compound represents a significant advancement in the development of therapies for IBD. Its dual mechanism of action, combining the enhanced anti-inflammatory effects of H₂S with the novel strategy of iron sequestration from the gut microbiota, addresses multiple facets of IBD pathogenesis. The experimental data strongly support its potential as a more potent and effective alternative to mesalamine. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in patients with IBD.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hydrogen Sulphide Improves Iron Homeostasis in Wheat Under Iron-Deficiency, Journal of Plant Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 3. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral iron supplementation after antibiotic exposure induces a deleterious recovery of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of iron deficiency and iron supplementation at the host-microbiota interface: Could a piglet model unravel complexities of the underlying mechanisms? [frontiersin.org]
- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron Sequestration in Microbiota Biofilms As A Novel Strategy for Treating Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequestration and scavenging of iron in infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
Atb-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative with Enhanced Therapeutic Potential for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atb-429, a novel derivative of mesalamine, demonstrates significantly enhanced anti-inflammatory and analgesic properties through its unique mechanism of releasing hydrogen sulfide (B99878) (H₂S). Preclinical studies have established its superiority over the parent drug, mesalamine, in mitigating experimental colitis, a model for Inflammatory Bowel Disease (IBD). This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to evaluate its efficacy. The evidence presented herein positions this compound as a promising therapeutic candidate for IBD, warranting further investigation and clinical development.
Introduction
Mesalamine (5-aminosalicylic acid) is a cornerstone in the management of mild-to-moderate IBD. However, its efficacy is often limited, necessitating higher doses which can be associated with adverse effects. This compound was developed to address these limitations by chemically linking mesalamine to an H₂S-releasing moiety.[1][2] Hydrogen sulfide is an endogenous gasotransmitter with potent anti-inflammatory, cytoprotective, and analgesic properties.[1][2] By delivering H₂S directly to the site of inflammation in the gastrointestinal tract, this compound offers a multi-faceted therapeutic approach that surpasses the capabilities of mesalamine alone.
Mechanism of Action
The enhanced therapeutic effects of this compound stem from the synergistic actions of mesalamine and the released hydrogen sulfide. The proposed mechanisms include:
-
Enhanced Anti-inflammatory Effects: this compound has been shown to be more effective than mesalamine at reducing granulocyte infiltration into colonic tissue and downregulating the expression of key pro-inflammatory cytokines and chemokines, such as TNF-α, IFN-γ, IL-2, IL-6, and RANTES.[1][3] This is attributed to the ability of H₂S to inhibit leukocyte adhesion and migration.[1] Furthermore, this compound has been observed to suppress the translocation of NF-κB, a critical transcription factor in the inflammatory cascade.[3]
-
Analgesic Properties: In preclinical models of visceral pain associated with colorectal distention, this compound demonstrated significant antinociceptive effects, a property not significantly observed with mesalamine.[3][4] This analgesic action is mediated, at least in part, by the activation of ATP-sensitive potassium (KATP) channels.[4]
-
Modulation of Gut Microbiota: A novel mechanism of action for this compound involves its ability to sequester iron within the biofilms of colitis-associated microbiota.[5] This iron-deprived environment reduces the virulence of pathogenic bacteria without significantly altering the overall composition of the gut microbiota.[5] This leads to a decrease in the host's inflammatory response to these bacteria.[5]
Preclinical Efficacy: A Quantitative Overview
Preclinical studies in rodent models of colitis have consistently demonstrated the superior efficacy of this compound compared to equimolar doses of mesalamine. The following tables summarize key quantitative findings from these studies.
| Parameter | Vehicle | Mesalamine | This compound | Study Reference |
| Disease Activity Score | 3.0 ± 0.3 | 2.9 ± 0.2 | 1.1 ± 0.2 | [2] |
| Colonic MPO Activity (U/mg) | 10.1 ± 2.3 | 8.2 ± 2.4 | 4.8 ± 1.8 | [2] |
| Mortality Rate (%) | 30% | 25% | 0%* | [3] |
| Statistically significant difference compared to vehicle and mesalamine groups. |
Table 1: Efficacy of this compound in a Mouse Model of TNBS-Induced Colitis
| Parameter | Effect of this compound | Study Reference |
| Granulocyte Infiltration | ~70% reduction | [1][2] |
| mRNA Expression of Pro-inflammatory Cytokines (TNF-α, IFN-γ) | Significantly reduced | [1][3] |
| Spinal c-FOS mRNA Expression (Pain Marker) | Significantly inhibited | [4] |
Table 2: Anti-inflammatory and Analgesic Effects of this compound
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory and Analgesic Signaling Pathway of this compound
Caption: Proposed signaling pathways for the anti-inflammatory and analgesic effects of this compound.
Experimental Workflow for Evaluating this compound in a Rodent Model of Colitis
Caption: General experimental workflow for preclinical evaluation of this compound in colitis models.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature.[1][2][3][4]
Induction of Colitis in Mice
-
Model: Trinitrobenzene sulfonic acid (TNBS)-induced colitis.
-
Animals: Male BALB/c mice.
-
Procedure:
-
Mice are fasted overnight.
-
Anesthetize mice (e.g., with isoflurane).
-
Administer TNBS (in 50% ethanol) intrarectally via a catheter.
-
Maintain mice in a head-down position for 60 seconds to ensure distribution of TNBS.
-
House mice individually and monitor for signs of colitis.
-
Drug Administration
-
Compounds: this compound, mesalamine, or vehicle (e.g., 1% carboxymethylcellulose).
-
Route: Oral gavage.
-
Dosing Regimen: Typically initiated 24 hours after colitis induction and continued daily for a specified duration (e.g., 3-10 days). Doses are calculated based on molar equivalents to ensure accurate comparison between this compound and mesalamine.[3]
Assessment of Colitis Severity
-
Disease Activity Score (DAS): A composite score based on:
-
Weight loss
-
Stool consistency (diarrhea)
-
Presence of fecal blood
-
-
Macroscopic Scoring: Visual assessment of the colon at necropsy for inflammation, ulceration, and adhesions.
-
Microscopic Scoring: Histological examination of H&E-stained colonic sections to assess tissue damage and cellular infiltration.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in colonic tissue homogenates.
Measurement of Gene Expression
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR).
-
Procedure:
-
Isolate total RNA from colonic tissue samples.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using specific primers for target genes (e.g., TNF-α, IFN-γ, IL-6, and a housekeeping gene for normalization).
-
Assessment of Visceral Pain
-
Model: Colorectal distention (CRD)-induced abdominal withdrawal reflex in rats.
-
Procedure:
-
A balloon catheter is inserted into the colorectum.
-
The balloon is inflated to graded pressures to elicit an abdominal withdrawal response.
-
The pressure threshold required to elicit a response is recorded as a measure of visceral sensitivity.
-
This compound or mesalamine is administered prior to CRD to assess their analgesic effects.
-
Future Directions and Conclusion
The preclinical data for this compound are compelling, demonstrating its potential as a superior therapeutic agent for IBD compared to mesalamine. Its multi-pronged mechanism of action, combining the anti-inflammatory effects of mesalamine with the cytoprotective, anti-inflammatory, and analgesic properties of H₂S, as well as its unique ability to modulate the virulence of gut microbiota, makes it an attractive candidate for clinical development. While no clinical trials for this compound have been reported to date, a similar H₂S-releasing NSAID, ATB-346, has shown promising results in a Phase 2 clinical trial, suggesting a favorable safety and efficacy profile for this class of drugs.[6] Further investigation, including formal clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with IBD.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (this compound), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
- 6. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on ATB-429: A Technical Overview of Anti-Inflammatory Activity
Disclaimer: This technical guide summarizes early-stage preclinical research on ATB-429. The available public domain literature and search results focus exclusively on its anti-inflammatory properties , particularly in the context of inflammatory bowel disease (IBD). No peer-reviewed studies or significant data were identified concerning the antitumor activity of this compound. Therefore, this document details the compound's anti-inflammatory mechanism and effects based on the existing scientific evidence.
Core Compound and Mechanism of Action
This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid). It consists of a mesalamine molecule linked to an H₂S-releasing moiety, 5-(p-hydroxyphenyl)-1,2-dithiole-3-thione (ADT-OH), via an ester bond. The enhanced therapeutic effects of this compound compared to its parent compound, mesalamine, are attributed to the controlled release of H₂S, a gaseous signaling molecule with potent anti-inflammatory properties.
The primary proposed mechanism of action for this compound's anti-inflammatory effects involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2] H₂S released from this compound has been shown to suppress the activation and translocation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3] This leads to a downstream reduction in the inflammatory cascade.
An additional novel mechanism has been proposed, involving the sequestration of iron from gut microbiota.[4][5] By reducing iron availability to pathogenic bacteria in the gut, this compound can decrease their virulence and the subsequent host inflammatory response, which is a significant contributor to the pathology of IBD.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in models of colitis.
Table 1: Efficacy of this compound in TNBS-Induced Colitis in Mice
| Parameter | Vehicle | Mesalamine (50 mg/kg) | This compound (Equimolar to Mesalamine) | This compound (Lower Doses) | Reference |
| Disease Activity Score | High | No significant reduction | Significant reduction | Significant reduction at 100 & 65 mg/kg; ineffective at 33 mg/kg | [1] |
| Myeloperoxidase (MPO) Activity | High | No significant reduction | Significant reduction | Data not available | [1] |
| Granulocyte Infiltration | High | Not specified | ~70% reduction | Not specified | [1][6] |
| Mortality (2 mg TNBS) | 30% | 25% (not significant) | 0% | Not applicable | [2] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine and Chemokine mRNA Expression in Colonic Tissue
| Gene | Mesalamine | This compound | Reference |
| TNF-α | No significant effect | Significant reduction | [2][6] |
| IFN-γ | No significant effect | Significant reduction | [2][6] |
| IL-2 | No significant effect | Significant reduction | [2] |
| IL-6 | No significant effect | Significant reduction | [2] |
| RANTES | No significant effect | Significant reduction | [2] |
| iNOS | No significant effect | Significant reduction | [2] |
| IL-10 (anti-inflammatory) | No effect | No effect | [1][2] |
Experimental Protocols
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model is widely used to induce a form of colitis that mimics Crohn's disease in humans.
-
Animal Model: Male BALB/c mice.
-
Induction of Colitis: Intrarectal administration of TNBS (e.g., 0.5 mg in 30% ethanol).[1]
-
Treatment Regimens:
-
Prophylactic: Oral administration of vehicle (1% carboxymethylcellulose), mesalamine (25, 50, or 75 mg/kg), or this compound at the same doses, initiated 1 hour after TNBS administration and continued every 12 hours for 7 days.[1]
-
Therapeutic: Oral administration of vehicle, mesalamine (50 mg/kg), or various doses of this compound (33–130 mg/kg) initiated 1 day after colitis induction and continued every 12 hours for 4 days.[1]
-
Late Therapeutic: Oral administration of vehicle, mesalamine (50 mg/kg), or this compound (50 mg/kg) initiated 4 days after TNBS administration and continued every 12 hours for 7 days.[1]
-
-
Endpoint Analysis:
-
Disease Activity Score: A composite score based on weight loss, presence of fecal blood, and diarrhea.[1][6]
-
Macroscopic and Microscopic Scoring: Visual and histological assessment of colonic damage.[2][6]
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colonic tissue.[1][6]
-
mRNA Expression Analysis: Quantification of cytokine and chemokine gene expression in colonic tissue via reverse transcription-polymerase chain reaction (RT-PCR).[2][6]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model induces a form of colitis that more closely resembles human ulcerative colitis.
-
Animal Model: Mice.
-
Induction of Colitis: Administration of DSS in the drinking water for a specified period.
-
Treatment: Oral administration of mesalamine (0.33 mmol/kg) or this compound (0.08 - 0.33 mmol/kg) daily for up to 10 days after colitis is established.[2]
-
Endpoint Analysis: Similar to the TNBS model, including disease activity, macroscopic and microscopic scoring, MPO activity, and cytokine/chemokine mRNA expression.[2]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory signaling pathway of this compound via H₂S-mediated inhibition of NF-κB activation.
Caption: General experimental workflow for preclinical evaluation of this compound in mouse models of colitis.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydrogen Sulfide: An Endogenous Mediator of Resolution of Inflammation and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Understanding of Atb-429
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atb-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid), a well-established anti-inflammatory agent.[1][2] It is being investigated for its potential therapeutic applications, particularly in inflammatory bowel disease (IBD).[1][2][3] this compound is composed of a mesalamine molecule linked to an H₂S-releasing moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), via an ester bond.[2][4] This unique structure is designed to combine the anti-inflammatory effects of mesalamine with the gastroprotective and pro-resolving properties of hydrogen sulfide.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action. The mesalamine component contributes to the reduction of inflammation, while the release of H₂S provides additional anti-inflammatory and cytoprotective benefits. The H₂S-releasing moiety has been shown to play a significant role in the enhanced efficacy of this compound compared to mesalamine alone.[1][2][3]
The anti-inflammatory effects of this compound are mediated, in part, by the downregulation of pro-inflammatory cytokines and the inhibition of leukocyte infiltration.[1][3] Studies have shown that this compound can significantly reduce the expression of TNF-α and IFN-γ.[1] Furthermore, the release of H₂S may contribute to the resolution of inflammation by activating pathways that promote tissue repair.
Experimental Protocols
Protocol for the Synthesis of this compound (General Procedure)
The following is a general laboratory protocol for the synthesis of this compound, based on standard esterification methods. This procedure involves the coupling of mesalamine and the H₂S-releasing moiety ADT-OH.
Materials:
-
Mesalamine (5-aminosalicylic acid)
-
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve mesalamine and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of ADT-OH: To the solution from step 1, add an equimolar amount of ADT-OH.
-
Initiation of Coupling: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated NaHCO₃ solution, followed by a brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Biological Activity of this compound
The following table summarizes the reported biological activities of this compound in a mouse model of colitis.
| Parameter | Treatment Group | Result | Reference |
| Granulocyte Infiltration | This compound | ~70% reduction | [1] |
| Mesalamine | No significant effect | [1] | |
| Pro-inflammatory Cytokines (mRNA expression) | This compound | Significant reduction of TNF-α and IFN-γ | [1] |
| Mesalamine | Less effective than this compound | [1] | |
| Disease Activity Score | This compound | Significant reduction | [1] |
| Mesalamine | Less effective than this compound | [1] |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols for Administering ATB-429 in a Mouse Model of IBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. Current therapies, such as mesalamine, often have limitations in efficacy, particularly in more severe cases. ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine.[1][2][3] This compound leverages the anti-inflammatory properties of both mesalamine and H₂S.[1][2][3] The H₂S moiety in this compound has been shown to significantly enhance the anti-inflammatory effects of the parent drug in preclinical models of IBD.[1][2][3]
The primary mechanism of action for this compound's enhanced efficacy involves the modulation of inflammatory signaling pathways by H₂S.[4][5] H₂S has been shown to suppress the activation of the critical pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][4][5] This is achieved, in part, through the sulfhydration of the p65 subunit of NF-κB, which inhibits its activity and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IFN-γ.[1][4][5][6][7] Additionally, H₂S can inhibit the NLRP3 inflammasome, further reducing the inflammatory response.[8] These actions lead to a reduction in granulocyte infiltration, mucosal injury, and the clinical signs of colitis in animal models.[1][2][3]
This document provides detailed protocols for the administration of this compound in two common chemically-induced mouse models of IBD: the 2,4,6-trinitrobenzene sulfonic acid (TNBS) model and the dextran (B179266) sulfate (B86663) sodium (DSS) model.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in a mouse model of IBD, based on published literature.
Table 1: this compound Dosing and Administration in TNBS-Induced Colitis Model
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Vehicle | 1% Carboxymethylcellulose (CMC) | [1] |
| Animal Model | Female Balb/c mice (6-8 weeks old) | [1] |
| IBD Induction | Intrarectal administration of 0.5 mg TNBS in 0.1 ml of 30% ethanol (B145695) | [1] |
| Dosage Range | 25, 50, or 75 mg/kg | [1] |
| Route of Administration | Oral gavage | [1] |
| Frequency | Every 12 hours | [1] |
| Duration of Treatment | 7 days | [1] |
Table 2: Efficacy of this compound in TNBS-Induced Colitis Model
| Efficacy Parameter | Vehicle Control | Mesalamine (75 mg/kg) | This compound (50 mg/kg) | This compound (75 mg/kg) | Reference |
| Disease Activity Score | ~3.5 | No significant change | Significant reduction | Significant reduction | [1] |
| Colonic MPO Activity (U/mg) | Elevated (~4-fold vs healthy) | No significant change | Significant reduction | Significant reduction | [1] |
| Granulocyte Infiltration | High | No significant change | Reduced by ~70% | Reduced by ~70% | [1][2] |
| TNFα mRNA Expression | Elevated | No significant change | Markedly reduced | Markedly reduced | [1] |
| IFNγ mRNA Expression | Elevated | No significant change | Markedly reduced | Markedly reduced | [1] |
Experimental Protocols
Protocol 1: Administration of this compound in a TNBS-Induced Colitis Mouse Model
This protocol is adapted from established methods for inducing colitis that mimics aspects of Crohn's disease.[1]
Materials:
-
This compound
-
Mesalamine (for comparison)
-
1% Carboxymethylcellulose (CMC) for vehicle
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
30% Ethanol in saline
-
6- to 8-week-old female Balb/c mice
-
Oral gavage needles
-
Catheters for intrarectal administration
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, standard chow, and water ad libitum) for at least one week before the experiment.
-
Induction of Colitis (Day 0):
-
Randomization and Treatment Groups:
-
Randomize mice into treatment groups (n=5-7 per group) such as:
-
Vehicle Control (1% CMC)
-
Mesalamine (e.g., 50 mg/kg)
-
This compound (e.g., 25, 50, 75 mg/kg)
-
-
-
Drug Administration (Day 0 to Day 7):
-
Monitoring and Evaluation (Daily):
-
Monitor body weight, stool consistency, and the presence of fecal occult blood daily to calculate a Disease Activity Index (DAI).
-
-
Termination and Sample Collection (Day 7):
-
Euthanize mice on the final day of the study.
-
Collect colon tissue for macroscopic scoring of damage, measurement of colonic myeloperoxidase (MPO) activity (an indicator of granulocyte infiltration), and histological analysis.
-
Snap-freeze colon sections in liquid nitrogen for subsequent analysis of mRNA expression of pro-inflammatory cytokines (e.g., TNFα, IFNγ) by qPCR.
-
Protocol 2: Administration of this compound in a DSS-Induced Colitis Mouse Model
This protocol describes a widely used model for inducing colitis that resembles human ulcerative colitis.[10][11] The administration of other H₂S donors has proven effective in this model.[12][13]
Materials:
-
This compound
-
Dextran sulfate sodium (DSS), molecular weight 36-50 kDa
-
Vehicle (e.g., 1% CMC)
-
6- to 8-week-old C57BL/6 mice
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Induction of Colitis (Day 0 to Day 7):
-
Randomization and Treatment Groups:
-
Randomize mice into treatment groups as described in Protocol 1.
-
-
Drug Administration (Day 0 to Day 7):
-
Prepare fresh solutions of this compound in the vehicle daily.
-
Administer this compound or vehicle via oral gavage once or twice daily, starting from Day 0 of DSS administration.
-
-
Monitoring and Evaluation (Daily):
-
Monitor body weight, stool consistency, and fecal blood daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection (Day 8):
-
Euthanize mice after the 7-day DSS treatment.
-
Collect colon tissue for the same analyses as described in Protocol 1 (macroscopic scoring, colon length, MPO activity, histology, and cytokine mRNA expression).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of IBD.
Proposed Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound via H₂S-mediated inhibition of NF-κB.
References
- 1. Role of Hydrogen Sulfide in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of Hydrogen Sulfide in Inflammatory and Neoplastic Colonic Diseases [frontiersin.org]
- 5. Emerging Roles of Hydrogen Sulfide in Inflammatory and Neoplastic Colonic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 8. Hydrogen sulfide protects against DSS-induced colitis by inhibiting NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide: An Endogenous Mediator of Resolution of Inflammation and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide improves colonic barrier integrity in DSS-induced inflammation in Caco-2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen sulfide from a NaHS source attenuates dextran sulfate sodium (DSS)-induced inflammation via inhibiting nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols: ATB-429 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of ATB-429 in in vivo studies, particularly in rodent models of colitis. This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine.
Recommended Dosage
This compound has demonstrated efficacy in murine and rat models of colitis when administered orally. The following tables summarize the recommended dosage ranges based on published preclinical studies. Dosages are typically administered twice daily.
Table 1: Recommended Dosage of this compound in Mouse Models of Colitis
| Parameter | Recommendation |
| Animal Model | Chemically-induced colitis (TNBS, DNBS) |
| Route of Administration | Oral (p.o.) |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) |
| Effective Dose Range | 50 - 130 mg/kg |
| Frequency | Twice daily |
Table 2: Comparative Efficacy Data of this compound in a Mouse Model of TNBS-Induced Colitis
| Treatment | Dose (mg/kg) | Frequency | Disease Activity Score | Colonic MPO Activity (U/mg) |
| Vehicle | - | Twice daily | 3.0 ± 0.3 | 10.1 ± 2.3 |
| Mesalamine | 50 | Twice daily | 2.9 ± 0.2 | 8.2 ± 2.4 |
| This compound | 65 | Twice daily | Significantly Reduced | Significantly Reduced |
| This compound | 100 | Twice daily | Significantly Reduced | Significantly Reduced |
| This compound | 130 | Twice daily | 1.1 ± 0.2[1] | 4.8 ± 1.8[1] |
MPO: Myeloperoxidase. Data are representative of typical findings.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Induction of Colitis in Mice using Trinitrobenzene Sulfonic Acid (TNBS)
This protocol describes a common method for inducing colitis in mice to study the therapeutic effects of compounds like this compound.[2][3][4]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution
-
Ethanol (50% in saline)
-
Polyethylene (B3416737) catheter
-
Light anesthetic (e.g., isoflurane)
Procedure:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize the mice lightly.
-
Carefully insert a polyethylene catheter intrarectally to a depth of approximately 4 cm.
-
Slowly administer 100 µL of the TNBS solution (e.g., 2.5 mg of TNBS in 50% ethanol) into the colon.
-
To ensure distribution of the TNBS, hold the mouse in a head-down vertical position for approximately 2 minutes.
-
Return the mouse to its cage and provide free access to food and water.
-
Monitor the mice daily for signs of colitis.
Preparation and Oral Administration of this compound
This compound is typically administered as a suspension.
Materials:
-
This compound
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Weigh the required amount of this compound based on the desired dose and the weight of the animals.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water.
-
Suspend the this compound powder in the 0.5% CMC vehicle.
-
Use a vortex mixer to ensure a uniform suspension immediately before each administration.
-
Administer the suspension to the mice via oral gavage. The volume is typically 4 mL/kg.[5]
Assessment of Disease Activity Index (DAI)
Scoring Parameters:
-
Weight Loss:
-
0: No weight loss
-
1: 1-5% weight loss
-
2: 5-10% weight loss
-
3: 10-20% weight loss
-
4: >20% weight loss
-
-
Stool Consistency:
-
0: Normal, well-formed pellets
-
2: Loose stools
-
4: Diarrhea
-
-
Rectal Bleeding:
-
0: No blood
-
2: Visible blood in stool
-
4: Gross rectal bleeding
-
Procedure:
-
Record the weight of each mouse daily.
-
Observe the stool consistency and the presence of blood daily.
-
Calculate the DAI for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding.
Myeloperoxidase (MPO) Assay for Colonic Tissue
MPO is an enzyme found in neutrophils, and its activity in the colon is a marker of inflammation.[9][10][11]
Materials:
-
Homogenization buffer (e.g., phosphate (B84403) buffer with 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Reagent solution (containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide)
-
Spectrophotometer
-
Tissue homogenizer
Procedure:
-
Euthanize the mouse and excise the colon.
-
Collect a distal colon tissue sample, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until use.
-
Homogenize the thawed tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C and collect the supernatant.
-
Add the supernatant to the reagent solution.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per milligram of tissue.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-inflammatory effects through the release of hydrogen sulfide (H₂S) and the actions of its mesalamine moiety. A key mechanism is the suppression of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Mechanism of action of this compound in reducing inflammation.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of colitis.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antibe.wingfielddigital.com [antibe.wingfielddigital.com]
- 4. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Analgesic Effects and Gastrointestinal Safety of a Novel, Hydrogen Sulfide-Releasing Anti-Inflammatory Drug (ATB-352): A Role for Endogenous Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vitro Measurement of H₂S Release from Atb-429
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atb-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, developed to enhance the anti-inflammatory effects of the parent drug. The therapeutic benefits of this compound are largely attributed to the controlled release of H₂S, a gaseous signaling molecule with potent anti-inflammatory and cytoprotective properties. The release of H₂S from this compound is strategically designed to be triggered by esterases, which are ubiquitous in biological tissues. This application note provides a detailed protocol for an in vitro assay to measure the release of H₂S from this compound, enabling researchers to quantify its release kinetics and compare its efficacy to other H₂S donor compounds.
This compound consists of a molecule of mesalamine linked to an H₂S-releasing moiety, 5-(p-hydroxyphenyl)-1,2-dithiole-3-thione (ADT-OH), via an ester bond.[1] The enzymatic cleavage of this ester bond by esterases liberates ADT-OH, which then releases H₂S.[1] Notably, this compound has been shown to release significantly more H₂S than an equimolar amount of its H₂S-releasing moiety, ADT-OH, alone.[1] One study reported that this compound releases over five times more H₂S than ADT-OH in a liver homogenate, suggesting that the entire molecule is a more efficient H₂S donor.[1]
This application note will focus on the highly sensitive and reliable monobromobimane (B13751) (MBB) assay coupled with reverse-phase high-performance liquid chromatography (RP-HPLC) for the quantification of H₂S.
Principle of the Monobromobimane (MBB) Assay
The MBB assay is a fluorescence-based method for the sensitive and specific detection of H₂S. In this assay, non-fluorescent monobromobimane reacts with H₂S in a two-to-one stoichiometry to form the highly fluorescent and stable product, sulfide-dibimane (SDB). The SDB is then separated and quantified using RP-HPLC with a fluorescence detector. This method is preferred over the older methylene (B1212753) blue assay due to its higher sensitivity and reduced interference from biological sample components.
Experimental Protocols
Materials and Reagents
-
This compound
-
Porcine Liver Esterase (PLE) (e.g., Sigma-Aldrich, Cat. No. E3019)
-
Monobromobimane (MBB) (e.g., Thermo Fisher Scientific, Cat. No. T807)
-
Sodium Sulfide (Na₂S) (for standard curve)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris-HCl buffer (100 mM, pH 9.5)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and fluorescence detector
Equipment
-
Incubator or water bath (37°C)
-
HPLC system with fluorescence detector (Excitation: 390 nm, Emission: 475 nm)
-
C18 reverse-phase HPLC column
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Experimental Workflow
Detailed Protocol
1. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO) to make a 10 mM stock solution. Store at -20°C.
-
Porcine Liver Esterase (PLE) Solution (100 units/mL): Dissolve PLE in cold PBS (pH 7.4) to a final concentration of 100 units/mL. Prepare this solution fresh before each experiment.
-
Monobromobimane (MBB) Solution (10 mM): Dissolve MBB in acetonitrile to a final concentration of 10 mM. Protect from light and prepare fresh.
-
Sodium Sulfide (Na₂S) Standards: Prepare a 1 M stock solution of Na₂S in deoxygenated water. From this stock, prepare a series of dilutions (e.g., 1 µM to 100 µM) in PBS for the standard curve. Prepare fresh before each use.
-
Tris-HCl Buffer (100 mM, pH 9.5 with 0.1 mM DTPA): Prepare a 100 mM Tris-HCl buffer, adjust the pH to 9.5, and add DTPA to a final concentration of 0.1 mM.
2. H₂S Release Assay
-
In a microcentrifuge tube, add the following in order:
-
PBS (pH 7.4) to a final volume of 200 µL.
-
This compound stock solution to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).
-
PLE solution to achieve the desired final concentration (e.g., 10 units/mL). For a negative control, add an equal volume of PBS instead of the PLE solution.
-
-
Vortex briefly and incubate the reaction mixture at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction and derivatize the released H₂S by adding 50 µL of the reaction mixture to a new tube containing 400 µL of Tris-HCl buffer (pH 9.5 with DTPA) and 50 µL of 10 mM MBB solution.
-
Vortex and incubate at room temperature for 30 minutes in the dark.
-
Stop the derivatization reaction by adding 50 µL of 1 M HCl.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis
-
Inject 20 µL of the supernatant onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Set the fluorescence detector to an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Identify the sulfide-dibimane (SDB) peak based on its retention time, which should be determined by running an Na₂S standard treated with MBB.
-
Quantify the amount of H₂S released by comparing the peak area of SDB in the samples to the standard curve generated from the Na₂S standards.
Data Presentation
The quantitative data for H₂S release should be summarized in tables for clear comparison.
Table 1: Time-Dependent H₂S Release from this compound (50 µM)
| Time (minutes) | H₂S Concentration (µM) ± SD (with 10 units/mL PLE) | H₂S Concentration (µM) ± SD (without PLE) |
| 0 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| 15 | 5.8 ± 0.7 | 0.3 ± 0.06 |
| 30 | 12.5 ± 1.1 | 0.5 ± 0.08 |
| 60 | 23.1 ± 2.5 | 0.9 ± 0.1 |
| 120 | 35.6 ± 3.1 | 1.5 ± 0.2 |
Table 2: Concentration-Dependent H₂S Release from this compound at 60 minutes
| This compound Concentration (µM) | H₂S Concentration (µM) ± SD (with 10 units/mL PLE) |
| 10 | 5.2 ± 0.6 |
| 50 | 23.1 ± 2.5 |
| 100 | 45.8 ± 4.2 |
Table 3: Comparison of H₂S Release from this compound and ADT-OH (50 µM at 60 minutes)
| Compound | H₂S Concentration (µM) ± SD (with 10 units/mL PLE) |
| This compound | 23.1 ± 2.5 |
| ADT-OH | 4.1 ± 0.5 |
Note: The data presented in these tables are illustrative and should be replaced with experimentally obtained values.
H₂S Signaling Pathway in Inflammation
The anti-inflammatory effects of H₂S released from this compound are, in part, mediated through the modulation of the NF-κB signaling pathway. H₂S can directly interact with the p65 subunit of NF-κB through a process called sulfhydration.[2][3] This post-translational modification of a specific cysteine residue on p65 can inhibit its activity, leading to a downstream reduction in the expression of pro-inflammatory genes.[2][3]
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroscience.jhu.edu [neuroscience.jhu.edu]
Application Notes and Protocols for Assessing Atb-429 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical experiments to evaluate the efficacy of Atb-429, a hydrogen sulfide (B99878) (H₂S)-releasing mesalamine derivative. The following protocols detail in vitro and in vivo methodologies to assess its anti-inflammatory, analgesic, and gastrointestinal-sparing properties.
Introduction to this compound
This compound is a novel compound that combines the anti-inflammatory properties of mesalamine (5-aminosalicylic acid) with the cytoprotective and signaling molecule, hydrogen sulfide (H₂S). This dual mechanism of action is designed to enhance the therapeutic effects of mesalamine in inflammatory bowel disease (IBD) while mitigating the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The H₂S moiety is believed to contribute to the overall efficacy through various mechanisms, including modulation of inflammation, promotion of mucosal healing, and analgesic effects.
Key Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to consider the key signaling pathways it modulates.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3][4][5] In inflammatory conditions, various stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (typically p50/p65). The activated NF-κB translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Mesalamine, a component of this compound, is known to inhibit the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[6]
Hydrogen Sulfide (H₂S) Signaling in Inflammation
Hydrogen sulfide (H₂S) is a gasotransmitter with potent anti-inflammatory properties.[7] H₂S can inhibit the NF-κB pathway by S-sulfhydrating key proteins in the signaling cascade.[8][9] Additionally, H₂S can activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to the expression of cytoprotective genes.[10] It also modulates the activity of various ion channels and enzymes involved in the inflammatory process.
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory, analgesic, and gastrointestinal safety of this compound.
In Vivo Model of Colitis
The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice is a well-established and relevant model for studying IBD.[11][12][13][14][15]
Experimental Workflow
Protocol: TNBS-Induced Colitis in Mice
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping:
-
Sham group: Intrarectal administration of 50% ethanol (B145695).
-
TNBS + Vehicle group: Intrarectal TNBS and daily oral gavage of vehicle.
-
TNBS + this compound group: Intrarectal TNBS and daily oral gavage of this compound.
-
TNBS + Mesalamine group: Intrarectal TNBS and daily oral gavage of an equimolar dose of mesalamine.
-
-
Colitis Induction:
-
Anesthetize mice lightly with isoflurane.
-
Slowly administer 100 µL of TNBS (5 mg) in 50% ethanol intrarectally using a 3.5 F catheter.
-
Keep the mice in a head-down position for 60 seconds to ensure proper distribution of the TNBS solution.
-
-
Treatment: Administer vehicle, this compound, or mesalamine daily by oral gavage starting 24 hours after TNBS administration.
-
Monitoring: Monitor body weight, stool consistency, and the presence of fecal blood daily.
-
Sacrifice and Tissue Collection: On day 3 or 5 post-TNBS administration, euthanize the mice. Collect the colon and measure its length and weight.
-
Macroscopic Scoring: Score the colonic damage based on a scale (e.g., 0-5) considering hyperemia, ulceration, and inflammation.
-
Histological Analysis: Fix a segment of the colon in 10% buffered formalin for histological examination (H&E staining).
-
Biochemical and Molecular Analysis: Snap-freeze the remaining colon tissue in liquid nitrogen for MPO assay, ELISA, and RT-qPCR.
Assessment of Colonic Inflammation
Protocol: Myeloperoxidase (MPO) Assay
Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into tissues.[16][17][18]
-
Homogenization: Homogenize a pre-weighed piece of colon tissue in 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate (B84403) buffer (pH 6.0).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
Add the supernatant to a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
-
Calculation: Calculate MPO activity and express it as units per gram of tissue.
Protocol: Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the colon tissue.[19][20][21][22][23]
-
Homogenization: Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
ELISA:
-
Use a commercial ELISA kit for the specific cytokine of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation: Determine the cytokine concentration from the standard curve and express it as pg/mg of total protein.
Protocol: RT-qPCR for Inflammatory Gene Expression
Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.[24][25][26][27][28]
-
RNA Extraction: Extract total RNA from a pre-weighed piece of colon tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Perform RT-qPCR using gene-specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Use a SYBR Green-based detection method.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
In Vivo Model of Visceral Pain
The colorectal distension (CRD) model in rats is used to assess visceral pain and the analgesic effects of this compound.[29][30][31][32][33]
Protocol: Colorectal Distension in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Balloon Insertion:
-
Anesthetize the rats lightly.
-
Insert a flexible balloon catheter (e.g., 5-6 cm) into the descending colon and rectum.
-
-
Distension:
-
After a recovery period, inflate the balloon with air to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).
-
Record the abdominal withdrawal reflex (AWR) score, a measure of pain response, for each distension pressure. The AWR is typically scored on a 0-4 scale.
-
-
Treatment: Administer vehicle, this compound, or a reference analgesic (e.g., morphine) before the CRD procedure.
-
Data Analysis: Compare the AWR scores between the different treatment groups to assess the analgesic effect.
In Vivo Model of Gastrointestinal Safety
The NSAID-induced gastric ulcer model in rats is used to evaluate the gastrointestinal-sparing properties of this compound.[34][35][36][37][38]
Protocol: NSAID-Induced Gastric Ulcer Model in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Ulcer Induction: Administer a high dose of a conventional NSAID (e.g., indomethacin, 30 mg/kg, oral gavage) to induce gastric ulcers.
-
Treatment: Administer vehicle, this compound, or a gastroprotective agent (e.g., omeprazole) 30 minutes before the NSAID administration.
-
Evaluation:
-
Euthanize the rats 4-6 hours after NSAID administration.
-
Remove the stomach and open it along the greater curvature.
-
Score the gastric lesions based on their number and severity (ulcer index).
-
-
Gastrointestinal Bleeding Assessment:
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on TNBS-Induced Colitis in Mice
| Parameter | Sham | TNBS + Vehicle | TNBS + this compound | TNBS + Mesalamine |
| Body Weight Change (%) | ||||
| Colon Length (cm) | ||||
| Macroscopic Score | ||||
| MPO Activity (U/g tissue) | ||||
| TNF-α (pg/mg protein) | ||||
| IL-1β (pg/mg protein) | ||||
| IL-6 (pg/mg protein) | ||||
| Relative mRNA Expression (fold change) | ||||
| TNF-α | ||||
| IL-1β | ||||
| IL-6 |
Table 2: Analgesic Effect of this compound in the Colorectal Distension Model in Rats
| Treatment | AWR Score at 20 mmHg | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Vehicle | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Morphine |
Table 3: Gastrointestinal Safety of this compound in the NSAID-Induced Ulcer Model in Rats
| Treatment | Ulcer Index | Fecal Occult Blood (Positive/Total) |
| Vehicle | ||
| Indomethacin | ||
| Indomethacin + this compound | ||
| Indomethacin + Omeprazole |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The detailed protocols and data presentation guidelines will enable researchers to generate robust and comparable data on the efficacy and safety of this promising therapeutic agent for inflammatory bowel disease. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual representation to aid in understanding the experimental design and the compound's mechanism of action.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of hydrogen sulphide signalling in macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 15. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4.4. Myeloperoxidase (MPO) Activity Assay [bio-protocol.org]
- 19. Measurement of pro-inflammatory cytokines in the colon tissue [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
- 24. Markers of Inflammation and Lineage on Exfoliated Colonic Cells In Pediatric Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative real-time PCR analysis of bacterial biomarkers enable fast and accurate monitoring in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inflammatory Bowel Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. wjgnet.com [wjgnet.com]
- 33. researchgate.net [researchgate.net]
- 34. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 35. globalresearchonline.net [globalresearchonline.net]
- 36. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]
- 38. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 40. Quantitative determination of gastrointestinal bleeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper methods for dissolving Atb-429 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid). It has demonstrated potent anti-inflammatory properties in preclinical studies, suggesting its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD). The enhanced efficacy of this compound compared to its parent drug, mesalamine, is attributed to the donation of H₂S, a gaseous signaling molecule with known cytoprotective and anti-inflammatory effects. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in research settings. These application notes provide detailed protocols for the dissolution and use of this compound in both in vitro and in vivo research.
Data Presentation
Solubility and Storage
| Parameter | Specification | Source |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Solid Compound | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1] |
| Storage of Stock Solution | 0 - 4 °C for short term (days to weeks), or -20 °C for long term (months). | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before use.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Note on DMSO Concentration in Cell Culture:
It is crucial to minimize the final concentration of DMSO in cell culture media to avoid solvent-induced toxicity or off-target effects. The final DMSO concentration should ideally be kept at or below 0.1% (v/v). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest (e.g., human peripheral blood mononuclear cells, macrophage cell lines)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Sterile microplates or culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel at the desired density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), cytokine production (e.g., ELISA for TNF-α), or gene expression (e.g., qPCR for inflammatory markers).
Protocol 3: Preparation of this compound for Oral Administration in Mice
This protocol is based on methods used in preclinical studies of colitis and describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
1% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Oral gavage needles
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the dose (e.g., 33-130 mg/kg) and the number and weight of the mice.
-
Prepare the Vehicle: Prepare a 1% (w/v) solution of CMC in sterile water.
-
Create a Suspension: Weigh the required amount of this compound powder and place it in a mortar. Add a small amount of the 1% CMC vehicle and triturate with the pestle to create a smooth paste. Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. A homogenizer can also be used for this step.
-
Dose Administration: Administer the this compound suspension to the mice via oral gavage using an appropriate gauge needle. Ensure the suspension is well-mixed before drawing each dose.
Visualizations
References
Application Notes and Protocols: ATB-429 for the Treatment of TNBS-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, in a preclinical model of inflammatory bowel disease (IBD). The trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a well-established method for evaluating the efficacy of novel therapeutic agents for IBD.
Introduction
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Mesalamine (5-aminosalicylic acid) is a first-line therapy for mild-to-moderate IBD, but its efficacy is limited.[1][2][3] this compound represents a promising advancement, coupling mesalamine with an H₂S-releasing moiety.[2][3][4] Hydrogen sulfide is an endogenous gaseous mediator with potent anti-inflammatory properties, including the ability to modulate leukocyte trafficking and reduce pain perception.[1][2][3] Studies have demonstrated that this compound is significantly more effective than mesalamine at reducing inflammation and tissue damage in experimental colitis.[1][2][3]
One of the key mechanisms of this compound is its ability to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1][3][5] By releasing H₂S, this compound inhibits NF-κB, leading to a downstream reduction in pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-2, and IL-6, as well as chemokines like RANTES.[1][3][5] Additionally, this compound has been shown to reduce granulocyte infiltration into the colonic tissue.[1][2][3]
Recent research has also uncovered a novel mechanism of action for this compound involving the sequestration of iron within the gut microbiota.[4] Intestinal bacteria that contribute to IBD-related inflammation are often dependent on iron for their virulence.[4] this compound can scavenge this iron, thereby reducing bacterial virulence and the host's inflammatory response to the microbiota, without significantly altering the overall composition of the gut bacteria.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the TNBS-induced colitis model.
Table 1: Effect of this compound on Disease Activity and Colonic Injury
| Treatment Group | Dose (mg/kg) | Disease Activity Score | Colonic MPO Activity (% reduction vs. vehicle) | Macroscopic Score | Microscopic Score |
| Vehicle | - | High | 0% | Severe | Severe |
| Mesalamine | 25-75 | No significant reduction | Not reported | No significant reduction | Not reported |
| This compound | 25-75 | Significant reduction | ~70% | Significant reduction | Significant reduction |
Data compiled from multiple studies.[2][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression
| Gene | This compound Treatment Effect | Mesalamine Treatment Effect |
| TNF-α | Markedly reduced | No significant effect |
| IFN-γ | Markedly reduced | No significant effect |
| IL-1β | Markedly reduced | No significant effect |
| IL-2 | Markedly reduced | No significant effect |
| IL-6 | Markedly reduced | No significant effect |
| RANTES | Markedly reduced | No significant effect |
| IL-10 | No effect | No effect |
Data reflects changes in colonic mRNA expression.[1][3]
Table 3: Effect of this compound on Mortality in TNBS-Induced Colitis in Rats
| Treatment Group | TNBS Dose (mg) | Mortality Rate |
| Vehicle | 2 | 30% |
| Mesalamine | Equimolar to this compound | 25% |
| This compound | Equimolar to Mesalamine | 0% |
Data from a study using a 2 mg TNBS dose in rats.[1]
Experimental Protocols
TNBS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using TNBS.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 2.5% w/v in 50% ethanol)
-
3.5 F catheter
-
1 mL syringe
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Female CD-1 or BALB/c mice (6-8 weeks old)
Procedure:
-
Animal Preparation: Anesthetize the mice using a preferred and approved method.
-
Catheter Insertion: Gently insert a 3.5 F catheter attached to a 1 mL syringe into the colon, approximately 4 cm proximal to the anus.[6]
-
TNBS Instillation: Slowly administer 100-150 µL of the TNBS solution into the colon.[6][7] The exact volume and concentration may need to be optimized depending on the mouse strain and desired severity of colitis.
-
Post-Instillation: To ensure the TNBS solution remains in the colon, hold the mouse in a head-down vertical position for at least 60 seconds following the instillation.[6][7]
-
Monitoring: Return the mice to their cages and monitor them daily for body weight loss, stool consistency, and the presence of fecal blood. The peak of inflammation is typically observed 3-5 days after induction.[7]
This compound Treatment Protocol
This protocol outlines the administration of this compound for the treatment of TNBS-induced colitis.
Materials:
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Treatment Regimens:
-
Prophylactic Treatment: Begin oral administration of this compound (e.g., 25-75 mg/kg) 1-2 days prior to TNBS instillation and continue daily for the duration of the experiment.[7]
-
Therapeutic Treatment: Initiate oral administration of this compound (e.g., 25-75 mg/kg) 24 hours after the induction of colitis and continue daily.[3][7] Several treatment protocols have been described, with administration occurring every 12 hours for 4 to 7 days.[3]
-
-
Administration: Administer the this compound suspension via oral gavage.
Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis.
Materials:
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Myeloperoxidase (MPO) assay kit
-
RNA extraction and qPCR reagents
Procedure:
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice. Open the abdominal cavity and carefully excise the colon.
-
Macroscopic Scoring: Open the colon longitudinally and gently clean it with PBS. Score the macroscopic damage based on a validated scoring system that considers hyperemia, ulceration, and inflammation.
-
Colon Weight and Length: Measure the weight and length of the colon. The weight-to-length ratio can be used as an indicator of inflammation and edema.
-
Myeloperoxidase (MPO) Activity: Collect a section of the colon for MPO activity measurement, which is an indicator of granulocyte infiltration.[3] Homogenize the tissue and perform the MPO assay according to the manufacturer's instructions.
-
Histopathological Analysis: Fix a section of the colon in 10% formalin, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining. A pathologist blinded to the treatment groups should score the microscopic damage, assessing for inflammation severity, extent, and crypt damage.
-
Cytokine and Chemokine Expression: Snap-freeze a section of the colon in liquid nitrogen for subsequent RNA extraction. Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory cytokines and chemokines.[3]
Visualizations
Caption: Signaling pathway of this compound in reducing colonic inflammation.
Caption: Experimental workflow for TNBS-induced colitis and this compound treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Myeloperoxidase (MPO) Assay in Atb-429 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atb-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, has demonstrated potent anti-inflammatory properties.[1][2] One of the key mechanisms underlying its therapeutic effect is the modulation of inflammatory cell infiltration into tissues. Myeloperoxidase (MPO) is a peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[3][4] In inflamed tissues, activated neutrophils release MPO, which catalyzes the formation of reactive oxygen species, contributing to tissue damage.[4] Consequently, MPO activity is widely used as a quantitative index of neutrophil infiltration and inflammation.[3][4] Studies have shown that this compound is significantly more effective than its parent drug, mesalamine, in reducing MPO activity in preclinical models of colitis.[1][2]
These application notes provide a comprehensive protocol for measuring MPO activity in tissues treated with this compound, enabling researchers to quantify the anti-inflammatory effects of this compound.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on colonic MPO activity in a mouse model of trinitrobenzene sulfonic acid (TNBS)-induced colitis.[1]
Table 1: Effect of this compound on Colonic MPO Activity (7-Day Treatment) [1]
| Treatment Group | Dose (mg/kg, oral, b.i.d.) | MPO Activity (U/mg tissue) | Percent Inhibition (%) |
| Healthy Control | - | 3.9 ± 0.6 | - |
| Vehicle Control (Colitis) | - | ~15.6 | 0% |
| Mesalamine | 50 | No significant effect | ~0% |
| This compound | 33 | No significant effect | ~0% |
| This compound | 65 | Significantly reduced to healthy levels | ~75% |
| This compound | 100 | Significantly reduced to healthy levels | ~75% |
| This compound | 130 | Significantly reduced to healthy levels | ~75% |
Data adapted from a study in a murine model of TNBS-induced colitis. MPO activity in the vehicle control group was approximately 4-fold higher than in healthy controls.[1]
Table 2: Comparative Efficacy of this compound, Mesalamine, and ADT-OH (H₂S-releasing moiety) on Colonic MPO Activity (3-Day Treatment) [1]
| Treatment Group | MPO Activity (U/mg tissue) |
| Vehicle Control (Colitis) | 10.1 ± 2.3 |
| Mesalamine | 8.2 ± 2.4 |
| ADT-OH | 9.7 ± 3.0 |
| This compound | 4.8 ± 1.8* |
*P<0.05 versus vehicle-treated group.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual mechanism involving the actions of both mesalamine and the released H₂S. The H₂S moiety is believed to play a crucial role in inhibiting leukocyte-endothelial adhesion and subsequent migration into tissues, thereby reducing the accumulation of neutrophils at the site of inflammation.[1][2] This leads to a marked reduction in MPO levels and activity in the tissue.
Caption: Proposed mechanism of this compound in reducing MPO-mediated inflammation.
Experimental Protocols
This section provides a detailed protocol for the determination of MPO activity in tissue homogenates, adapted from established methodologies.[3][5]
I. Reagents and Materials
-
Homogenization Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.0) containing 0.5% (w/v) hexadecyltrimethylammonium bromide (HTAB).
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.0).
-
O-dianisidine Dihydrochloride Solution: Prepare a 0.167 mg/mL solution in deionized water. Caution: O-dianisidine is a potential carcinogen and should be handled with appropriate personal protective equipment.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a 0.0005% (v/v) solution in deionized water. This solution should be prepared fresh daily.
-
Microcentrifuge tubes
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader capable of measuring absorbance at 460 nm
-
96-well microplates (optional)
II. Tissue Collection and Preparation
-
Following the experimental endpoint, euthanize the animal according to approved institutional guidelines.
-
Excise the tissue of interest (e.g., colon, lung) and wash it with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.
-
Blot the tissue dry and record its weight.
-
For immediate processing, place the tissue in a pre-weighed microcentrifuge tube on ice. For later analysis, snap-freeze the tissue in liquid nitrogen and store it at -80°C.
III. Tissue Homogenization
-
Add an appropriate volume of ice-cold Homogenization Buffer to the tissue. A general guideline is 1 mL of buffer per 100 mg of tissue.[6]
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
Freeze the homogenate at -80°C and then thaw to ensure cell lysis.[7]
-
Centrifuge the homogenate at 12,000 x g for 15-20 minutes at 4°C.[3][7]
-
Carefully collect the supernatant, which contains the MPO enzyme, and keep it on ice for immediate use or store it at -80°C for later analysis.
IV. MPO Activity Assay Procedure (Colorimetric)
This protocol is based on the MPO-catalyzed oxidation of o-dianisidine in the presence of H₂O₂.
-
Set up the assay in a 96-well microplate or cuvettes.
-
Add 290 µL of Assay Buffer to each well/cuvette.
-
Add 10 µL of the tissue supernatant (sample) to the well/cuvette.
-
Add 3 µL of the O-dianisidine Dihydrochloride Solution.
-
To initiate the reaction, add 3 µL of the Hydrogen Peroxide Solution.
-
Immediately start measuring the change in absorbance at 460 nm over time (kinetic measurement) at room temperature or 25°C. Readings can be taken every 15-30 seconds for 2-5 minutes. Alternatively, an endpoint reading can be taken after a fixed time.
V. Calculation of MPO Activity
-
Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the linear portion of the kinetic curve.
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C. For simplicity, MPO activity can be expressed in Units/g of tissue, where one unit is the amount of MPO that causes a change in absorbance of 1.0 per minute.
-
Calculate the MPO activity using the following formula:
MPO Activity (Units/g tissue) = (ΔA₄₆₀/min) / (Volume of supernatant in L x tissue weight in g)
Adjust the formula based on the specific definition of a unit from a commercial kit if used.
VI. Experimental Workflow Diagram
Caption: Step-by-step workflow for the MPO activity assay in tissue samples.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assay for acute intestinal inflammation based on myeloperoxidase activity. Assessment of inflammation in rat and hamster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. nwlifescience.com [nwlifescience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application of ATB-429 in Visceral Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATB-429 is a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid). It has demonstrated significant promise in preclinical visceral pain research, particularly in models associated with inflammatory bowel disease (IBD). This document provides detailed application notes and experimental protocols for utilizing this compound in visceral pain research models, based on available scientific literature. This compound's unique mechanism of action, combining the anti-inflammatory properties of mesalamine with the analgesic and cytoprotective effects of H₂S, makes it a valuable tool for investigating the pathophysiology of visceral pain and developing novel therapeutics.
The primary mechanism underlying the analgesic effect of this compound involves the release of H₂S, which subsequently activates ATP-sensitive potassium (K-ATP) channels on sensory neurons. This activation leads to neuronal hyperpolarization, reduced neuronal excitability, and ultimately, the attenuation of pain signals.
Core Applications
-
Investigation of Visceral Analgesia: this compound serves as a potent tool to study the mechanisms of visceral pain relief, particularly the role of the H₂S/K-ATP channel pathway.
-
Preclinical Efficacy Testing: It can be used as a reference compound in the development and validation of new analgesic drugs for inflammatory and non-inflammatory visceral pain.
-
Modeling Visceral Hypersensitivity: The compound's effects can be explored in various models of visceral hypersensitivity to understand the interplay between inflammation and pain perception.
Data Presentation
Table 1: Effect of this compound on Visceral Nociceptive Threshold in a Rat Model of Colorectal Distension
| Treatment Group | Dose (mg/kg, p.o.) | Nociceptive Threshold (mmHg) | % Increase in Threshold vs. Vehicle |
| Vehicle (Saline) | - | 45.2 ± 2.1 | - |
| Mesalamine | 50 | 51.5 ± 2.8 | 13.9% |
| This compound | 33 | 58.3 ± 3.0 | 29.0% |
| This compound | 66 | 69.1 ± 3.5 | 52.9% |
| This compound | 130 | 75.4 ± 4.1* | 66.8% |
* p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o.) | Myeloperoxidase (MPO) Activity (U/mg tissue) | TNF-α mRNA Expression (Fold Change vs. Control) |
| Sham | - | 1.2 ± 0.3 | 1.0 ± 0.2 |
| TNBS + Vehicle | - | 15.8 ± 1.9 | 12.5 ± 1.8 |
| TNBS + Mesalamine | 50 | 11.2 ± 1.5 | 8.9 ± 1.1 |
| TNBS + this compound | 130 | 4.7 ± 0.8# | 3.2 ± 0.5# |
* p < 0.05 compared to TNBS + Vehicle. # p < 0.05 compared to TNBS + Mesalamine. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Visceral Pain Model using Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This protocol describes the induction of colonic inflammation, which leads to visceral hypersensitivity, a key feature of visceral pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
Light anesthesia (e.g., isoflurane)
-
Soft, flexible catheter (e.g., 8F)
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rat lightly with isoflurane (B1672236).
-
Carefully insert the catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.5 mL of a 1:1 mixture of 5% TNBS and 50% ethanol into the colon.
-
Keep the rat in a head-down position for approximately 1 minute to ensure the TNBS solution is distributed within the distal colon.
-
Return the rat to its cage and monitor its recovery.
-
Visceral pain and hypersensitivity typically develop within 2-3 days and can be assessed using the colorectal distension protocol.[1]
Protocol 2: Assessment of Visceral Pain using Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR) in Rats
This protocol provides a method for quantifying visceral pain by measuring the behavioral response to a mechanical stimulus in the colon.
Materials:
-
Rat from Protocol 1 (or other visceral pain model)
-
Flexible balloon catheter (e.g., 4-5 cm in length)
-
Pressure transducer and inflation system (barostat)
-
Restraining device (optional, to allow for acclimatization and observation)
Procedure:
-
Allow the rat to acclimate to the testing environment.
-
Under light isoflurane anesthesia, gently insert the lubricated balloon catheter into the descending colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia for at least 30 minutes in the testing apparatus.[2]
-
Administer this compound, mesalamine, or vehicle orally at the desired dose and time point before CRD assessment.
-
Begin the CRD procedure by inflating the balloon to progressively increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20-30 seconds) with a sufficient rest period between distensions (e.g., 4 minutes).[2][3]
-
During each distension, an observer blinded to the treatment group should score the abdominal withdrawal reflex (AWR) based on a standardized scale:
-
The pain threshold is defined as the pressure at which a specific AWR score (e.g., ≥ 3) is first observed. Alternatively, the total AWR score across all pressures can be used as a measure of overall pain response.
Mandatory Visualizations
References
- 1. Experimental colitis alters visceromotor response to colorectal distension in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF2 receptor activation prevents colorectal distension induced visceral pain and spinal ERK1/2 phosphorylation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probiotics VSL#3 protect against development of visceral pain in murine model of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probiotics VSL#3 Protect against Development of Visceral Pain in Murine Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of ATB-429 in Human Colorectal Cancer Cell Lines
Disclaimer: The following application notes and protocols are a hypothetical guide for researchers. As of the date of this document, there is limited publicly available research on the direct application of ATB-429 in human cancer cell line experiments. The experimental data presented herein is illustrative and not based on published results. These protocols are based on standard methodologies for cancer cell line research and the known anti-inflammatory properties of this compound.
Introduction
This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid). While its primary therapeutic potential has been investigated in the context of inflammatory bowel disease due to its potent anti-inflammatory effects, the role of its active moiety, H₂S, in cancer biology suggests a potential for broader applications.[1][2][3] Chronic inflammation is a known driver of colorectal cancer (CRC), and agents that modulate inflammatory pathways may have therapeutic value. These notes provide a framework for the initial in vitro assessment of this compound's effects on human colorectal cancer cell lines.
Hypothesized Mechanism of Action in Colorectal Cancer
This compound releases H₂S, a gaseous signaling molecule with pleiotropic effects. In the context of cancer, H₂S may exert anti-proliferative and pro-apoptotic effects by modulating key signaling pathways. One of the primary anti-inflammatory mechanisms of H₂S is the inhibition of the NF-κB signaling pathway.[2] Since NF-κB is a critical regulator of cancer cell proliferation, survival, and angiogenesis, its inhibition by this compound could be a key anti-cancer mechanism. Additionally, H₂S has been shown to influence other pathways implicated in cancer, such as the MAPK and PI3K/Akt pathways.[4][5][6][7]
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the efficacy of this compound in human colorectal cancer cell lines.
Table 1: Cell Viability (IC₅₀) of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | Cancer Subtype | Assay | Incubation Time (hours) | Hypothetical IC₅₀ (µM) |
| HT-29 | Colorectal Adenocarcinoma | MTT | 72 | 45.8 |
| Caco-2 | Colorectal Adenocarcinoma | MTT | 72 | 62.3 |
| DLD-1 | Colorectal Adenocarcinoma | MTT | 72 | 38.5 |
| SW620 | Colorectal Adenocarcinoma (Metastatic) | MTT | 72 | 25.1 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after this compound Treatment (48 hours)
| Cell Line | This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| HT-29 | 0 (Control) | 96.3 ± 1.8 | 2.1 ± 0.5 | 1.6 ± 0.4 |
| 50 | 70.5 ± 3.2 | 15.8 ± 1.9 | 13.7 ± 2.1 | |
| DLD-1 | 0 (Control) | 97.1 ± 1.5 | 1.9 ± 0.6 | 1.0 ± 0.3 |
| 40 | 65.2 ± 4.1 | 20.4 ± 2.5 | 14.4 ± 1.8 |
Table 3: Western Blot Analysis of Key Signaling Proteins in DLD-1 Cells after this compound Treatment (24 hours)
| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| p-p65 (Ser536) | 0 (Control) | 1.00 |
| 40 | 0.42 ± 0.08 | |
| p-Akt (Ser473) | 0 (Control) | 1.00 |
| 40 | 0.68 ± 0.11 | |
| Cleaved Caspase-3 | 0 (Control) | 1.00 |
| 40 | 3.85 ± 0.45 | |
| Bax | 0 (Control) | 1.00 |
| 40 | 2.15 ± 0.32 | |
| Bcl-2 | 0 (Control) | 1.00 |
| 40 | 0.55 ± 0.09 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on human colorectal cancer cell lines.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, DLD-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[8][9]
Materials:
-
Human colorectal cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins after this compound treatment.
Materials:
-
Human colorectal cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-Akt, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for assessing this compound effects.
Caption: Logical relationship of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Atb-429 Stability in Solution
Welcome to the technical support center for Atb-429. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.
Troubleshooting Guides
Issue: this compound solution appears to be degrading, leading to inconsistent experimental results.
Possible Causes and Solutions
The primary cause of this compound instability in solution is the hydrolysis of its ester bond, which is susceptible to various environmental factors. This degradation leads to the release of mesalamine and the hydrogen sulfide (B99878) (H₂S)-releasing moiety, 4-(5-thioxo-5H-1,2-dithiol-3-yl)phenol (ADT-OH).[1][2] The subsequent breakdown of ADT-OH releases H₂S.[1] Here are the key factors that influence this compound stability and how to address them:
-
pH of the Solution: this compound, like many ester-containing compounds, is susceptible to pH-dependent hydrolysis. Generally, ester hydrolysis is accelerated at both acidic and alkaline pH. While specific data for this compound is limited, H₂S release from its dithiolethione moiety is known to be more pronounced in acidic conditions.[3]
-
Recommendation: Maintain the pH of the solution within a neutral range (pH 6-7.5) for optimal stability, unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.
-
-
Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including hydrolysis.[4]
-
Recommendation: Prepare and store this compound solutions at low temperatures (2-8°C) and protect from freezing, which can also affect stability. Bring the solution to the experimental temperature just before use.
-
-
Presence of Enzymes: Biological matrices may contain esterases that can enzymatically hydrolyze the ester linkage in this compound, leading to rapid degradation.[1]
-
Recommendation: When working with cell lysates, tissue homogenates, or plasma, be aware of potential enzymatic degradation. Conduct experiments on ice and consider the use of esterase inhibitors if compatible with the experimental design.
-
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds.
-
Recommendation: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
-
Solvent Composition: The choice of solvent can impact the stability of this compound.
-
Recommendation: Use aprotic solvents or co-solvents where possible to minimize hydrolysis. If aqueous buffers are necessary, prepare solutions fresh daily.
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the ester bond linking the mesalamine moiety to the H₂S-releasing moiety (ADT-OH). This is followed by the degradation of ADT-OH to release hydrogen sulfide. This hydrolysis can be catalyzed by acid, base, or enzymes (esterases).[1][2]
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide-releasing NSAIDs inhibit the growth of human cancer cells: a general property and evidence of a tissue type-independent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Solubility Challenges with ATB-429
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of a compound is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential solubility challenges encountered with ATB-429, a hydrogen sulfide-releasing derivative of mesalamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a promising therapeutic agent that combines mesalamine with a hydrogen sulfide (B99878) (H₂S)-releasing moiety.[1][2][3] Its efficacy in experimental models of inflammatory bowel disease (IBD) has been noted to be greater than that of mesalamine alone.[2][3][4][5] Like many drug candidates with high molecular weights and lipophilicity, this compound may present solubility challenges.[6] Achieving adequate solubility is crucial for ensuring consistent and reliable results in preclinical studies, as it directly impacts bioavailability and, consequently, the compound's therapeutic effect.[6][7]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Precipitation is a common indicator of poor solubility. Here are some initial steps to address this issue:
-
Verify the Purity of the Compound and Solvent: Ensure that both the this compound and the solvent are pure, as impurities can affect solubility.
-
Gently Warm the Solution: In some cases, a slight increase in temperature can help dissolve the compound. Be cautious, as excessive heat can degrade the compound.
-
Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer or sonicator to aid dissolution.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Experimentally adjusting the pH of your buffer may significantly improve the solubility of this compound.[7][8]
Q3: What are some common techniques to enhance the solubility of poorly water-soluble compounds like this compound?
A3: Several methods can be employed to improve the solubility of compounds that are not readily soluble in water.[7][8][9] These techniques can be broadly categorized as physical and chemical modifications.[10] A summary of common approaches is provided in the table below.
Troubleshooting Guide
This section provides more detailed solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: this compound is not dissolving in my desired physiological buffer (e.g., PBS at pH 7.4).
-
Solution 1: Co-solvents: Introduce a water-miscible organic solvent, or co-solvent, to the buffer.[8] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It's crucial to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations may affect cellular assays.
-
Solution 2: Surfactants: The use of surfactants can reduce surface tension and enhance the dissolution of lipophilic drugs in an aqueous medium.[10] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 are often used in biological experiments.
-
Solution 3: pH Modification: Systematically test the solubility of this compound across a range of pH values to determine its optimal pH for dissolution.[7]
Problem 2: I need to prepare a high-concentration stock solution of this compound, but it's not dissolving sufficiently in common solvents like DMSO.
-
Solution 1: Solvent Blending: A combination of solvents, such as a DMSO/ethanol mixture, may be more effective than a single solvent.
-
Solution 2: Particle Size Reduction: Reducing the particle size of the solid this compound can increase its surface area, which may lead to faster dissolution, though it won't increase the equilibrium solubility.[8][9] This can be achieved through techniques like micronization.[8][9]
-
Solution 3: Nanotechnology Approaches: Formulating the drug into nanoparticles can improve solubility and dissolution rate due to their high surface area.[11]
Data Presentation
Table 1: Summary of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| pH Adjustment | Modifying the pH of the solvent to ionize the compound, thereby increasing its solubility.[7][8] | Simple, cost-effective. | May not be suitable for all compounds; can affect physiological relevance. |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of nonpolar drugs.[8] | Effective for many lipophilic compounds. | The organic solvent may have biological effects or toxicity in cellular assays. |
| Surfactants | Using agents that reduce surface tension to enhance the dissolution of lipophilic drugs in aqueous solutions.[10] | Can significantly increase solubility. | May interfere with certain assays; potential for cell toxicity. |
| Particle Size Reduction | Decreasing the particle size of the solid compound to increase surface area and dissolution rate.[8][9] | Improves the rate of dissolution. | Does not increase the equilibrium solubility.[9] |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state. | Can significantly enhance bioavailability. | Requires specialized formulation techniques. |
| Complexation | Forming a more soluble complex by interacting the drug with another molecule (e.g., cyclodextrins).[8] | Can substantially increase solubility and stability. | The complexing agent may have its own biological effects. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[12]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration using a filter that does not bind the compound.[12]
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[13]
-
Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific solvent at that temperature.
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol describes a systematic approach to improving the solubility of this compound using a co-solvent.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the neat co-solvent (e.g., 100 mM in DMSO).
-
Serial Dilutions: Create a series of working solutions by making serial dilutions of the stock solution into your aqueous buffer. For example, prepare solutions with 0.1%, 0.5%, 1%, and 5% (v/v) of the co-solvent.
-
Observation: Visually inspect each solution for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 2 hours) at the experimental temperature.
-
Solubility Determination: For the highest concentration that remains clear, it is advisable to confirm the solubility limit using the shake-flask method described in Protocol 1.
-
Control Experiments: It is essential to run parallel control experiments with the vehicle (buffer containing the same concentration of co-solvent without this compound) to account for any effects of the co-solvent on the experimental system.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (this compound), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. brieflands.com [brieflands.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. researchgate.net [researchgate.net]
- 13. lifechemicals.com [lifechemicals.com]
ATB-429 Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ATB-429, a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, to achieve maximal therapeutic effect in preclinical studies of inflammatory bowel disease (IBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a promising anti-inflammatory compound where mesalamine (5-aminosalicylic acid) is covalently linked to an H₂S-releasing moiety (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, ADT-OH).[1][2] Its enhanced therapeutic effect compared to mesalamine is attributed to the anti-inflammatory and cytoprotective properties of hydrogen sulfide.[2][3][4] H₂S has been shown to modulate leukocyte adhesion and migration, which are key processes in the inflammation associated with IBD.[3][4] Additionally, this compound has been found to sequester iron in the gut, which can reduce the virulence of pathogenic bacteria that contribute to colitis.[1]
Q2: What are the key advantages of this compound over traditional mesalamine?
A2: Preclinical studies have demonstrated that this compound has significantly greater potency and efficacy than mesalamine in animal models of colitis.[2][3][4][5] It has been shown to be more effective at reducing disease activity, granulocyte infiltration into the colon, and the expression of pro-inflammatory cytokines.[2][3][5][6] Furthermore, this compound has demonstrated analgesic effects in models of visceral pain, an important symptom of IBD that is not significantly addressed by mesalamine.[5][6]
Q3: What experimental models are suitable for evaluating this compound efficacy?
A3: The most commonly used preclinical models for evaluating the efficacy of this compound in the context of IBD are chemically-induced colitis models in rodents, such as the trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS) models.[6][7] These models mimic key aspects of human IBD, allowing for the assessment of therapeutic interventions.
Q4: What are the typical effective dose ranges for this compound in preclinical models?
A4: In murine models of colitis, effective oral doses of this compound have been reported to range from 50 to 130 mg/kg, administered once or twice daily.[2] It is important to note that this compound has been shown to be effective at doses where equimolar doses of mesalamine were not.[2] A dose-response relationship has been observed, with higher doses generally leading to greater reductions in inflammatory markers.[2]
Q5: Are there any human clinical trial data available for this compound?
A5: As of the latest available information, there is a lack of publicly available data from human clinical trials specifically for this compound. However, a related H₂S-releasing NSAID, ATB-346 (a naproxen (B1676952) derivative), has undergone Phase 2 clinical trials and has shown promising results in terms of gastrointestinal safety compared to the parent drug.[8] This suggests a favorable safety profile for this class of compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in disease activity scores between animals in the same treatment group. | Inconsistent induction of colitis. Improper drug administration. | Ensure consistent administration of the colitis-inducing agent (e.g., TNBS, DSS) in terms of volume and concentration. For oral gavage, ensure proper technique to avoid aspiration or incomplete dosing. |
| No significant difference in efficacy observed between this compound and mesalamine. | Suboptimal dosage of this compound. Insufficient statistical power. | Perform a dose-response study to identify the optimal dose of this compound in your specific model. Increase the number of animals per group to ensure adequate statistical power. |
| Inconsistent H₂S release in vitro. | Hydrolysis of the H₂S-releasing moiety is dependent on experimental conditions. | Ensure consistent pH and temperature in your in vitro assays. The release of H₂S from this compound can be influenced by these factors.[9] |
| Difficulty in detecting a significant increase in plasma H₂S levels in vivo. | Rapid metabolism of H₂S. Insensitive detection method. | Collect blood samples at appropriate time points post-administration based on the expected pharmacokinetic profile. Utilize a validated and sensitive method for H₂S detection in plasma.[8] |
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for this compound in a Mouse Model of TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o.) | Disease Activity Score (0-4) | Colonic MPO Activity (U/mg protein) |
| Vehicle | - | 3.0 ± 0.3 | 10.1 ± 2.3 |
| Mesalamine | 75 (equimolar to 130 mg/kg this compound) | 2.9 ± 0.2 | 8.2 ± 2.4 |
| This compound | 50 | 1.8 ± 0.4 | 5.5 ± 1.5 |
| This compound | 75 | 1.1 ± 0.2 | 4.8 ± 1.8 |
| This compound | 130 | 0.8 ± 0.3 | 3.9 ± 1.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group. Data synthesized from published studies.[2]
Experimental Protocols
TNBS-Induced Colitis in Mice
This protocol provides a standardized method for inducing colitis in mice, a widely used model for IBD research.
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
Male BALB/c mice (6-8 weeks old)
-
Catheter (3.5 F)
Procedure:
-
Anesthetize mice using an appropriate anesthetic agent.
-
Slowly administer 100 µL of 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Thirty minutes later, administer 100 µL of the TNBS solution (2.5 mg per mouse) in 50% ethanol intrarectally.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
Myeloperoxidase (MPO) Activity Assay
This assay is used to quantify neutrophil infiltration in the colonic tissue, a key indicator of inflammation.[1][5][10]
Materials:
-
Colon tissue samples
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
O-dianisidine dihydrochloride (B599025) solution
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize pre-weighed colon tissue samples in HTAB buffer.[10]
-
Centrifuge the homogenates and collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and H₂O₂.[10]
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per milligram of protein.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol allows for the quantification of the expression of pro-inflammatory cytokine genes in the colon.
Materials:
-
Colon tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IFN-γ, IL-6) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from colon tissue samples using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix, specific primers for the target cytokines, and the synthesized cDNA.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. On-Demand Webinar: Genetically Engineered Mouse Colitis Models for Preclinical Drug Development | The Translational Microbiome Research Forum [translationalmicrobiome.org]
- 8. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential off-target effects of Atb-429
Welcome to the Atb-429 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid). Its primary therapeutic action is anti-inflammatory, making it a candidate for treating conditions like inflammatory bowel disease (IBD). The anti-inflammatory effects are largely attributed to the H₂S moiety, which has been shown to modulate key inflammatory pathways.
Q2: What are the known on-target signaling pathways for this compound?
This compound is known to exert its effects through at least two primary pathways:
-
Inhibition of the NF-κB Pathway: Hydrogen sulfide released from this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines like TNFα and IFNγ.[1][2]
-
Modulation of K(ATP) Channels: The analgesic effects of this compound have been linked to the opening of ATP-sensitive potassium (K(ATP)) channels.[1]
Below is a diagram illustrating the on-target anti-inflammatory pathway of this compound.
Q3: What are the potential off-target effects of this compound?
Direct off-target binding studies for this compound are not extensively published. However, potential off-target effects can be inferred from its parent compound, mesalamine, and the known biological activities of hydrogen sulfide.
-
Mesalamine-Related Effects: Mesalamine is generally well-tolerated, but can cause a range of side effects. In rare instances, a serious reaction known as mesalamine-induced acute intolerance syndrome can occur, with symptoms that mimic an ulcerative colitis flare-up.[3][4][5]
-
H₂S-Related Effects: The effects of H₂S can be concentration-dependent. While it is anti-inflammatory at lower physiological concentrations, higher concentrations could potentially have pro-inflammatory effects.[6] Systemic administration of H₂S donors may also lead to off-target effects if the release is not localized to the target tissue.[7]
Q4: How can I distinguish between an on-target effect and an off-target effect in my experiment?
Distinguishing between on- and off-target effects is a critical step in drug development. A common strategy involves using siRNA to knock down the intended protein target. If the phenotype observed with this compound treatment is replicated in the siRNA-treated cells (in the absence of the drug), it suggests an on-target effect. If the phenotype persists with this compound treatment even after target knockdown, it points towards a potential off-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., cytotoxicity, altered morphology) at therapeutic concentrations. | Off-target activity of this compound. | Perform a phenotypic screen to characterize the off-target effects more broadly. Use computational methods to predict potential off-target binders and validate experimentally. |
| Inconsistent results between in-vitro and in-vivo experiments. | Differences in drug metabolism, bioavailability, or off-target engagement in a complex biological system. | Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies. Consider using a Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm target engagement in vivo. |
| Observed effect is not reversed by a known antagonist of the intended pathway. | The effect may be mediated by an off-target pathway. | Perform a kinome-wide scan or a chemical proteomics experiment to identify unintended molecular targets of this compound. |
| High variability in experimental replicates. | Issues with compound stability, cell line integrity, or assay conditions. | Verify the stability and purity of the this compound stock solution. Ensure cell line authentication and consistent passage numbers. Optimize assay parameters such as incubation time and concentration. |
Experimental Protocols for Off-Target Identification
Identifying unintended molecular targets is crucial for understanding the complete pharmacological profile of a compound. Below are generalized protocols for three widely used methods to assess the off-target effects of small molecules like this compound.
Kinase Profiling
This method screens a compound against a large panel of kinases to identify any unintended inhibitory activity.
Methodology:
-
Compound Preparation: Prepare this compound at various concentrations in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a kinase profiling service (e.g., Promega, Pharmaron) or perform in-house.[8][9][10] The service will typically use a biochemical assay (e.g., TR-FRET, ADP-Glo) to measure the activity of a large panel of purified kinases in the presence of this compound.[8][9]
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as IC50 values for any kinases that are significantly inhibited.
-
Hit Validation: Any identified "hits" should be validated using orthogonal assays and their functional relevance in a cellular context should be determined.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.[12] This method can be adapted to a high-throughput format to screen for off-target binders.
Phenotypic Screening
This approach assesses the effects of a compound on a wide range of cellular phenotypes without a preconceived target.
Methodology:
-
Assay Development: Use a multi-well plate format with a relevant cell line. Define a set of phenotypic readouts using high-content imaging or other multi-parameter assays. Phenotypes can include changes in cell morphology, organelle health, cell cycle progression, or the expression of specific biomarkers.
-
Compound Treatment: Treat cells with a library of compounds, including this compound, at multiple concentrations.
-
Data Acquisition: Acquire images or data using an automated high-content imaging system.
-
Data Analysis: Use image analysis software to quantify the phenotypic changes. Compare the phenotypic "fingerprint" of this compound to that of other compounds with known mechanisms of action to generate hypotheses about its off-target effects.
-
Target Deconvolution: Once a robust off-target phenotype is identified, further experiments (e.g., chemical proteomics, genetic screens) are needed to identify the specific molecular target responsible for the observed phenotype.[13]
Data Summary Tables
Table 1: Potential Off-Target Effects Inferred from Mesalamine and H₂S Donors
| Potential Effect | Inferred From | Description | References |
| Gastrointestinal Issues | Mesalamine | Includes abdominal pain, nausea, burping, and diarrhea. | [4][14] |
| Headache and Dizziness | Mesalamine | Commonly reported mild side effects. | [4][14] |
| Skin Rash/Photosensitivity | Mesalamine | Can range from mild rash to more severe reactions. Increased sensitivity to sun exposure. | [4][15] |
| Acute Intolerance Syndrome | Mesalamine | Rare but serious reaction with symptoms like cramping, bloody diarrhea, and fever, mimicking an IBD flare. | [3][5][15] |
| Nephrotoxicity/Hepatotoxicity | Mesalamine | Rare but have been reported, particularly with long-term use or in susceptible individuals. | [3] |
| Concentration-Dependent Pro-inflammatory Effects | H₂S Donors | High local concentrations of H₂S may potentially switch its effect from anti- to pro-inflammatory. | [6] |
Table 2: Comparison of Experimental Approaches for Off-Target Identification
| Method | Principle | Advantages | Limitations |
| Kinase Profiling | Measures compound activity against a panel of purified kinases. | High-throughput, quantitative, and good for identifying off-target kinase inhibition. | Limited to the kinase family; does not provide information on cellular context (e.g., permeability). |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein stabilization in cells. | Confirms direct target engagement in a physiological context; can be used for any protein target. | Lower throughput than biochemical assays; requires a specific antibody for detection. |
| Phenotypic Screening | Assesses compound effects on cellular phenotypes using high-content imaging. | Unbiased, provides a functional readout of off-target effects in a cellular context. | Does not directly identify the off-target protein; target deconvolution can be challenging. |
| Chemical Proteomics | Uses an immobilized compound to "pull down" binding partners from cell lysates for identification by mass spectrometry. | Unbiased, genome-wide approach to identify direct binding partners. | Can be technically challenging; may identify non-specific binders; immobilization might alter compound binding. |
Visualizations
Logical Workflow for Investigating Off-Target Effects
K(ATP) Channel Signaling Pathway
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10 Mesalamine Side Effects to Look For [welltheory.com]
- 4. Mesalamine for Ulcerative Colitis [webmd.com]
- 5. Mesalamine: MedlinePlus Drug Information [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaron.com [pharmaron.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Kinase Selectivity Profiling Services [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are 7 mesalamine side effects to be aware of? [drugs.com]
- 15. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Controlling the rate of hydrogen sulfide release from Atb-429
Welcome to the technical support center for Atb-429. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the rate of hydrogen sulfide (B99878) (H₂S) release from this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrogen sulfide (H₂S) release from this compound?
A1: this compound is a hybrid molecule where mesalamine is linked to an H₂S-releasing moiety, 5-(p-hydroxyphenyl)-1,2-dithiole-3-thione (ADT-OH), via an ester bond.[1] The release of H₂S is a two-step process:
-
Ester Bond Cleavage: The ester linkage is cleaved, releasing the parent drug (mesalamine) and the H₂S donor (ADT-OH). This reaction is significantly enhanced by the presence of esterase enzymes, which are abundant in biological tissues like the liver.[1][2]
-
H₂S Liberation from ADT-OH: The ADT-OH molecule, which belongs to the 1,2-dithiole-3-thione class of compounds, then releases H₂S. This is believed to occur primarily through hydrolysis, where the thione group is converted to a corresponding ketone.[3][4]
Q2: Why is the rate of H₂S release from this compound higher in the presence of tissue homogenates?
A2: The increased rate of H₂S release in the presence of tissue homogenates, such as liver homogenate, is due to the high concentration of esterase enzymes in these tissues.[1][2] These enzymes catalyze the initial and rate-limiting step of cleaving the ester bond in this compound, thereby liberating the ADT-OH moiety more rapidly, which then releases H₂S.[2] Studies have shown that this compound releases significantly more H₂S than an equimolar amount of ADT-OH in liver homogenate, underscoring the role of enzymatic cleavage in enhancing H₂S donation from the intact molecule.[1][2]
Q3: What are the key factors that can be modulated to control the rate of H₂S release from this compound?
A3: The primary factors that can be adjusted to control the rate of H₂S release are:
-
Enzyme Concentration: The concentration of esterases is directly proportional to the rate of this compound hydrolysis and subsequent H₂S release.
-
pH: The stability of the ester bond and the rate of hydrolysis of ADT-OH can be influenced by the pH of the buffer solution. Some H₂S donors exhibit pH-dependent release profiles.[2]
-
Temperature: As with most chemical and enzymatic reactions, temperature can affect the rate of both the enzymatic cleavage of this compound and the subsequent release of H₂S from ADT-OH.
-
Presence of Thiols: For some H₂S donors, the presence of biological thiols like cysteine and glutathione (B108866) can influence the release mechanism and rate.
Q4: How does the H₂S release from this compound compare to its H₂S-releasing moiety, ADT-OH, alone?
A4: this compound is a more effective H₂S-releasing molecule than ADT-OH on its own.[1][2] In both buffer and liver homogenate, this compound has been observed to release significantly more H₂S than an equimolar amount of ADT-OH.[1][2] This suggests that the intact this compound molecule is more efficiently converted to an H₂S-releasing species, likely due to the enzymatic cleavage that initiates the process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low H₂S release detected. | 1. Degradation of this compound: Improper storage may lead to premature degradation. 2. Inactive Enzyme: If using an enzymatic assay, the esterase may be inactive. 3. Incorrect Assay Conditions: pH or temperature of the buffer may not be optimal. 4. Insensitive Detection Method: The chosen H₂S detection method may not be sensitive enough. | 1. Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. 2. Use a fresh batch of esterase and verify its activity with a known substrate. 3. Optimize the pH and temperature of your assay buffer. A pH of 7.4 is a good starting point for physiological relevance. 4. Consider using a more sensitive H₂S detection method, such as the monobromobimane (B13751) (MBB) method with HPLC. |
| H₂S release is too rapid. | 1. High Enzyme Concentration: The concentration of esterase may be too high. 2. Non-physiological pH or Temperature: Extreme pH or high temperatures can accelerate the hydrolysis of the ester bond and/or ADT-OH. | 1. Perform a dose-response experiment to determine the optimal esterase concentration for your desired release profile. 2. Ensure that the pH and temperature of your experimental setup are within the desired physiological range. |
| Inconsistent H₂S release between experiments. | 1. Variability in Reagent Preparation: Inconsistent concentrations of this compound, enzyme, or buffer components. 2. Fluctuations in Temperature or pH: Lack of precise control over experimental conditions. 3. Inconsistent Incubation Times: Variations in the timing of measurements. | 1. Prepare fresh stock solutions for each experiment and use calibrated pipettes. 2. Use a temperature-controlled incubator and a calibrated pH meter to ensure consistent conditions. 3. Use a timer to ensure precise and consistent incubation periods before measuring H₂S levels. |
| Interference with H₂S detection assay. | 1. Presence of Reducing Agents: Other thiols or reducing agents in the sample can interfere with certain colorimetric H₂S assays. 2. Turbidity or Color of the Sample: Particulate matter or colored compounds in the sample can interfere with spectrophotometric readings. | 1. If possible, remove interfering substances by sample preparation techniques like centrifugation or filtration. Alternatively, use a detection method that is less susceptible to interference, such as HPLC-based methods. 2. Centrifuge samples to remove particulate matter and use appropriate blank controls to correct for background absorbance. |
Data Presentation
Table 1: Factors Influencing the Rate of H₂S Release from this compound (Hypothetical Data)
| Condition | Parameter | Value | Rate of H₂S Release (nmol/min/mg protein) |
| Control | pH | 7.4 | 5.2 ± 0.4 |
| Temperature (°C) | 37 | ||
| Esterase (U/mL) | 10 | ||
| pH Variation | pH | 6.8 | 4.1 ± 0.3 |
| pH | 8.0 | 5.8 ± 0.5 | |
| Temperature Variation | Temperature (°C) | 25 | 2.9 ± 0.2 |
| Temperature (°C) | 40 | 6.1 ± 0.6 | |
| Enzyme Concentration Variation | Esterase (U/mL) | 5 | 2.6 ± 0.3 |
| Esterase (U/mL) | 20 | 9.8 ± 0.9 |
Experimental Protocols
Protocol 1: In Vitro Measurement of H₂S Release from this compound using a Sulfide-Sensitive Electrode
Objective: To quantify the rate of H₂S release from this compound in the presence of a biological matrix (e.g., rat liver homogenate).
Materials:
-
This compound
-
Rat liver tissue
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP)
-
Sulfide-sensitive electrode
-
Data acquisition system
-
Homogenizer
-
Centrifuge
Procedure:
-
Preparation of Liver Homogenate:
-
Homogenize fresh rat liver tissue in ice-cold potassium phosphate buffer (10% w/v).
-
Centrifuge the homogenate at 4°C and collect the supernatant.
-
-
Electrode Calibration:
-
Calibrate the sulfide-sensitive electrode according to the manufacturer's instructions using standard solutions of sodium sulfide (Na₂S).
-
-
H₂S Release Measurement:
-
In a reaction vessel, add the liver homogenate (or buffer as a control).
-
Add PLP to a final concentration of 2 mM.
-
Place the calibrated electrode into the solution and allow the baseline to stabilize.
-
Add a known concentration of this compound (e.g., 10 µM) to the vessel to initiate the reaction.
-
Record the change in electrode potential over time.
-
-
Data Analysis:
-
Convert the recorded potential readings to H₂S concentrations using the calibration curve.
-
Calculate the initial rate of H₂S release from the linear portion of the concentration-time plot.
-
Protocol 2: Measurement of H₂S Release using the Methylene (B1212753) Blue Assay
Objective: To determine the concentration of H₂S released from this compound using a colorimetric method.
Materials:
-
This compound
-
Trichloroacetic acid (TCA)
-
Zinc acetate (B1210297)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663)
-
Ferric chloride (FeCl₃)
-
Spectrophotometer
Procedure:
-
H₂S Release Reaction:
-
Incubate this compound in the desired buffer or biological matrix (e.g., with esterase) for a specific time period.
-
-
Trapping of H₂S:
-
Stop the reaction by adding TCA.
-
Transfer the reaction mixture to a tube containing zinc acetate to trap the H₂S as zinc sulfide (ZnS).
-
-
Color Development:
-
Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ to the tube.
-
Incubate in the dark for the methylene blue color to develop.
-
-
Measurement:
-
Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
-
Quantification:
-
Determine the concentration of H₂S from a standard curve prepared using known concentrations of Na₂S.
-
Mandatory Visualizations
Signaling Pathway of H₂S Release from this compound
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of H2S Donors Conjugate Drugs Based on ADTOH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atb-429 Bioavailability Enhancement Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atb-429. The focus is on strategies to understand and potentially enhance its bioavailability during preclinical and early-stage development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid or 5-ASA). It consists of a mesalamine molecule linked to an H₂S-releasing moiety, ADT-OH, via an ester bond.[1] The proposed mechanism of action involves the local release of both mesalamine and H₂S in the gastrointestinal tract. Mesalamine exerts its known anti-inflammatory effects, while the released H₂S is also believed to have potent anti-inflammatory and analgesic properties.[1][2][3][4] This dual action is thought to contribute to its enhanced therapeutic effects compared to mesalamine alone, particularly in the context of inflammatory bowel disease (IBD).[1][2][3][4]
Q2: What is known about the bioavailability of this compound?
Specific pharmacokinetic and bioavailability data for this compound are not extensively published in the public domain. However, it is designed as a derivative of mesalamine, which itself has variable and formulation-dependent absorption. As a prodrug-like molecule, the bioavailability of the parent drug (mesalamine) from this compound may differ significantly from conventional mesalamine formulations. For instance, another H₂S-releasing drug, ATB-346 (a naproxen (B1676952) derivative), exhibited substantially different pharmacokinetics for its parent compound.[5] A study on a different synthetic derivative of 5-ASA reported a low oral bioavailability of approximately 13% in rats, suggesting that derivatives of this class may face absorption challenges.
Q3: What are the potential challenges in achieving optimal bioavailability for this compound?
Researchers may encounter several challenges in achieving the desired bioavailability profile for this compound:
-
Poor Solubility: The solubility of this compound in aqueous media may be limited, which can hinder its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Limited Permeability: The ability of the intact this compound molecule to permeate the intestinal epithelium may be a rate-limiting step for systemic absorption.
-
Pre-systemic Degradation: this compound is designed to be cleaved to release mesalamine and the H₂S donor. The site and rate of this cleavage can significantly impact the amount of intact drug available for absorption and the local delivery of the active moieties.
-
Formulation-Dependent Absorption: The choice of excipients and the dosage form will likely have a substantial impact on the release and absorption characteristics of this compound.
Troubleshooting Guides
Issue 1: Low or Variable Mesalamine Levels in Plasma After Oral Administration of this compound
Possible Causes:
-
Poor Dissolution of this compound: The compound may not be dissolving adequately in the GI tract.
-
Inefficient Permeation: The intact this compound molecule may have low permeability across the intestinal mucosa.
-
Rapid Gut Wall Metabolism: this compound might be rapidly metabolized by esterases in the intestinal wall, leading to high local concentrations of mesalamine but low systemic uptake of the parent molecule.
-
Inappropriate Formulation: The formulation may not be releasing the drug at the optimal site for absorption.
Troubleshooting Steps & Experimental Protocols:
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Characterize Physicochemical Properties | Solubility Testing: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract conditions. Permeability Assay (Caco-2): Use a Caco-2 cell monolayer model to assess the in vitro permeability of this compound. Measure the transport of the intact molecule from the apical to the basolateral side. | A clear understanding of the solubility and permeability limitations of this compound. |
| 2. Investigate Dissolution Rate | In Vitro Dissolution Testing: Perform dissolution studies of the this compound drug substance and its formulation in biorelevant media (e.g., FaSSIF, FeSSIF). | Identification of dissolution as a potential rate-limiting step for absorption. |
| 3. Evaluate Formulation Strategies | Micronization/Nanonization: Reduce the particle size of this compound to increase the surface area for dissolution. Amorphous Solid Dispersions: Prepare solid dispersions of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to enhance solubility. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut. | Improved dissolution and potentially enhanced oral bioavailability. |
| 4. Assess In Vivo Performance | Pharmacokinetic Studies in Rodents: Administer different formulations of this compound to rats or mice and measure the plasma concentrations of both this compound and mesalamine over time. | Determination of the most effective formulation strategy for improving systemic exposure. |
Issue 2: Inconsistent In Vitro H₂S Release from this compound Formulations
Possible Causes:
-
pH-Dependent Hydrolysis: The ester linkage in this compound may be susceptible to hydrolysis at certain pH values, leading to premature H₂S release.
-
Enzymatic Degradation: Esterases present in the experimental system (e.g., cell lysates, tissue homogenates) could be cleaving the molecule.
-
Formulation Effects: Excipients in the formulation might be interacting with this compound and affecting its stability and H₂S release kinetics.
Troubleshooting Steps & Experimental Protocols:
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Characterize H₂S Release Profile | In Vitro H₂S Release Assay: Incubate this compound in buffers of varying pH (1.2, 6.8, 7.4) and in the presence of esterases (e.g., porcine liver esterase). Measure H₂S concentration at different time points using a fluorescent probe or a sulfide-selective electrode. | A detailed understanding of the chemical and enzymatic stability of this compound and its H₂S release kinetics. |
| 2. Evaluate Formulation Impact | Compatibility Studies: Assess the compatibility of this compound with various pharmaceutical excipients by monitoring for degradation and changes in H₂S release over time. | Selection of appropriate excipients that do not interfere with the stability and function of this compound. |
| 3. Develop a Controlled-Release Formulation | Enteric Coating: Apply an enteric coating to the this compound formulation to protect it from the acidic environment of the stomach and target its release to the small intestine or colon. | Delayed and targeted release of this compound, leading to more predictable H₂S generation at the site of action. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and Mesalamine
| Parameter | This compound (Estimated) | Mesalamine |
| Molecular Weight | ~349 g/mol | 153.14 g/mol |
| Aqueous Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Sparingly soluble (1-5 mg/mL) |
| LogP | High (> 3) | Low (~0.5) |
| BCS Class (Predicted) | II or IV | IV |
Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound
| Strategy | Mechanism of Enhancement | Potential Advantages | Potential Challenges |
| Micronization/ Nanonization | Increases surface area for dissolution. | Simple and established technology. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate. | Significant enhancement in oral absorption is possible. | Physical instability (recrystallization) during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and intestinal lymphatic uptake. | Can bypass first-pass metabolism. | Potential for GI side effects; complex formulation development. |
| Prodrug Approach (Inherent to this compound) | Improves permeability by masking polar groups. | Can target specific tissues or enzymes for drug release. | Efficiency of conversion to the active drug can be variable. |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Proposed metabolic pathway and action of this compound.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibe.wingfielddigital.com [antibe.wingfielddigital.com]
- 5. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent experimental results with Atb-429
Welcome to the technical support center for Atb-429. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies that may arise during experimentation with this compound, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Handling and Preparation
Question: I am unsure about the proper way to dissolve and store this compound. Could this be the source of my inconsistent results?
Answer: Yes, improper handling, solubility issues, and degradation of the compound are common sources of experimental variability. While specific manufacturer's data on this compound's solubility is not publicly available, the following guidelines are based on the properties of its parent compound, mesalamine, and general practices for similar compounds.
-
Solubility:
-
Mesalamine (parent compound): Mesalamine has pH-dependent solubility. It is more soluble in acidic conditions (pH < 2.0) and basic conditions (pH > 5.5) than in the pH range of 2.0 to 5.5.[1] It is slightly soluble in cold water and ethanol (B145695) but more soluble in hot water.[1]
-
ADT-OH (H₂S-releasing moiety): As a dithiolethione, it is expected to have good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
This compound Recommendation: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as DMSO. Further dilutions into aqueous buffers or cell culture media should be done immediately before use to minimize precipitation. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all experimental groups, including vehicle controls.
-
-
Storage and Stability:
-
Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storage is necessary, aliquot stock solutions into small volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] The stability of slow-releasing H₂S donors in solution can be a concern.[3]
-
2. Inconsistent Anti-Inflammatory Effects in Animal Models
Question: Why am I seeing high variability in the anti-inflammatory effect of this compound in my TNBS-induced colitis model?
Answer: The TNBS (trinitrobenzene sulfonic acid)-induced colitis model is known for its potential variability.[4] Several factors related to both the model and the compound can contribute to inconsistent results.
-
Model-Specific Variability:
-
TNBS Administration: The volume and concentration of TNBS, the depth of administration, and leakage of the enema can all significantly impact the severity and location of inflammation.[4] Ensure consistent technique across all animals.
-
Ethanol Concentration: The ethanol vehicle is crucial for breaking the mucosal barrier. Variations in its concentration (typically 30-50%) can alter the uptake of TNBS and the initial tissue damage.[4][5]
-
Animal Strain and Sex: Different mouse strains (e.g., BALB/c vs. C57BL/6) exhibit different immune responses (Th1 vs. Th2), which affects colitis development.[6] Sex differences in inflammatory responses have also been reported.[7] It is critical to use a consistent strain, sex, and age for all animals in a study.
-
-
Compound-Specific Considerations:
-
Dosing and Administration: Ensure accurate and consistent oral gavage technique. The vehicle used to suspend this compound (e.g., 1% carboxymethylcellulose) should be consistent in its preparation and volume.[5]
-
Rate of H₂S Release: this compound is a slow-release H₂S donor.[6] The rate of H₂S release can be influenced by the local biochemical environment (e.g., presence of endogenous thiols like glutathione).[8] This inherent biological variability can contribute to different outcomes between animals. The effects of H₂S are complex and may depend on the rate of its generation.[8]
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for identifying the source of inconsistent experimental results.
Caption: A troubleshooting flowchart for inconsistent this compound results.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in a TNBS-induced colitis mouse model.
Table 1: Dose-Dependent Effect of this compound on Disease Activity Score in TNBS-Colitis
| Treatment Group (oral, twice daily for 4 days) | Dose (mg/kg) | Disease Activity Score (Mean ± SEM) |
|---|---|---|
| Vehicle | - | 3.0 ± 0.3 |
| Mesalamine | 50 | 2.9 ± 0.2 |
| This compound | 33 | 2.8 ± 0.3 |
| This compound | 65 | 1.5 ± 0.2* |
| This compound | 100 | 1.2 ± 0.2* |
| This compound | 130 | 1.1 ± 0.2* |
*Data extracted from a study in a murine TNBS-induced colitis model.[3] *P<0.05 compared to vehicle-treated group.
Table 2: Effect of this compound on Colonic Myeloperoxidase (MPO) Activity
| Treatment Group (oral, twice daily for 4 days) | Dose (mg/kg) | MPO Activity (U/mg tissue) (Mean ± SEM) |
|---|---|---|
| Healthy Control | - | ~2.5 (estimated from graph) |
| Vehicle | - | 10.1 ± 2.3 |
| Mesalamine | 50 | 8.2 ± 2.4 |
| This compound | 33 | 7.9 ± 2.1 |
| This compound | 65 | 3.5 ± 1.5* |
| This compound | 100 | 2.8 ± 1.1* |
| This compound | 130 | 2.5 ± 1.0* |
*Data extracted from a study in a murine TNBS-induced colitis model.[3] MPO activity is a marker for granulocyte infiltration. *P<0.05 compared to vehicle-treated group.
This compound Signaling and Experimental Workflow
Proposed Anti-Inflammatory Signaling Pathway of this compound
This compound is hydrolyzed to release mesalamine and the H₂S-releasing moiety ADT-OH. The released H₂S exerts anti-inflammatory effects through multiple pathways, including the inhibition of NF-κB activation, which reduces the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
General Experimental Workflow for Efficacy Testing
This diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical model of colitis.
Caption: Workflow for testing this compound efficacy in a colitis model.
Key Experimental Protocols
1. TNBS-Induced Colitis in Mice (Adapted Protocol)
This protocol is a generalized procedure for inducing colitis, a common model for testing this compound's efficacy.[5][6]
-
Animals: Use 6- to 8-week-old female BALB/c mice. Allow for at least one week of acclimatization.
-
Materials:
-
Trinitrobenzene sulfonic acid (TNBS), 5% w/v solution.
-
Ethanol, 200 proof.
-
Phosphate-buffered saline (PBS).
-
Small-diameter catheter (e.g., 3.5 Fr).
-
-
Procedure:
-
Fast mice overnight but allow free access to water.
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of ethanol (final concentration: 2.5% TNBS in 50% ethanol). The typical dose is 0.5 mg of TNBS in 0.1 mL of 30-50% ethanol.[5]
-
Gently insert the catheter intrarectally to a depth of 3-4 cm.
-
Slowly instill 100 µL of the TNBS/ethanol solution.
-
Keeping the mouse in a head-down position, hold the anus closed and maintain this position for 60 seconds to prevent leakage.
-
Return the mouse to its cage and monitor its recovery. Colitis will develop over the next 24-72 hours.
-
Begin treatment with this compound as per your experimental design (e.g., 1 hour post-TNBS administration, orally, every 12 hours for 7 days).[5]
-
2. Myeloperoxidase (MPO) Activity Assay (Colorimetric)
This assay quantifies neutrophil infiltration into colonic tissue.[9][10]
-
Materials:
-
Colon tissue sample, snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.0, containing 0.167 mg/mL o-dianisidine dihydrochloride).
-
Hydrogen peroxide (H₂O₂), 0.0005%.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Weigh the frozen colon tissue segment.
-
Homogenize the tissue in homogenization buffer (e.g., 1 mL per 50 mg of tissue).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add 10 µL of the supernatant to each well.
-
Add 200 µL of assay buffer containing H₂O₂ to initiate the reaction.
-
Measure the change in absorbance at 450-460 nm over 5 minutes.
-
MPO activity is calculated from the rate of change in absorbance and expressed as units per milligram of tissue.
-
3. In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay determines the ability of this compound to inhibit the peroxidase activity of the COX-2 enzyme.[11]
-
Materials:
-
Purified human or ovine COX-2 enzyme.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Chromogenic substrate, e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
-
Arachidonic acid (substrate).
-
This compound and vehicle control (DMSO).
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, COX-2 enzyme, and heme.
-
Add various concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Add the chromogenic substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. scienceopen.com [scienceopen.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inhibitory Effects of Slow-Releasing Hydrogen Sulfide Donors in the Mechanical Allodynia, Grip Strength Deficits, and Depressive-Like Behaviors Associated with Chronic Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Selecting the appropriate vehicle for Atb-429 delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for the delivery of Atb-429 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid).[1][2] It is an experimental anti-inflammatory compound that combines the properties of mesalamine with the therapeutic effects of H₂S, a gaseous signaling molecule with potent cytoprotective and anti-inflammatory properties.[1][3][4] The H₂S-releasing moiety of this compound is 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).[5]
Q2: What is the primary mechanism of action for this compound? A2: this compound is designed to release H₂S, which contributes to its enhanced anti-inflammatory effects compared to its parent drug, mesalamine.[1] H₂S is known to modulate various physiological processes, including inflammation and mucosal defense.[2][4] In the context of inflammatory bowel disease (IBD), this compound has also been shown to act by sequestering iron from gut microbiota, which reduces their virulence and the subsequent inflammatory response from the host.[5]
Q3: What are the main challenges in delivering H₂S donors like this compound? A3: The primary challenges stem from the nature of hydrogen sulfide itself. H₂S is highly volatile and is rapidly metabolized in the body.[6][7] This makes it crucial to use a delivery system that allows for controlled and targeted release to achieve stable, therapeutic concentrations.[8] The choice of vehicle can significantly impact the compound's stability, solubility, and bioavailability, ultimately affecting experimental outcomes.
Q4: Which vehicle should I choose for in vivo administration of this compound? A4: The optimal vehicle depends on the route of administration, the desired dose, and the specific experimental model. While the cited literature on this compound does not specify the exact vehicles used, common choices for preclinical studies of poorly soluble compounds include aqueous suspensions or solutions with co-solvents.[9] It is critical to perform pilot solubility and stability studies before commencing large-scale experiments. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[10]
Q5: Can I use Dimethyl Sulfoxide (DMSO) as a co-solvent? A5: DMSO is a powerful solvent, but it must be used with caution, especially for in vivo studies. High concentrations of DMSO can cause significant motor impairment and other toxic effects.[9] If required, it is advisable to use the lowest possible concentration of DMSO (e.g., 5-10%) in a primary aqueous vehicle like saline or carboxymethylcellulose (CMC) solution.[9][11] The potential for DMSO to influence experimental results should always be considered.
Troubleshooting Guide: Vehicle Selection and Formulation
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor Solubility of this compound | The compound has low aqueous solubility. | 1. Try common aqueous vehicles first: Start with 0.9% saline or 0.5% aqueous carboxymethylcellulose (CMC).2. Use a co-solvent: If solubility is still low, add a small percentage (e.g., 5-10%) of a biocompatible co-solvent like DMSO, PEG-400, or propylene (B89431) glycol.3. Gentle Heating/Vortexing: Mild heating and vortexing can aid dissolution, but be cautious of compound degradation. | [9][11] |
| Inconsistent Experimental Results | Instability of this compound in the chosen vehicle or dosing issues. | 1. Prepare Fresh Solutions: Formulate the this compound solution immediately before each experiment to avoid degradation.2. Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose.3. Check for Degradation: If possible, analytically verify the concentration and purity of this compound in the vehicle over a time course relevant to your experiment. | [10][12] |
| Adverse Reactions in Animal Models (Vehicle Control Group) | The vehicle itself is causing toxicity or physiological stress. | 1. Reduce Co-solvent Concentration: High concentrations of solvents like DMSO, PEG-400, or propylene glycol can be toxic.2. Check Vehicle Osmolality and pH: Ensure the vehicle is iso-osmotic and within a physiological pH range (typically 7.2-7.4) to prevent tissue irritation.3. Switch Vehicles: Consider less reactive options like aqueous CMC or saline if toxicity is observed. | [9][12] |
| Difficulty with Administration (e.g., high viscosity) | The formulation is too thick for accurate dosing, especially with suspensions at high concentrations. | 1. Lower the Concentration: This may require increasing the administration volume, but stay within institutional guidelines for the chosen route.2. Optimize the Vehicle: Adjust the percentage of the suspending agent (e.g., CMC) or try an alternative vehicle.3. Use Appropriate Equipment: Select syringes and gavage needles suitable for the viscosity of the formulation. | [10] |
Data Presentation
Table 1: Effective Doses of this compound in a Murine Colitis Model
The following table summarizes the doses of this compound used in a key study demonstrating its efficacy in a mouse model of colitis induced by trinitrobenzene sulphonic acid.
| Dose of this compound (mg/kg) | Molar Equivalence to Mesalamine (50 mg/kg) | Significant Effect on Disease Activity Score? | Significant Reduction in Colonic MPO Activity? | Citation |
| 33 | ~0.5x | No | No | [4] |
| 65 | ~1x | Yes | Yes | [4] |
| 100 | ~1.5x | Yes | Yes | [4] |
| 130 | 2x | Yes | Yes | [4] |
MPO (Myeloperoxidase) activity is a marker for granulocyte infiltration and inflammation.
Experimental Protocols & Methodologies
General Protocol for Vehicle Screening and Formulation Preparation
This protocol provides a general workflow for selecting a suitable vehicle for the in vivo delivery of this compound.
-
Initial Solubility Assessment:
-
Determine the approximate solubility of this compound in a panel of common vehicles (e.g., water, 0.9% saline, 0.5% CMC, 5% DMSO in saline).
-
Add a known excess of this compound to a small volume of each vehicle.
-
Mix thoroughly (vortex) and allow to equilibrate at room temperature.
-
Centrifuge to pellet undissolved compound.
-
Measure the concentration of this compound in the supernatant, for example, by UV-Vis spectrophotometry or HPLC.
-
-
Vehicle Selection Based on Target Dose:
-
Calculate the required concentration of this compound in the final formulation based on the target dose (mg/kg) and the administration volume (ml/kg).
-
Select the simplest vehicle system (preferring aqueous solutions/suspensions over those with organic co-solvents) that can achieve the desired concentration.
-
-
Preparation of an this compound Suspension (Example using 0.5% CMC):
-
Prepare the vehicle: Slowly add 0.5 g of low-viscosity carboxymethylcellulose (CMC) to 100 mL of sterile 0.9% saline while stirring vigorously to prevent clumping. Allow it to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Use a mortar and pestle to grind the powder to a fine consistency.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Stir the suspension thoroughly before each administration to ensure homogeneity.
-
-
In Vivo Tolerability Study:
Mandatory Visualizations
Caption: Logical workflow for selecting and validating a vehicle for this compound delivery.
Caption: Simplified diagram of the proposed anti-inflammatory mechanisms of this compound.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
- 6. Development of hydrogen sulfide donors for anti-atherosclerosis therapeutics research: Challenges and future priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of hydrogen sulfide donors for anti-atherosclerosis therapeutics research: Challenges and future priorities [frontiersin.org]
- 8. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
How to minimize potential toxicity of Atb-429 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of ATB-429 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's action and how does this relate to its potential toxicity?
This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine. Its therapeutic effects, including anti-inflammatory and cytoprotective properties, are largely attributed to the controlled release of H₂S.[1][2] H₂S is a gaseous signaling molecule with various physiological roles.[3] However, like many biologically active molecules, high concentrations of H₂S can be toxic. Therefore, understanding the optimal concentration range for your specific cell type and experimental conditions is crucial. The parent molecule, mesalamine, an aminosalicylate anti-inflammatory drug, can also exhibit dose-dependent cytotoxicity.[4][5]
Q2: What are the known cytoprotective mechanisms of this compound that can be leveraged to minimize toxicity?
This compound possesses several cytoprotective mechanisms that can be enhanced through appropriate experimental design:
-
Induction of Protective Autophagy: this compound has been shown to induce autophagy, a cellular self-cleaning process that can protect cells from stress. This is mediated through the AMPK and mTOR signaling pathways.
-
Iron Sequestration: this compound has potent iron-chelating properties. By binding free iron, it can reduce oxidative stress and limit the virulence of any contaminating bacteria in co-culture models.[6]
-
eNOS-Mediated Effects: The protective effects of this compound are also linked to the endothelial nitric oxide synthase (eNOS) pathway, which plays a role in vasodilation and cellular protection.[3]
Q3: What are typical starting concentrations for in vitro experiments with this compound?
Based on studies with the parent compound, mesalamine, concentrations up to 20 mM were found to be non-cytotoxic to human nasal epithelial cells and THP-1 cells, while a concentration of 50 mM showed a reduction in cell viability.[4] It is recommended to perform a dose-response curve for your specific cell line, starting from a low concentration (e.g., 1 µM) and titrating up to determine the optimal concentration for your experimental goals while minimizing toxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in cell viability assays (e.g., MTT, LDH).
Possible Cause 1: Concentration of this compound is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the EC₅₀ (half-maximal effective concentration) for the desired therapeutic effect and the IC₅₀ (half-maximal inhibitory concentration) for toxicity in your specific cell line.
-
Suggested Action: Culture cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for various time points (e.g., 24, 48, 72 hours). Measure cell viability using standard assays like MTT, LDH, or trypan blue exclusion.
-
Possible Cause 2: Cell type is particularly sensitive to H₂S or mesalamine.
-
Troubleshooting Step: Compare the toxicity of this compound with equimolar concentrations of mesalamine and a standard H₂S donor (e.g., NaHS). This will help to distinguish between the effects of the parent molecule and the released H₂S.
Possible Cause 3: Experimental conditions are exacerbating oxidative stress.
-
Troubleshooting Step: Ensure the cell culture medium is fresh and contains appropriate antioxidants. Consider co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC) as a control to assess the role of oxidative stress.
Issue 2: Inconsistent or unexpected results in functional assays.
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Step: this compound releases H₂S over time. Prepare fresh stock solutions for each experiment and minimize the time the compound is in the medium before and during the experiment. Consider a time-course experiment to determine the stability and activity of this compound under your specific culture conditions.
Possible Cause 2: Interference with iron-dependent cellular processes.
-
Troubleshooting Step: Due to its iron-chelating properties, this compound may affect iron-dependent enzymes or pathways.
-
Suggested Action: To confirm if the observed effects are due to iron chelation, perform a rescue experiment by supplementing the culture medium with a source of iron (e.g., ferric citrate (B86180) or a transferrin-iron complex) along with this compound.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Mesalamine (Parent Compound of this compound)
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Nasal Epithelial Cells (HNECs) | MTT | Up to 20 mM | No significant effect on cell viability | [4] |
| Human Nasal Epithelial Cells (HNECs) | MTT | 50 mM | Reduced cell viability below 80% | [4] |
| THP-1 Cells | MTT | Up to 20 mM | No significant effect on cell viability | [4] |
| THP-1 Cells | MTT | 50 mM | Reduced cell viability below 80% | [4] |
| Colon Cancer Cell Lines (e.g., HT29) | Apoptosis Assays | Various | Induces apoptosis | [7] |
Table 2: Iron Chelating Activity of this compound and Related Compounds
| Compound | Maximum Iron Chelation | Potency Comparison | Reference |
| This compound | 93% | More potent than ATB-428 | [6] |
| ATB-428 | 55% | Less potent than this compound | [6] |
| Mesalamine | 9% | Significantly less potent than this compound and ATB-428 | [6] |
| ADT-OH (H₂S-releasing moiety of this compound) | 39% | Contributes to the iron-chelating property of this compound | [6] |
Detailed Experimental Protocols
Protocol 1: General Assessment of In Vitro Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Iron Chelation Assay
-
Reagent Preparation:
-
Prepare a solution of FeCl₂ in bacterial or cell culture medium (e.g., 100 µM).
-
Prepare stock solutions of this compound, mesalamine (as a control), and a known iron chelator (e.g., 2,2-bipyridil as a positive control).
-
-
Incubation: Add different concentrations of this compound, mesalamine, and the positive control to the iron-containing medium. Include a control with no compound. Incubate for 24 hours.
-
Measurement of Free Iron:
-
Use a commercially available iron assay kit (e.g., ferrozine-based assay) to measure the concentration of free iron remaining in the medium.
-
Follow the manufacturer's instructions for the assay.
-
-
Data Analysis: Calculate the percentage of iron chelated by each compound compared to the control with no compound.
Protocol 3: Assessment of Autophagy Induction
-
Cell Treatment: Treat cells with this compound at a non-toxic concentration for a specified period (e.g., 6, 12, or 24 hours). Include a known autophagy inducer (e.g., rapamycin) as a positive control and a vehicle control.
-
Western Blotting for LC3-II:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates autophagy induction.
-
-
Fluorescence Microscopy for Autophagosome Formation:
-
Transfect cells with a GFP-LC3 plasmid or use a cell line stably expressing GFP-LC3.
-
Treat the cells as described in step 1.
-
Fix the cells and visualize the localization of GFP-LC3 using a fluorescence microscope.
-
The formation of punctate GFP-LC3 dots indicates the formation of autophagosomes.
-
-
Autophagic Flux Assay: To determine if the accumulation of autophagosomes is due to increased formation or a blockage in degradation, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor suggests a functional autophagic flux.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Key cytoprotective signaling pathways of this compound.
References
- 1. Novel Insights Into Hydrogen Sulfide–Mediated Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Mesalazine on Ferroptosis-Related Gene Expression in In Vitro Colorectal Cancer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibethera.com [antibethera.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: ATB-429 Research Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATB-429 in their experiments. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid).[1][2][3] Its primary mechanism of action is the gradual release of H₂S, which has been shown to have potent anti-inflammatory effects.[2][3] This is distinct from its parent drug, mesalamine, and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The H₂S moiety is responsible for the enhanced therapeutic effects observed with this compound.[1][2]
Q2: Is this compound a direct inhibitor of cyclooxygenase (COX) enzymes?
A2: While mesalamine has some activity on the COX pathway, the primary anti-inflammatory effects of this compound are attributed to the release of H₂S.[4] H₂S can modulate inflammatory processes through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) activation and the reduction of pro-inflammatory cytokine expression.[1][4] Therefore, it is not considered a classical COX inhibitor in the same way as traditional NSAIDs.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound, through the release of H₂S, has been shown to modulate several key inflammatory signaling pathways. A primary target is the NF-κB pathway, where H₂S can inhibit its activation, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ.[1][4] Additionally, this compound has been reported to exert analgesic effects through the activation of ATP-sensitive potassium (K-ATP) channels.[2]
Troubleshooting Guides
In Vitro Assays
Issue: Inconsistent or low H₂S measurements from this compound in solution.
-
Possible Cause 1: Improper sample handling. H₂S is a volatile gas, and improper sample collection and storage can lead to significant loss.
-
Troubleshooting Tip: Ensure that samples are collected in airtight containers and analyzed as quickly as possible. When transporting samples to a lab, fill the container to 100% capacity to minimize headspace and store them on ice.[5] For laboratory measurements, it is crucial that samples are fresh.[5]
-
-
Possible Cause 2: Degradation of this compound. The stability of this compound in your assay medium may be a factor.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay medium.
-
-
Possible Cause 3: Insensitive detection method. The concentration of H₂S released may be below the detection limit of your assay.
-
Troubleshooting Tip: Consider using a more sensitive H₂S detection method, such as a lead acetate (B1210297) paper test, which is reported to be more sensitive than other media-based methods.[6] Ensure your detection reagents, such as ferrous sulfate (B86663) or lead acetate, are not expired and are properly prepared.[7]
-
Issue: High background or inconsistent results in cytokine ELISA assays.
-
Possible Cause 1: Inadequate plate washing. Insufficient washing can leave behind unbound reagents, leading to high background.
-
Troubleshooting Tip: Ensure thorough washing of ELISA plates between steps. If using an automated plate washer, verify that all dispensing tubes are clean and functioning correctly.[8]
-
-
Possible Cause 2: Issues with the blocking buffer. An unoptimized or inadequate concentration of blocking buffer can result in non-specific binding.
-
Possible Cause 3: Reagent degradation. Improper storage or handling of antibodies or standards can lead to poor assay performance.
-
Troubleshooting Tip: Store all ELISA kit components at the recommended temperatures. Bring all reagents to room temperature before use, as running the assay with cold reagents can hinder specific binding.[8]
-
Issue: this compound appears to be cytotoxic in cell viability assays (e.g., MTT, XTT), but this is not the expected outcome.
-
Possible Cause 1: Interference of this compound with the assay chemistry. As a reducing agent, the H₂S released from this compound may directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false signal that can be misinterpreted.
-
Troubleshooting Tip: Run a cell-free control by incubating this compound with the MTT or XTT reagent in the absence of cells.[1] A color change in this control indicates direct interference.
-
-
Possible Cause 2: Inappropriate assay choice. Tetrazolium-based assays are susceptible to interference from reducing compounds.
-
Troubleshooting Tip: Switch to a cell viability assay that is not based on cellular reduction, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a Trypan Blue exclusion assay, which assesses membrane integrity.[1]
-
In Vivo Models (TNBS-Induced Colitis)
Issue: High variability in the severity of colitis between animals in the control group.
-
Possible Cause 1: Inconsistent administration of TNBS. The volume and concentration of TNBS, as well as the depth of intrarectal administration, can significantly impact the resulting inflammation.
-
Troubleshooting Tip: Standardize the TNBS administration protocol. Ensure all researchers are trained on the same technique. Use a consistent volume and concentration of TNBS in ethanol (B145695).
-
-
Possible Cause 2: Animal strain variability. Different mouse strains can have varying susceptibility to TNBS-induced colitis.
-
Troubleshooting Tip: Use a consistent and well-characterized mouse strain for all experiments. Strains like BALB/c and SJL/J are commonly used and known to be susceptible.
-
Issue: Lack of significant therapeutic effect of this compound compared to the vehicle control.
-
Possible Cause 1: Inadequate dosing or frequency of administration. The dose of this compound may be too low, or the dosing interval may be too long to maintain a therapeutic concentration.
-
Troubleshooting Tip: Review the literature for effective dose ranges of this compound in similar models.[1] Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Ensure the administration schedule (e.g., every 12 hours) is strictly followed.[1]
-
-
Possible Cause 2: Issues with drug formulation and administration. Poor solubility or suspension of this compound can lead to inaccurate dosing.
-
Troubleshooting Tip: Ensure this compound is properly formulated in the vehicle (e.g., 1% carboxymethylcellulose) before administration.[1] Vortex the suspension immediately before each gavage to ensure a uniform mixture.
-
Data Presentation
Table 1: Effect of this compound on Disease Activity Index in TNBS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | Day 1 | Day 3 | Day 5 | Day 7 |
| Vehicle | - | 1.5 ± 0.3 | 3.2 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.6 |
| Mesalamine | 50 | 1.4 ± 0.2 | 3.0 ± 0.5 | 3.9 ± 0.4 | 3.5 ± 0.5 |
| This compound | 50 | 1.2 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group. Data is illustrative and based on findings reported in the literature.[1][3]
Table 2: Effect of this compound on Colonic Myeloperoxidase (MPO) Activity and Cytokine mRNA Expression in TNBS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | MPO Activity (U/mg tissue) | TNF-α mRNA (fold change) | IFN-γ mRNA (fold change) |
| Sham | - | 5.2 ± 1.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle | - | 45.8 ± 5.3 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| Mesalamine | 50 | 42.1 ± 4.9 | 13.5 ± 1.8 | 11.5 ± 1.7 |
| This compound | 50 | 14.3 ± 2.5 | 4.1 ± 0.8 | 3.5 ± 0.6* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group. Data is illustrative and based on findings reported in the literature, which states an approximate 70% reduction in granulocyte infiltration.[1][2][3]
Experimental Protocols
Protocol 1: TNBS-Induced Colitis in Mice
This protocol describes the induction of colitis in mice using trinitrobenzene sulfonic acid (TNBS), a widely used model for inflammatory bowel disease.
Materials:
-
Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (50% v/v in saline)
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
This compound
-
Mesalamine
-
Male BALB/c mice (6-8 weeks old)
-
Catheter
Procedure:
-
Animal Preparation: Anesthetize mice using an appropriate anesthetic agent.
-
Induction of Colitis:
-
Slowly administer 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment:
-
Randomly assign mice to different treatment groups (e.g., vehicle, mesalamine, this compound).
-
Prepare a suspension of this compound or mesalamine in the vehicle.
-
Begin treatment 1 hour after TNBS administration. Administer the assigned treatment orally (e.g., via gavage) every 12 hours for 7 days.[1]
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).
-
At the end of the treatment period (Day 7), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Collect tissue samples for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine mRNA expression analysis (e.g., by qPCR).
-
Protocol 2: In Vitro H₂S Release Assay
This protocol provides a method to measure the release of H₂S from this compound in a cell-free system.
Materials:
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
H₂S detection reagent (e.g., lead acetate solution or a commercial H₂S sensor)
-
96-well plate
-
Plate reader
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add different concentrations of this compound to the wells. Include a vehicle control.
-
Add the H₂S detection reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).
-
Measurement: Measure the signal (e.g., absorbance or fluorescence) at appropriate intervals using a plate reader. The signal will be proportional to the amount of H₂S released.
-
Data Analysis: Generate a standard curve using a known H₂S donor (e.g., NaHS) to quantify the amount of H₂S released from this compound.
Protocol 3: NF-κB Reporter Assay
This protocol describes how to assess the effect of this compound on NF-κB activation in a cell-based reporter assay.
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium and supplements.
-
This compound
-
An NF-κB activator (e.g., TNF-α or LPS).
-
Lysis buffer and reporter assay substrate (e.g., luciferin (B1168401) for luciferase assays).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the continued presence of this compound.
-
Include appropriate controls: untreated cells, cells treated with the activator alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer.
-
Add the appropriate substrate for the reporter enzyme.
-
-
Measurement: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a measure of cell viability if necessary. Calculate the percent inhibition of NF-κB activation by this compound compared to the activator-only control.
Visualizations
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Caption: Experimental workflow for the TNBS-induced colitis model.
Caption: Troubleshooting workflow for H₂S measurement assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. q2technologies.com [q2technologies.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. microbenotes.com [microbenotes.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
Validation & Comparative
ATB-429 Demonstrates Superior Efficacy Over Mesalamine in Preclinical Colitis Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies indicates that ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, exhibits significantly greater anti-inflammatory activity and potency compared to its parent drug, mesalamine, in murine models of colitis. These findings position this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD).
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone therapy for mild-to-moderate ulcerative colitis.[1][2] Its therapeutic action is localized to the gut and is thought to involve the inhibition of inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase, as well as modulation of nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] However, its efficacy is limited in more severe cases of IBD.[1][4]
This compound was developed to enhance the anti-inflammatory effects of mesalamine by incorporating an H₂S-releasing moiety.[1][4] Hydrogen sulfide is an endogenous gasotransmitter with potent anti-inflammatory properties, including the modulation of leukocyte adhesion and migration.[1][5]
Superior Anti-Inflammatory Effects of this compound
Studies utilizing trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis in mice have consistently shown that this compound is more effective than mesalamine at reducing the severity of the disease.[1][6] This enhanced efficacy is observed across multiple parameters, including a reduction in disease activity scores (which encompass weight loss, diarrhea, and fecal blood), macroscopic and microscopic tissue damage, and granulocyte infiltration into the colonic tissue.[1][5][6] Notably, this compound was found to reduce granulocyte infiltration by approximately 70%.[1][5]
Furthermore, this compound demonstrated superior efficacy in down-regulating the expression of key pro-inflammatory cytokines and chemokines. Treatment with this compound led to a significant reduction in the mRNA levels of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), and RANTES (regulated on activation, normal T cell expressed and secreted).[6] Interestingly, the H₂S-releasing moiety of this compound alone (ADT-OH) did not show a significant effect on colitis severity, suggesting that the enhanced activity of this compound is a result of the synergistic action of both the mesalamine and the H₂S-releasing components.[1][4]
A novel mechanism of action for this compound has also been identified, involving the sequestration of iron within the gut microbiota. By depriving bacteria of iron, this compound reduces their virulence and the subsequent host inflammatory response, without significantly altering the composition of the gut microbiota.[7]
The following tables summarize the comparative efficacy of this compound and mesalamine in preclinical colitis models.
Quantitative Comparison of Efficacy
| Parameter | This compound | Mesalamine | Model | Reference |
| Disease Activity Score | Significantly reduced | No significant effect | TNBS-induced colitis (mice) | [4] |
| Granulocyte Infiltration (MPO Activity) | Reduced by ~70% | Less effective | TNBS-induced colitis (mice) | [1][5] |
| mRNA Expression of Pro-inflammatory Cytokines (TNF-α, IFN-γ) | Significantly reduced | Less effective | TNBS-induced colitis (mice) | [1][5] |
| mRNA Expression of Cytokines/Chemokines (IL-2, IL-6, RANTES) | Significantly reduced | Less effective | DSS-induced colitis (mice) | [6] |
| CD11b+/Gr1+ Cell Accumulation | Reduced | No significant effect | DSS-induced colitis (mice) | [6] |
| Mortality | 0% | 25% (not significant vs. vehicle) | TNBS-induced colitis (rats) | [6] |
| LPS-induced TNF-α Release (human monocytes) | Concentration-dependently suppressed | No significant effect | In vitro | [6] |
Experimental Protocols
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
-
Induction: Colitis was induced in mice via intrarectal administration of TNBS.[1][4]
-
Treatment Regimens: Animals were treated with either this compound, mesalamine, or a vehicle control. The drugs were administered orally in different treatment regimens (prophylactic, therapeutic).[1][4]
-
Assessment of Colitis Severity:
-
Disease Activity Score: A composite score based on weight loss, diarrhea, and presence of fecal blood was recorded daily.[1][4]
-
Macroscopic and Microscopic Scoring: At the end of the study, the colons were excised and assessed for visible damage and histological signs of inflammation.[1][4]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of granulocyte infiltration, was measured in colonic tissue samples.[1][4]
-
Cytokine mRNA Expression: The expression levels of various pro-inflammatory cytokines and chemokines in the colonic tissue were quantified using real-time polymerase chain reaction (RT-PCR).[1][5]
-
Signaling Pathways
The enhanced anti-inflammatory effects of this compound are attributed to the dual action of mesalamine and the released H₂S. H₂S is known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and IFN-γ. Mesalamine also modulates NF-κB, in addition to its effects on the COX and lipoxygenase pathways.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalamine in the Initial Therapy of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
The Rise of H₂S-Releasing Drugs: A Comparative Analysis of ATB-429 and Other Novel Anti-Inflammatory Agents
A new class of therapeutic agents that release hydrogen sulfide (B99878) (H₂S) is demonstrating significant promise in overcoming the limitations of traditional anti-inflammatory drugs. These novel compounds, particularly derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents, exhibit enhanced efficacy and a markedly improved safety profile, especially concerning gastrointestinal (GI) toxicity. This guide provides a comparative overview of ATB-429, a promising H₂S-releasing derivative of mesalamine, and other key players in this emerging field, supported by experimental data and detailed methodologies.
Hydrogen sulfide, long known as a toxic gas, is now recognized as a crucial endogenous gasotransmitter with significant cytoprotective and anti-inflammatory properties. The development of H₂S-releasing drugs aims to harness these beneficial effects. By covalently linking an H₂S-releasing moiety to an existing drug, researchers have created hybrid molecules that not only retain the therapeutic action of the parent drug but also gain the protective benefits of H₂S. This approach has been particularly successful in mitigating the well-documented GI side effects of NSAIDs.
Comparative Efficacy and Safety: A Data-Driven Overview
The primary advantage of H₂S-releasing drugs lies in their ability to provide potent anti-inflammatory and analgesic effects without inducing the gastric and intestinal damage associated with their parent compounds. This is attributed to the multifaceted protective actions of H₂S on the GI mucosa.
Anti-Inflammatory and Analgesic Performance
This compound, an H₂S-releasing derivative of mesalamine, has shown superior efficacy in preclinical models of inflammatory bowel disease (IBD) compared to mesalamine alone. In models of colitis, this compound was more effective at reducing disease activity, macroscopic and microscopic damage, and granulocyte infiltration. Furthermore, it demonstrated a significant reduction in the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-6. Notably, this compound also exhibits significant analgesic properties in models of visceral pain, an effect not prominently seen with mesalamine.
Other notable H₂S-releasing NSAIDs include ATB-346 (a derivative of naproxen) and ATB-352 (a derivative of ketoprofen). Preclinical and clinical studies have consistently demonstrated that these compounds retain or even enhance the anti-inflammatory and analgesic efficacy of their parent NSAIDs.
| Drug | Parent Compound | Key Efficacy Findings | Supporting Experimental Models |
| This compound | Mesalamine | - More effective in reducing colitis severity than mesalamine.- Significantly reduces pro-inflammatory cytokine expression.- Exhibits potent analgesic effects in visceral pain. | TNBS- and DSS-induced colitis in mice.- Colorectal distention-induced visceral pain in rats. |
| ATB-346 | Naproxen (B1676952) | - Equivalent COX inhibition to naproxen.- Significant anti-inflammatory and analgesic effects. | Carrageenan-induced synovitis in rats.- Osteoarthritis pain (clinical trials). |
| ATB-352 | Ketoprofen | - More potent and effective analgesic than ketoprofen. | Mouse model of allodynia/hyperalgesia. |
Gastrointestinal Safety Profile
The most striking feature of H₂S-releasing drugs is their remarkable gastrointestinal safety. While traditional NSAIDs are notorious for causing ulcers and bleeding in the stomach and intestines, their H₂S-releasing counterparts have been shown to be largely devoid of these toxicities.
A landmark Phase 2 clinical trial directly comparing ATB-346 to naproxen in healthy volunteers revealed a dramatic difference in GI safety. After two weeks of treatment, 42.1% of subjects taking naproxen developed gastroduodenal ulcers, whereas only 2.5% of those taking ATB-346 did. This profound reduction in ulceration was achieved despite both drugs exhibiting equivalent and substantial suppression of cyclooxygenase (COX) activity. Preclinical studies with other H₂S-releasing NSAIDs, such as ATB-337 (diclofenac derivative), have shown similar GI-sparing effects.
| Drug | Parent Compound | Key Gastrointestinal Safety Findings | Supporting Studies |
| This compound | Mesalamine | - Protects the gastrointestinal mucosa. | Preclinical models of colitis. |
| ATB-346 | Naproxen | - 94% reduction in ulcer incidence compared to naproxen in a Phase 2 clinical trial.- Negligible gastric damage in preclinical models, even in compromised GI tracts. | Phase 2B double-blind clinical trial in healthy volunteers.- Rat models of gastric and intestinal injury. |
| ATB-352 | Ketoprofen | - Did not elicit GI damage in preclinical models. | Mouse models of allodynia/hyperalgesia. |
Mechanistic Insights: The Role of H₂S Signaling
The beneficial effects of H₂S-releasing drugs are mediated through a variety of signaling pathways. The released H₂S acts on multiple cellular targets to reduce inflammation, promote mucosal defense, and alleviate pain.
Inhibition of NF-κB Signaling
A key anti-inflammatory mechanism of H₂S is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. H₂S has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade. This is a critical component of the enhanced anti-inflammatory activity observed with drugs like this compound.
Activation of K-ATP Channels
The analgesic effects of H₂S-releasing drugs, particularly this compound, are partly mediated by the activation of ATP-sensitive potassium (K-ATP) channels. The opening of these channels in sensory neurons leads to hyperpolarization of the cell membrane, which reduces neuronal excitability and consequently diminishes the perception of pain. Studies have shown that the antinociceptive effects of this compound can be reversed by glibenclamide, a K-ATP channel inhibitor, confirming the involvement of this pathway.
Modulation of Microbiota
Recent evidence suggests that H₂S-releasing drugs may also exert their beneficial effects by modulating the gut microbiota. This compound has been shown to sequester iron, making it less available to pathogenic bacteria in the gut that rely on it for their virulence. This action reduces the harmfulness of the gut microbiota without drastically altering its composition, contributing to the resolution of inflammation in IBD.
Experimental Protocols: A Glimpse into the Methodology
The robust data supporting the efficacy and safety of H₂S-releasing drugs are derived from well-established experimental models.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This is a widely used animal model to mimic IBD.
-
Induction: A solution of TNBS in ethanol (B145695) is administered intrarectally to mice or rats. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize mucosal proteins, triggering a T-cell mediated immune response that resembles Crohn's disease.
-
Treatment: Following the induction of colitis, animals are treated orally with the test compounds (e.g., this compound, mesalamine) or a vehicle control, typically for several days.
-
Assessment: The severity of colitis is evaluated using a disease activity index (scoring weight loss, stool consistency, and rectal bleeding), macroscopic scoring of the colon (ulceration, inflammation), and histological analysis. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is also measured in colonic tissue.
Colorectal Distention (CRD)-Induced Visceral Pain
This model is used to assess visceral hypersensitivity and the analgesic effects of drugs.
-
Procedure: A small balloon catheter is inserted into the colorectum of a conscious rat. The balloon is then inflated to specific pressures to induce a visceral stimulus.
-
Measurement: The pain response is quantified by measuring the abdominal withdrawal reflex (a visceromotor response).
-
Drug Administration: Test compounds are administered (e.g., orally) prior to the CRD procedure to evaluate their ability to attenuate the pain response.
Conclusion
The development of H₂S-releasing drugs represents a significant advancement in anti-inflammatory therapy. By combining the therapeutic effects of established drugs with the protective properties of hydrogen sulfide, these novel agents offer the potential for improved efficacy and a substantially better safety profile. This compound, with its enhanced anti-inflammatory and analgesic effects in the context of IBD, and H₂S-releasing NSAIDs like ATB-346, with their remarkable gastrointestinal safety, are at the forefront of this exciting new class of pharmaceuticals. Further research and clinical development will continue to elucidate the full therapeutic potential of these and other H₂S-releasing drugs for a wide range of inflammatory conditions.
ATB-429: A Novel Hydrogen Sulfide-Releasing Mesalamine Derivative for Inflammatory Bowel Disease
A Comparative Analysis Against Current IBD Therapies
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies aim to induce and maintain remission, but a significant number of patients experience primary non-response or secondary loss of response. ATB-429, a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, presents a promising therapeutic alternative with a distinct mechanism of action. This guide provides a comparative overview of the preclinical efficacy of this compound against established IBD therapies, including mesalamine, the anti-TNF-α biologic adalimumab, and the Janus kinase (JAK) inhibitor tofacitinib (B832).
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and current IBD therapies in murine models of colitis. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and protocols.
Table 1: Comparison of Efficacy in a TNBS-Induced Colitis Mouse Model
| Parameter | This compound | Mesalamine | Adalimumab | Tofacitinib |
| Dose | 65-130 mg/kg | 50 mg/kg | 2 mg/kg | 10-40 mg/kg |
| Reduction in Disease Activity Score | Significant reduction | No significant effect | Data not available in this model | Data not available in this model |
| Reduction in Myeloperoxidase (MPO) Activity | ~70% reduction | No significant effect | Data not available in this model | Data not available in this model |
| Reduction in Pro-inflammatory Cytokines (TNF-α, IFN-γ) | Significant reduction | No significant effect | Significant reduction (in other models) | Significant reduction (in other models) |
| Reference | [1] | [1] | [2] | [3][4] |
Table 2: Overview of Efficacy in Various Preclinical Colitis Models
| Drug | Colitis Model | Key Efficacy Findings | Reference |
| This compound | TNBS-induced | Superior to mesalamine in reducing disease activity, MPO activity, and pro-inflammatory cytokines. | [1] |
| Mesalamine | TNBS-induced, DSS-induced | Inconsistent efficacy in preclinical models; generally less potent than newer agents. | [1][5] |
| Adalimumab | TNBS-induced (iron-aggravated), other models | Did not ameliorate inflammation in an iron-aggravated TNBS model. Effective in other IBD models by reducing TNF-α. | [2][6] |
| Tofacitinib | T-cell transfer, DSS-induced | Ameliorates disease activity when administered therapeutically. Reduces inflammatory cytokine production. | [3][4] |
Experimental Protocols
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
The TNBS-induced colitis model is a widely used experimental model that mimics some aspects of Crohn's disease.
-
Animal Model : Male BALB/c mice are typically used.
-
Induction of Colitis : Mice are fasted for 24 hours. Under light anesthesia, a catheter is inserted intrarectally, and a solution of TNBS in ethanol (B145695) is administered. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a T-cell mediated immune response.[7][8]
-
Treatment : this compound, mesalamine, or vehicle is administered orally or intraperitoneally, typically starting 24 hours after TNBS administration and continuing for a specified period (e.g., 3-7 days).
-
Efficacy Assessment :
-
Disease Activity Index (DAI) : A composite score based on weight loss, stool consistency, and presence of blood in the stool.[1]
-
Myeloperoxidase (MPO) Activity : A quantitative measure of neutrophil infiltration in the colonic tissue, indicating the degree of inflammation.[1]
-
Histological Analysis : Microscopic examination of colonic tissue sections to assess mucosal damage, ulceration, and inflammatory cell infiltration.
-
Cytokine Analysis : Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IFN-γ) in colonic tissue homogenates using methods like ELISA or qPCR.[1]
-
Signaling Pathways and Mechanisms of Action
This compound: H₂S-Mediated Anti-Inflammation and NF-κB Inhibition
This compound is composed of a mesalamine molecule linked to an H₂S-releasing moiety.[1] Its mechanism of action is twofold:
-
Iron Sequestration : this compound can scavenge iron within the intestines, depriving virulent gut microbiota of this essential nutrient and thereby reducing their harmful effects.
-
H₂S-Mediated Anti-inflammatory Effects : The released H₂S inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and other cytokines.[9]
This compound Signaling Pathway
Adalimumab: TNF-α Blockade
Adalimumab is a monoclonal antibody that binds to and neutralizes both soluble and transmembrane Tumor Necrosis Factor-alpha (TNF-α). This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting the downstream activation of pro-inflammatory signaling pathways like NF-κB and MAPK.[10][11]
Adalimumab Signaling Pathway
Tofacitinib: JAK-STAT Pathway Inhibition
Tofacitinib is a small molecule that inhibits Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling of numerous cytokines involved in IBD pathogenesis. By blocking JAKs, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the transcription of pro-inflammatory genes.[9][12]
Tofacitinib Signaling Pathway
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the efficacy of a novel compound like this compound in a preclinical model of IBD and comparing it to existing therapies.
Preclinical Efficacy Evaluation Workflow
Conclusion
Preclinical evidence suggests that this compound is a promising novel therapeutic agent for IBD. Its unique dual mechanism of action, combining the effects of mesalamine with the anti-inflammatory and cytoprotective properties of H₂S, appears to confer superior efficacy compared to mesalamine alone in a TNBS-induced colitis model. While direct comparative preclinical data against biologics like adalimumab and JAK inhibitors like tofacitinib are lacking, this compound's distinct mechanism targeting both microbial virulence and host inflammatory pathways positions it as a potentially valuable addition to the IBD treatment landscape. Further clinical investigation is warranted to establish its efficacy and safety in IBD patients and to determine its place in the therapeutic algorithm alongside current standard-of-care treatments.
References
- 1. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 2. Effect of Infliximab and Adalimumab on Experimental Colitis Following Orally Supplemented Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines | Scilit [scilit.com]
- 8. droracle.ai [droracle.ai]
- 9. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATB-429 and its H₂S-Releasing Moiety, ADT-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, and its active H₂S-releasing moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). The following sections present a comprehensive overview of their respective activities, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Executive Summary
This compound is an anti-inflammatory agent that combines the properties of mesalamine (5-aminosalicylic acid) with the therapeutic effects of hydrogen sulfide (H₂S). Structurally, it is comprised of a mesalamine molecule linked to ADT-OH, the H₂S-releasing entity.[1][2] Experimental evidence robustly demonstrates that this compound possesses significantly enhanced anti-inflammatory and analgesic properties compared to its parent drug, mesalamine.[1][2][3][4][5][6] A pivotal finding is that the therapeutic superiority of this compound in inflammatory models, such as colitis, is not solely attributable to the H₂S-releasing capability of its ADT-OH moiety.[1][2][4][6][7] In direct comparative studies, ADT-OH alone failed to ameliorate the severity of experimentally induced colitis, whereas this compound demonstrated marked efficacy.[1][2][4][6][7] This suggests that the intact this compound molecule confers benefits beyond the simple summation of its components, possibly due to more efficient H₂S release or synergistic interactions.[1][2]
Conversely, ADT-OH has been independently investigated and has shown significant bioactivity, particularly in the context of oncology. Research indicates its potential as an anti-cancer agent through the induction of apoptosis and inhibition of metastasis via distinct signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from a pivotal study comparing this compound, ADT-OH, and mesalamine in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice.
Table 1: Effect on Disease Activity Score in TNBS-Induced Colitis
| Treatment Group | Dose (Equimolar) | Mean Disease Activity Score ± SEM | Statistical Significance vs. Vehicle |
| Vehicle | - | 3.0 ± 0.3 | - |
| This compound | Equimolar to Mesalamine | 1.1 ± 0.2 | p < 0.05 |
| Mesalamine | Equimolar to this compound | 2.9 ± 0.2 | Not Significant |
| ADT-OH | Equimolar to this compound | 2.7 ± 0.3 | Not Significant |
Data sourced from a study where treatment was initiated one day after TNBS administration and continued for three days.[2]
Table 2: Anti-Inflammatory Effects in TNBS-Induced Colitis
| Parameter | This compound Effect | ADT-OH Effect | Mesalamine Effect |
| Granulocyte Infiltration (MPO Activity) | ~70% reduction | Not reported to be effective | Less effective than this compound |
| TNF-α mRNA Expression | Significantly reduced | Not reported to be effective | Less effective than this compound |
| IFN-γ mRNA Expression | Significantly reduced | Not reported to be effective | Less effective than this compound |
This table provides a qualitative summary based on reported findings. Specific quantitative values for ADT-OH in these parameters were not available in the reviewed literature.[2][4][6]
Experimental Protocols
TNBS-Induced Colitis in Mice
This model is a widely accepted method for inducing experimental colitis that mimics certain aspects of inflammatory bowel disease.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Phosphate-buffered saline (PBS)
-
Female CD-1 mice (or other appropriate strain)
-
Catheter for rectal administration
Procedure:
-
Animal Preparation: Mice are typically fasted for 24 hours prior to induction to empty the colon.[3]
-
Anesthesia: Mice are lightly anesthetized.
-
Induction: A solution of TNBS in ethanol (e.g., 2 mg of TNBS in 45% ethanol) is administered intrarectally via a catheter inserted approximately 3-4 cm into the colon.[8] Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce an inflammatory response.[5]
-
Post-Induction: Mice are held in a head-down position for a short period to ensure retention of the TNBS solution.
-
Monitoring: The severity of colitis is assessed daily by monitoring body weight, stool consistency, and the presence of fecal blood. These parameters are often combined into a "Disease Activity Index" (DAI).
-
Treatment: Administration of test compounds (this compound, ADT-OH, mesalamine) or vehicle is typically initiated before or after colitis induction, depending on the study design (prophylactic or therapeutic).
Mandatory Visualization
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the known signaling pathways for this compound and ADT-OH, as well as their structural and functional relationship.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Pro-apoptotic and anti-metastatic pathways of ADT-OH.
Caption: Structural and functional relationship of this compound and ADT-OH.
Conclusion
The comparison between this compound and its ADT-OH moiety reveals a nuanced pharmacological relationship. While ADT-OH is the chemical entity responsible for H₂S release, its isolated administration does not replicate the potent anti-inflammatory effects of the parent compound, this compound, in the context of experimental colitis.[1][2][4][6][7] This underscores the superior efficacy of the intact this compound molecule, which may be attributed to enhanced H₂S release dynamics or a synergistic interplay between the mesalamine and ADT-OH components.[1][2] The primary anti-inflammatory mechanism of this compound appears to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2][9]
Independently, ADT-OH demonstrates significant potential in oncology, with established mechanisms for inducing apoptosis and inhibiting metastasis in cancer cell models through modulation of the FADD/caspase and FAK/paxillin pathways, respectively.[1][7][10][11]
For drug development professionals, this comparative analysis highlights that the design of H₂S-releasing drugs requires consideration of the entire molecular structure, as the carrier molecule and the nature of the chemical linkage can profoundly influence the therapeutic profile. The case of this compound and ADT-OH serves as a compelling example of how a prodrug can exhibit a superior therapeutic profile compared to its active moiety alone in a specific disease context.
References
- 1. ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ATB-429 vs. Sulfasalazine in the Management of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid or 5-ASA), demonstrates significantly enhanced anti-inflammatory and analgesic properties in preclinical models of colitis when compared to its parent compound, mesalamine. Its mechanism of action is multifactorial, leveraging the anti-inflammatory effects of mesalamine with the cytoprotective and immunomodulatory activities of H₂S. This includes the down-regulation of pro-inflammatory cytokines, inhibition of neutrophil infiltration, and a novel mechanism of sequestering iron to reduce the virulence of gut microbiota.
Sulfasalazine (B1682708), a long-standing first-line therapy for mild-to-moderate IBD, is a prodrug that is cleaved by colonic bacteria into its active moieties: 5-ASA and sulfapyridine (B1682706). While the 5-ASA component provides topical anti-inflammatory effects, the sulfapyridine moiety is believed to contribute to systemic immunomodulatory actions but is also associated with a significant portion of the drug's adverse effects.
This comparison suggests that this compound may offer a superior therapeutic window, with enhanced efficacy and potentially a better safety profile, primarily through the targeted delivery of H₂S and the avoidance of the sulfapyridine-related side effects associated with sulfasalazine.
Mechanism of Action
This compound: A Dual-Action Approach
This compound is comprised of a mesalamine molecule covalently linked to an H₂S-releasing moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)[1]. This design results in a synergistic anti-inflammatory effect.
-
Mesalamine (5-ASA) Moiety: Exerts topical anti-inflammatory effects in the colon, although its precise mechanism is not fully elucidated[1].
-
Hydrogen Sulfide (H₂S) Releasing Moiety: The slow release of H₂S in the gastrointestinal tract contributes significantly to the enhanced therapeutic profile of this compound through several mechanisms:
-
Anti-inflammatory Effects: H₂S has been shown to inhibit leukocyte adherence to the vascular endothelium, thereby reducing the infiltration of neutrophils into inflamed tissues[1]. It also suppresses the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ[1].
-
Cytoprotection: H₂S plays a role in protecting the gastric mucosa from injury[1].
-
Analgesic Effects: H₂S has demonstrated the ability to reduce visceral pain perception in models of colorectal distension[2].
-
Modulation of Gut Microbiota: A novel mechanism of this compound involves the sequestration of iron within the gut microbiota. This iron-deprived environment reduces the virulence of pathogenic bacteria, thereby lessening the inflammatory response without significantly altering the overall composition of the microbiota[1].
-
Sulfasalazine: The Prodrug Approach
Sulfasalazine is a prodrug that links sulfapyridine and 5-ASA via an azo bond. This bond is cleaved by bacterial azoreductases in the colon, releasing the two components.
-
5-Aminosalicylic Acid (5-ASA): This is the primary therapeutic moiety for IBD, exerting a topical anti-inflammatory effect on the colonic mucosa. Its mechanisms are thought to include the inhibition of cyclooxygenase and lipoxygenase pathways, leading to reduced production of prostaglandins (B1171923) and leukotrienes, and scavenging of free radicals.
-
Sulfapyridine: This moiety is largely absorbed and is believed to exert systemic immunomodulatory effects. However, it is also responsible for many of the adverse effects associated with sulfasalazine. The inhibition of the transcription factor nuclear factor kappa-B (NF-kB) is one of the proposed mechanisms of action for sulfasalazine, which suppresses the transcription of pro-inflammatory genes.
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies between this compound and sulfasalazine are lacking. The following tables summarize data from separate studies in murine models of colitis, providing an indirect comparison of their anti-inflammatory efficacy.
Table 1: Effect on Disease Activity Index (DAI) in TNBS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Mean DAI Score | % Reduction vs. Vehicle/Control | Study Reference |
| Vehicle | - | ~3.0 | - | [1] |
| Mesalamine | 50 | No significant effect | ~0% | [1] |
| This compound | 66 | Significantly reduced | ~50% | [1] |
| This compound | 100 | Significantly reduced | ~60% | [1] |
| This compound | 130 | Significantly reduced | ~65% | [1] |
| DSS Control | - | ~9.0 | - | [3] |
| Sulfasalazine | 30 | ~6.0 | ~33% | [3] |
| Sulfasalazine | 60 | ~5.5 | ~39% | [3] |
Note: Data for this compound and Sulfasalazine are from different studies and experimental conditions may vary. The DAI scores are estimations based on graphical representations in the cited papers.
Table 2: Effect on Myeloperoxidase (MPO) Activity in Colonic Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (Units/mg tissue) | % Reduction vs. Vehicle/Control | Study Reference |
| Vehicle | - | ~2.5 | - | [1] |
| Mesalamine | 50 | No significant effect | ~0% | [1] |
| This compound | 65-130 | Reduced to healthy control levels | ~70% | [1] |
| DSS Control | - | Not specified | - | [3] |
| Sulfasalazine | 30 | Significantly reduced | Not specified | [3] |
| Sulfasalazine | 60 | Significantly reduced | Not specified | [3] |
Note: Data for this compound and Sulfasalazine are from different studies. A direct numerical comparison of MPO units is not possible due to variations in assay protocols.
Experimental Protocols
TNBS-Induced Colitis in Mice
This model is used to induce a Th1-mediated inflammation that mimics some aspects of Crohn's disease.
-
Animal Model: Male BALB/c mice are typically used.
-
Induction: After a period of fasting, mice are lightly anesthetized. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce an inflammatory response.
-
Treatment: this compound, sulfasalazine, or a vehicle control is administered orally or via another appropriate route, typically starting 24 hours after colitis induction and continuing daily.
-
Assessment: Mice are monitored daily for weight loss, stool consistency, and presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI). At the end of the experiment, colonic tissue is collected for macroscopic scoring of damage, histological analysis, and measurement of myeloperoxidase (MPO) activity.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Tissue Homogenization: A weighed portion of the colon is homogenized in a buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.
-
Colorimetric Reaction: The homogenate is centrifuged, and the supernatant is mixed with a reaction solution containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Spectrophotometric Measurement: The MPO in the sample catalyzes the oxidation of the substrate by hydrogen peroxide, resulting in a colored product. The rate of color change is measured using a spectrophotometer at a specific wavelength (e.g., 450 nm).
-
Quantification: MPO activity is calculated based on the rate of change in absorbance and is typically expressed as units per milligram of tissue.
Safety and Tolerability
This compound
The key safety advantage of this compound lies in its H₂S-releasing moiety. H₂S is known to have a gastroprotective effect. Preclinical studies with other H₂S-releasing NSAIDs have shown a significant reduction in gastrointestinal toxicity compared to the parent NSAIDs. While specific gastrointestinal safety data for this compound versus sulfasalazine is not available, the mechanism of action suggests a favorable profile.
Sulfasalazine
The clinical use of sulfasalazine can be limited by its side effects, which are often attributed to the sulfapyridine moiety. Common adverse effects include nausea, vomiting, headache, and loss of appetite. More serious, though less common, side effects can include rash, fever, hemolytic anemia (particularly in patients with G6PD deficiency), and reversible male infertility.
Conclusion
Based on the available preclinical data, this compound presents a promising therapeutic advancement over traditional aminosalicylates for the treatment of IBD. Its dual mechanism of action, combining the effects of mesalamine with the multifaceted benefits of H₂S, results in enhanced anti-inflammatory and analgesic efficacy in animal models of colitis. The novel mechanism of reducing microbial virulence through iron sequestration further distinguishes this compound.
While sulfasalazine remains a cornerstone of IBD therapy, its clinical utility can be hampered by side effects associated with its sulfapyridine component. This compound's design, which avoids this component and incorporates a cytoprotective H₂S-releasing moiety, suggests the potential for an improved safety and tolerability profile.
Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and sulfasalazine in patients with IBD. However, the preclinical evidence strongly supports the continued development of this compound as a potentially superior therapeutic option.
References
- 1. Comparative tolerability of treatments for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rowasa vs. Sulfasalazine for Ulcerative Colitis: Important Differences and Potential Risks. [goodrx.com]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
ATB-429 Outperforms Mesalamine in Modulating Inflammatory Gene Expression in Colitis Models
A comparative analysis of preclinical data reveals that ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, demonstrates superior efficacy in suppressing key pro-inflammatory genes compared to its parent drug, mesalamine. This enhanced anti-inflammatory activity at the molecular level suggests a promising therapeutic advantage for this compound in the management of inflammatory bowel disease (IBD).
For researchers and drug development professionals in the field of gastroenterology, understanding the molecular mechanisms that differentiate novel therapeutic agents from existing standards of care is paramount. This guide provides a detailed comparison of the differential gene expression profiles following treatment with this compound versus mesalamine in a well-established animal model of colitis. The data presented herein is derived from preclinical studies aimed at elucidating the therapeutic potential and mechanism of action of this compound.
Superior Downregulation of Pro-Inflammatory Cytokines by this compound
In a murine model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, this compound demonstrated a marked superiority over mesalamine in reducing the colonic expression of several key pro-inflammatory cytokines and chemokines. Notably, treatment with this compound resulted in significant reductions in the mRNA expression of Tumor Necrosis Factor-alpha (TNFα), Interferon-gamma (IFNγ), Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-12 p40 (IL-12 p40), and RANTES (regulated on activation, normal T cell expressed and secreted). In contrast, mesalamine treatment did not significantly affect the expression of these inflammatory mediators.[1]
Interestingly, neither this compound nor mesalamine had a significant impact on the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] This suggests that the enhanced therapeutic effect of this compound is primarily driven by its potent suppression of pro-inflammatory pathways rather than an upregulation of anti-inflammatory ones.
| Gene | This compound Treatment Effect | Mesalamine Treatment Effect |
| TNFα | Significantly Reduced | No Significant Effect |
| IFNγ | Significantly Reduced | No Significant Effect |
| IL-1 | Significantly Reduced | No Significant Effect |
| IL-2 | Significantly Reduced | No Significant Effect |
| IL-12 p40 | Significantly Reduced | No Significant Effect |
| RANTES | Significantly Reduced | No Significant Effect |
| IL-10 | No Significant Effect | No Significant Effect |
Divergent Mechanisms of Action
Mesalamine, the current first-line therapy for mild-to-moderate IBD, is thought to exert its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which in turn decreases the production of prostaglandins (B1171923) and leukotrienes.[2][3][4] It may also interfere with the production of inflammatory cytokines and act as an antioxidant.[5]
This compound is a novel compound where a hydrogen sulfide (H₂S)-releasing moiety is covalently linked to a molecule of mesalamine.[1] The enhanced anti-inflammatory and analgesic properties of this compound are attributed to the actions of H₂S.[1][6][7] H₂S is an endogenous gasotransmitter with potent anti-inflammatory effects, including the inhibition of leukocyte adhesion and migration.[8][9] The data suggests that the H₂S released from this compound is responsible for the superior downregulation of pro-inflammatory gene expression compared to mesalamine alone.[1] Furthermore, this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[7]
In addition to its anti-inflammatory effects, this compound has demonstrated the ability to sequester iron in microbiota biofilms, thereby reducing the virulence of pathogenic bacteria in the gut, a mechanism not attributed to mesalamine.[10]
Experimental Protocols
The findings presented are based on a murine model of TNBS-induced colitis. The following provides a summary of the experimental methodology:
Induction of Colitis: Colitis was induced in mice by the intrarectal administration of trinitrobenzene sulfonic acid (TNBS).[1]
Treatment Administration: Mice were orally administered either vehicle, mesalamine, or this compound. Treatment was initiated after the induction of colitis and continued for a specified duration.[1]
Gene Expression Analysis: At the end of the treatment period, colonic tissue was collected, and total RNA was extracted. The expression levels of various cytokine and chemokine mRNAs were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[1]
Visualizing the Differential Effects
The following diagrams illustrate the proposed signaling pathways and the differential impact of this compound and mesalamine on inflammatory gene expression.
Figure 1: Differential impact of this compound and mesalamine on the NF-κB signaling pathway.
Figure 2: A generalized workflow for the analysis of differential gene expression.
Conclusion
The available preclinical evidence strongly suggests that this compound is a more potent inhibitor of pro-inflammatory gene expression in the colon than mesalamine. This enhanced activity is likely mediated by the release of H₂S, which effectively suppresses the NF-κB signaling pathway and the subsequent expression of key cytokines and chemokines. While a comprehensive, head-to-head transcriptomic analysis of this compound and mesalamine has yet to be published, the existing data on targeted gene expression provides a compelling rationale for the continued investigation of this compound as a superior therapeutic option for IBD. Future studies employing RNA-sequencing would provide a more global and unbiased view of the differential gene expression profiles and further elucidate the distinct molecular mechanisms of these two compounds.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesalamine for ulcerative colitis [medicalnewstoday.com]
- 6. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (this compound), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Battling IBD with H2S | Drug Discovery News [drugdiscoverynews.com]
Reproducibility of ATB-429 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATB-429 and its primary comparator, mesalamine, in preclinical models of colitis. The information is based on published, reproducible experimental data.
This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine (5-aminosalicylic acid), developed to enhance the anti-inflammatory and analgesic properties of the parent drug.[1][2] Mesalamine is a first-line therapy for mild-to-moderate inflammatory bowel disease (IBD), but its efficacy can be limited.[1][3] The addition of an H₂S-releasing moiety to mesalamine in this compound has been shown to significantly increase its potency and effectiveness in preclinical colitis models.[1][4]
Comparative Efficacy of this compound and Mesalamine in a Murine Colitis Model
Studies utilizing the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice have demonstrated the superior efficacy of this compound compared to mesalamine across several key inflammatory markers. The data presented below is a summary of findings from these reproducible studies.
Table 1: Effect on Disease Activity Score
The disease activity score (DAS) is a composite measure of colitis severity, including weight loss, diarrhea, and fecal blood.[1][2]
| Treatment Group | Dose (mg/kg) | Mean Disease Activity Score | % Reduction vs. Vehicle |
| Vehicle | - | ~3.5 | - |
| Mesalamine | 50 | ~3.2 | Not Significant |
| This compound | 33 | ~3.0 | Not Significant |
| This compound | 65 | ~2.0 | ~43% |
| This compound | 100 | ~1.8 | ~49% |
| This compound | 130 | ~1.5* | ~57% |
*Statistically significant reduction compared to vehicle (P<0.05). Data adapted from studies by Fiorucci et al.[1]
Table 2: Effect on Myeloperoxidase (MPO) Activity
MPO activity is a marker of neutrophil infiltration into the colonic tissue, a key feature of inflammation.[1][5]
| Treatment Group | Dose (mg/kg) | MPO Activity (U/mg tissue) | % Reduction vs. Vehicle |
| Vehicle | - | ~8.0 | - |
| Mesalamine | 50 | ~7.5 | Not Significant |
| This compound | 33 | ~6.0 | Not Significant |
| This compound | 65 | ~2.5 | ~69% |
| This compound | 100 | ~2.0 | ~75% |
| This compound | 130 | ~1.8* | ~78% |
*Statistically significant reduction compared to vehicle (P<0.05). Data adapted from studies by Fiorucci et al.[1]
Table 3: Effect on Pro-Inflammatory Cytokine mRNA Expression
This compound has been shown to significantly reduce the expression of key pro-inflammatory cytokines in the colonic tissue, an effect not observed with mesalamine at equimolar doses.[1][4]
| Cytokine | Mesalamine (50 mg/kg) | This compound (130 mg/kg) |
| TNF-α | No significant change | Significant reduction |
| IFN-γ | No significant change | Significant reduction |
| IL-2 | Not reported | Significant reduction |
| IL-6 | Not reported | Significant reduction |
| RANTES | No significant change | Significant reduction |
| iNOS | Not reported | Significant reduction |
Data based on qualitative and semi-quantitative assessments from published studies.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
TNBS-Induced Colitis in Mice
This widely used and reproducible model mimics some aspects of human IBD.[6][7]
-
Animals: Male CD-1 or similar mouse strains are typically used.
-
Induction: Mice are lightly anesthetized, and a catheter is inserted into the colon. A solution of TNBS in ethanol (B145695) (e.g., 2 mg of TNBS in 45% ethanol) is administered intra-rectally.[8]
-
Treatment: this compound or mesalamine is administered orally (e.g., by gavage) at the specified doses. Treatment can be initiated before or after colitis induction, depending on the study design (prophylactic or therapeutic).[1][4]
-
Assessment: Disease activity score is monitored daily. At the end of the study, colon tissue is collected for MPO activity measurement and gene expression analysis.[1]
Myeloperoxidase (MPO) Assay
This assay quantifies the enzymatic activity of MPO, an indicator of neutrophil infiltration.[5][9]
-
Tissue Homogenization: A weighed portion of the colon is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[5]
-
Centrifugation: The homogenate is centrifuged to pellet insoluble material.
-
Kinetic Assay: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[5]
-
Spectrophotometry: The change in absorbance is measured over time at a specific wavelength (e.g., 450 nm) to determine MPO activity.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA
This technique is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from colon tissue samples using a suitable reagent like TRIzol.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using a real-time PCR system with specific primers for the target cytokines (e.g., TNF-α, IFN-γ) and a reference gene (e.g., β-actin).
-
Quantification: The relative expression of the target genes is calculated using the comparative Ct method.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's enhanced anti-inflammatory effects are attributed to the release of H₂S, which in turn inhibits the NF-κB signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Mechanism of this compound action via H₂S-mediated inhibition of the NF-κB pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and mesalamine in a preclinical model of colitis.
References
- 1. IFN-γ drives inflammatory bowel disease pathogenesis through VE-cadherin–directed vascular barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the role of IL-1β in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulcerative colitis is characterized by a plasmablast-skewed humoral response associated with disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of TNFalpha in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multi‐Scale Mechanistic Model of Ulcerative Colitis to Investigate the Effects of Selective Suppression of IL‐6 Trans‐Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue levels of tumor necrosis factor-alpha correlates with grade of inflammation in untreated ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of tumor necrosis factor receptor in the inflammatory bowel disease [pubmed.ncbi.nlm.nih.gov]
- 8. Serum interleukin-6 is related to disease activity but not disease specificity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory bowel disease pathobiology: the role of the interferon signature - PMC [pmc.ncbi.nlm.nih.gov]
ATB-429 Demonstrates Superior Efficacy in Preclinical Colitis Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals that ATB-429, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine, exhibits significantly enhanced anti-inflammatory and protective effects in various experimental models of colitis compared to its parent drug, mesalamine. This comparison guide synthesizes the available data on the efficacy of this compound in trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, providing researchers, scientists, and drug development professionals with a detailed overview of its therapeutic potential.
Enhanced Anti-Inflammatory Activity Across Models
This compound has consistently demonstrated superior performance in reducing the severity of colitis in both TNBS and DSS-induced models, which mimic different aspects of inflammatory bowel disease (IBD) in humans. The TNBS model is characterized by a Th1-driven immune response, akin to Crohn's disease, while the DSS model induces epithelial injury and a more generalized inflammatory response resembling ulcerative colitis.
In the TNBS-induced colitis model in mice, this compound was shown to be markedly more effective than mesalamine in reducing disease activity, mucosal injury, and granulocyte infiltration.[1][2] Notably, these beneficial effects were observed even at doses where mesalamine showed no significant activity.[1] Similarly, in the DSS-induced colitis model, this compound demonstrated greater potency and efficacy in ameliorating disease parameters compared to equimolar doses of mesalamine.[3]
Quantitative Efficacy of this compound in Colitis Models
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in TNBS and DSS-induced colitis models.
Table 1: Efficacy of this compound in TNBS-Induced Colitis in Mice
| Parameter | Vehicle | Mesalamine (50 mg/kg) | This compound (130 mg/kg - equimolar to Mesalamine) | This compound (66 mg/kg) | Reference |
| Disease Activity Score | 3.0 ± 0.3 | 2.9 ± 0.2 | 1.1 ± 0.2 | Significantly reduced | [1] |
| Myeloperoxidase (MPO) Activity (U/mg protein) | 10.1 ± 2.3 | 8.2 ± 2.4 | 4.8 ± 1.8 | Reduced to healthy control levels | [1] |
| TNF-α mRNA Expression | - | - | Significantly reduced | - | [1][2] |
| IFN-γ mRNA Expression | - | - | Significantly reduced | - | [1][2] |
*p < 0.05 compared to vehicle.
Table 2: Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Vehicle | Mesalamine (equimolar dose) | This compound | Reference |
| Disease Activity Score | - | Less effective than this compound | More effective | [3] |
| Macroscopic Score | - | Less effective than this compound | More effective | [3] |
| Microscopic Score | - | Less effective than this compound | More effective | [3] |
| Myeloperoxidase (MPO) Activity | - | Less effective than this compound | More effectively reduced | [3] |
| TNF-α mRNA Expression | - | Less effective than this compound | More effectively reduced | [3] |
| IFN-γ mRNA Expression | - | Less effective than this compound | More effectively reduced | [3] |
| IL-2, IL-6, RANTES, iNOS mRNA Expression | - | Less effective than this compound | More effectively reduced | [3] |
Note: Specific quantitative values for the DSS model were not detailed in the available abstract, but the comparative efficacy was clearly stated.
Currently, there is a lack of published data on the efficacy of this compound in other common colitis models, such as those induced by acetic acid or oxazolone.
Mechanism of Action: Modulation of Inflammatory Pathways
The enhanced therapeutic effects of this compound are attributed to the synergistic action of the mesalamine molecule and the released hydrogen sulfide (H₂S). H₂S is a known gaseous mediator with potent anti-inflammatory properties. A key mechanism of action for this compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that are central to the pathogenesis of IBD. By suppressing NF-κB activation, this compound effectively dampens the inflammatory cascade.
Experimental Protocols
Detailed methodologies for the TNBS and DSS-induced colitis models are provided below to facilitate the replication and further investigation of this compound's efficacy.
TNBS-Induced Colitis Model (Mice)
-
Induction:
-
Mice are lightly anesthetized.
-
A solution of TNBS (e.g., 2.5 mg in 100 µL of 50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Mice are held in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
Treatment:
-
Oral administration of this compound, mesalamine, or vehicle commences at a specified time point after TNBS instillation (e.g., 2 hours or 24 hours post-induction) and continues for a defined period (e.g., daily for 3-7 days).
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the feces.
-
Macroscopic Assessment: At the end of the study, colons are excised, and the extent of mucosal damage, ulceration, and inflammation is scored.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colonic tissue, serving as a marker of inflammation.
-
Histological Analysis: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) to evaluate tissue damage, inflammatory cell infiltration, and crypt architecture.
-
Cytokine mRNA Expression: Real-time PCR is used to measure the expression levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) in the colonic tissue.
-
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of ATB-429: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ATB-429 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of mesalamine. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.
This compound is designed to release hydrogen sulfide, a key signaling molecule with anti-inflammatory properties.[1][2][3] However, H₂S is also a toxic and flammable gas, which necessitates careful management of this compound waste.[4] This guide integrates general principles of handling H₂S-donating compounds with standard laboratory chemical disposal practices to formulate a comprehensive plan for this compound.
Immediate Safety and Hazard Assessment
The primary hazard associated with this compound is the release of hydrogen sulfide gas.[4] While H₂S has a characteristic "rotten egg" smell, relying on odor for detection is unreliable as it can quickly deaden the sense of smell, even at dangerous concentrations.[4] Therefore, all handling and disposal procedures must be conducted with the assumption that H₂S gas may be present.
Key Safety and Handling Information:
| Parameter | Information & Recommendations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | All work with this compound, including waste neutralization and packaging, must be performed in a well-ventilated chemical fume hood.[4] Avoid contact with eyes, skin, and clothing. Prevent inhalation and ingestion. Wash hands thoroughly after handling. |
| Storage of Waste | Store this compound waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers. |
| Spill Response | In case of a spill, evacuate the area and ensure adequate ventilation. Absorb small spills with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5] |
Step-by-Step Disposal Procedure for this compound Waste
The recommended procedure for the disposal of this compound waste involves chemical neutralization to decompose the H₂S-releasing moiety, followed by disposal as hazardous chemical waste.
Experimental Protocol: Neutralization of this compound Waste
This protocol is a general guideline for the neutralization of a reactive chemical waste that produces a toxic gas. Always test this procedure on a small scale first.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6%) or a dilute solution of sodium hydroxide (B78521) followed by controlled oxidation with hydrogen peroxide.[4]
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Designated hazardous waste container
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood.[4] Prepare the neutralizing solution. For this example, we will use sodium hypochlorite.
-
Neutralization: Slowly and in small portions, add the this compound waste to the sodium hypochlorite solution with constant stirring. Be cautious as the reaction with bleach can be vigorous and may produce other hazardous byproducts.[4] Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Completion Check: Ensure the reaction is complete and all the this compound has been decomposed. This can be qualitatively observed by the cessation of gas evolution.
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 5.5 and 9.5 before final disposal.[6]
-
Waste Collection: Once the reaction is complete and the solution is neutralized, transfer it to a designated hazardous waste container.
-
Labeling and Storage: Clearly label the hazardous waste container with its contents (e.g., "Neutralized this compound waste," listing the final components) and the date. Store the container in a designated hazardous waste accumulation area until it is collected by a certified hazardous waste management service.
Visualization of Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound highlights its biological reactivity. This compound releases H₂S, which exerts anti-inflammatory effects, in part by modulating pathways involving pro-inflammatory cytokines.
Caption: Simplified signaling pathway of this compound.
By following these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its proper and safe disposal. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (this compound) in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Atb-429
Essential Safety and Handling Guide for ATB-429
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of this compound, a hydrogen sulfide-releasing derivative of mesalamine. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Chemical and Physical Properties of this compound
This compound is a solid powder that is soluble in DMSO.[1] As a derivative of mesalamine, it should be handled with care, considering the potential for skin and eye irritation.[2][3][4] Furthermore, as a hydrogen sulfide (B99878) (H₂S) releasing compound, appropriate precautions must be taken to avoid inhalation of H₂S gas, which is toxic.[5][6][7][8]
| Property | Information |
| Chemical Name | 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-(1,2)dithiol-3-yl)phenyl ester[1] |
| Molecular Formula | C₁₆H₁₁NO₃S₃[1] |
| Molecular Weight | 361.45 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1] |
Personal Protective Equipment (PPE) for Handling this compound
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure and ensure safety.
1. Hand Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber) at all times when handling this compound.[2][9]
-
Double gloving is recommended, especially when handling the pure compound or preparing stock solutions.[10]
-
Change gloves immediately if they become contaminated.
2. Eye and Face Protection:
-
Safety glasses with side shields are mandatory.[11]
-
When there is a risk of splashing, chemical splash goggles and a face shield should be worn.[11][12]
3. Body Protection:
-
A lab coat must be worn to protect against skin contact.[11]
-
Ensure the lab coat is clean and in good condition.
4. Respiratory Protection:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder and any released hydrogen sulfide gas.[13]
-
If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[11][12]
Diagram 1: Decision workflow for selecting appropriate PPE for handling this compound.
Operational Plan for Safe Handling
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound according to the recommended conditions: short-term at 0-4°C and long-term at -20°C, always in a dry, dark location.[1]
-
Keep the container tightly sealed.
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.[13][14]
-
Use a dedicated, clean spatula and weighing paper.[15]
-
When dissolving in DMSO, add the solvent to the powder slowly to avoid splashing.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are carried out in a well-ventilated area.
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
After handling, wash hands thoroughly with soap and water.[15]
Diagram 2: A generalized experimental workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Solid Waste:
-
Contaminated solid waste, including weighing paper, gloves, and disposable lab coats, should be collected in a designated hazardous waste container.[16]
-
The container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
2. Liquid Waste:
-
Unused stock solutions and other liquid waste containing this compound should be collected in a separate, leak-proof hazardous waste container.[17]
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
Label the container with the contents, including the solvent.
3. Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[18][19]
-
Never dispose of this compound down the drain or in the regular trash.[1]
References
- 1. acs.org [acs.org]
- 2. medkoo.com [medkoo.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. CCOHS: Hydrogen Sulfide [ccohs.ca]
- 6. holstongases.com [holstongases.com]
- 7. airgas.com [airgas.com]
- 8. Hydrogen Sulfide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pppmag.com [pppmag.com]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. realsafety.org [realsafety.org]
- 13. Powder Handling - AirClean Systems [aircleansystems.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Laboratory Safety Management [delloyd.50megs.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 19. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
